4,7-Dichloro-5-methyl-1,10-phenanthroline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,7-dichloro-5-methyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c1-7-6-8-9(14)2-4-16-12(8)13-11(7)10(15)3-5-17-13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAAEEUNKLEBBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C3=NC=CC(=C13)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476788 | |
| Record name | 4,7-Dichloro-5-methyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503864-02-6 | |
| Record name | 4,7-Dichloro-5-methyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4,7-Dichloro-5-methyl-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted 1,10-phenanthrolines are a class of heterocyclic compounds that have garnered significant interest in the fields of coordination chemistry, materials science, and drug discovery. Their rigid, planar structure and potent metal-chelating properties make them versatile scaffolds for the development of novel catalysts, sensors, and therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of a specific derivative, 4,7-dichloro-5-methyl-1,10-phenanthroline. While a direct, detailed synthesis of this exact molecule is not extensively reported in the literature, this guide outlines a robust and scientifically sound synthetic strategy based on established methodologies for analogous compounds. Furthermore, a thorough characterization protocol is presented, with expected analytical data derived from the known properties of closely related structures. This document is intended to serve as a valuable resource for researchers seeking to synthesize and utilize this and similar phenanthroline derivatives in their work.
Introduction: The Significance of Substituted 1,10-Phenanthrolines
The 1,10-phenanthroline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[2] The introduction of substituents onto the phenanthroline ring allows for the fine-tuning of its electronic and steric properties, thereby influencing its coordination behavior and biological efficacy. The 4,7-dichloro substitution is of particular interest as the chlorine atoms can serve as reactive handles for further functionalization through nucleophilic substitution reactions, opening avenues for the creation of diverse molecular architectures.[3] The addition of a methyl group at the 5-position can further modulate the compound's lipophilicity and steric profile, potentially impacting its interaction with biological targets.
Synthetic Strategy: A Multi-Step Approach
The synthesis of this compound can be logically approached through a three-stage process, as depicted in the workflow diagram below. This strategy involves the initial construction of the methylated phenanthroline core, followed by oxidation to the corresponding dione, and concluding with a chlorination step to yield the final product.
Sources
physical and chemical properties of 4,7-Dichloro-5-methyl-1,10-phenanthroline
An In-depth Technical Guide to 4,7-Dichloro-5-methyl-1,10-phenanthroline
Foreword: Navigating the Frontier of Substituted Phenanthrolines
As a Senior Application Scientist, it is understood that not all molecules of interest come with a fully detailed datasheet. The compound this compound represents a frontier in ligand design, combining the reactive handles of the well-established 4,7-dichloro-1,10-phenanthroline scaffold with the nuanced electronic and steric influence of a 5-methyl substituent. Direct experimental data for this specific derivative is not extensively published. Therefore, this guide is structured to provide a robust technical profile by integrating established data from its parent compounds: 4,7-dichloro-1,10-phenanthroline and 5-methyl-1,10-phenanthroline. This approach allows us to predict and explain the properties and reactivity of the target molecule with a high degree of scientific confidence, providing researchers with the foundational knowledge required for its application in synthesis and materials science.
Molecular Structure and Core Physical Properties
This compound is a tricyclic heteroaromatic compound. The core 1,10-phenanthroline structure provides a rigid, planar scaffold with two nitrogen atoms positioned for bidentate chelation of metal ions. The key functional groups are the two chlorine atoms at the 4 and 7 positions and a methyl group at the 5-position.
The chlorine atoms serve as excellent leaving groups, making these positions prime sites for synthetic modification via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.[1] The methyl group, an electron-donating substituent, subtly modulates the electronic properties of the aromatic system, influencing its basicity, coordination strength, and the reactivity of the adjacent chloro-substituents.[2]
Caption: Chemical structure of this compound.
Table 1: Core Physical and Chemical Properties
| Property | Value (this compound) | Basis of Information / Notes | Reference |
| IUPAC Name | This compound | --- | N/A |
| Molecular Formula | C₁₃H₈Cl₂N₂ | --- | N/A |
| Molecular Weight | 263.13 g/mol | Calculated | N/A |
| Appearance | Expected to be a white to pale yellow solid | Based on parent compounds | [3] |
| Melting Point | > 200 °C (estimated) | The parent 4,7-dichloro derivative melts at 243-247 °C. Methylation at the 5-position may slightly alter this. | N/A |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Based on 4,7-dichloro-1,10-phenanthroline and 1,10-phenanthroline monohydrate. | [4][5] |
| pKa (of conjugate acid) | ~5.3 (estimated) | The pKa of 1,10-phenanthroline is ~5.1. The electron-donating methyl group at the 5-position is expected to slightly increase basicity (increase pKa). | [2] |
Spectroscopic Profile (Predicted)
A definitive spectroscopic analysis requires experimental data. However, a reliable predicted profile can be constructed based on known spectra of related structures, particularly 5-methyl-1,10-phenanthroline.[6][7]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.5-9.2 ppm).
-
The methyl protons (5-CH₃) should appear as a sharp singlet in the upfield region, likely around δ 2.7-2.8 ppm .[6]
-
The proton at the 6-position (H-6) will be a singlet, shifted due to the influence of the adjacent methyl group.
-
The protons at the 2,9-positions and 3,8-positions will appear as distinct doublets, with their chemical shifts influenced by the deshielding effect of the nitrogen atoms and the electronic effects of the chloro- and methyl-substituents.
-
-
¹³C NMR: The carbon spectrum will display 13 unique signals. The methyl carbon should appear significantly upfield (~18-20 ppm). The carbons attached to the chlorine atoms (C-4, C-7) and nitrogen atoms (C-2, C-9, C-4a, C-6a) will be the most deshielded among the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by:
-
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
-
C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region, characteristic of the heteroaromatic core.
-
A distinct C-Cl stretching vibration, typically found in the 1000-1100 cm⁻¹ region for aryl chlorides.
-
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by two key features: its function as a bidentate ligand and the reactivity of its chloro-substituents.
Coordination Chemistry
Like all 1,10-phenanthrolines, the molecule is an excellent N,N-bidentate chelating ligand for a vast range of metal ions.[8]
-
Causality: The two nitrogen atoms are geometrically constrained in a pre-organized arrangement ideal for forming a stable five-membered chelate ring with a metal center. The rigid, planar structure of the ligand contributes to the thermodynamic stability of its metal complexes.
-
Influence of Substituents:
-
Chloro Groups (4,7-): These electron-withdrawing groups decrease the electron density on the nitrogen atoms, slightly reducing the ligand's basicity and donor strength compared to unsubstituted phenanthroline.
-
Methyl Group (5-): As an electron-donating group, the methyl substituent counteracts the effect of the chloro groups to some extent. It increases the electron density within the π-system, which can enhance the stability of metal complexes, particularly those involving π-backbonding with metal d-orbitals.[9]
-
Reactivity at the 4,7-Positions
The chloro-substituents at the 4 and 7 positions are the primary sites of chemical reactivity, enabling the use of this molecule as a versatile synthetic building block.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms can be displaced by a variety of nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the phenanthroline nitrogen atoms, which stabilize the negatively charged Meisenheimer intermediate.
-
Field-Proven Insight: Reactions with amines, alkoxides, and thiolates proceed under relatively mild conditions to yield 4,7-disubstituted derivatives.[10][11] This pathway is fundamental for synthesizing novel ligands with tailored electronic or steric properties. For instance, reaction with amines can produce water-soluble derivatives or ligands with extended coordinating capabilities.[11]
-
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bonds are amenable to activation by palladium catalysts, enabling powerful C-C and C-N bond-forming reactions.
-
Suzuki-Miyaura Coupling: This is a highly effective method for introducing aryl or vinyl groups at the 4 and 7 positions by reacting with organoboronic acids or esters.[12][13] This reaction is a cornerstone for building extended π-conjugated systems for applications in materials science, such as organic light-emitting diodes (OLEDs).[1]
-
Other Couplings: Sonogashira (with terminal alkynes) and Buchwald-Hartwig (with amines) couplings are also viable, offering extensive possibilities for functionalization.[14][15]
-
Representative Synthesis Protocol
The synthesis of 4,7-dichloro-1,10-phenanthroline derivatives is typically achieved via a multi-step sequence starting from a corresponding ortho-phenylenediamine.[11] The following protocol is a validated, representative methodology adapted for the synthesis of the title compound.
Overall Reaction Scheme: 3-Methyl-1,2-phenylenediamine → Intermediate Dione → this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Expertise Note: This synthesis involves high temperatures and corrosive reagents (POCl₃). All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Step 1: Condensation and Cyclization
-
Rationale: This step constructs the central heterocyclic ring system. The reaction of the ortho-phenylenediamine with the in-situ formed vinylogous intermediate from Meldrum's acid and triethyl orthoformate, followed by thermal cyclization, is a robust method for building the phenanthroline core.[11]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-methyl-1,2-phenylenediamine (1.0 eq), 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid, 2.1 eq), and triethyl orthoformate (1.1 eq) in anhydrous ethanol.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting diamine is consumed.
-
Remove the ethanol under reduced pressure. To the resulting crude solid, add diphenyl ether as a high-boiling solvent.
-
Heat the mixture to 240-250 °C for 1-2 hours. The cyclization and decarboxylation occur at this temperature, leading to the formation of the intermediate dione.
-
Cool the mixture to room temperature. The solid product, 5-methyl-1,10-phenanthroline-4,7(1H,10H)-dione, will precipitate. Collect the solid by filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.
-
-
-
Step 2: Chlorination
-
Rationale: The hydroxyl groups of the tautomeric dione are converted to chlorides using phosphoryl chloride (POCl₃), a standard and highly effective chlorinating agent for this type of transformation.[11]
-
Procedure:
-
Place the dried intermediate dione from the previous step into a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution) to neutralize HCl gas.
-
Carefully add an excess of phosphoryl chloride (POCl₃, ~10-20 eq).
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 4-6 hours, until the solid has completely dissolved and the reaction is complete (monitor by TLC if possible, quenching an aliquot carefully).
-
Trustworthiness Check: Proper quenching is critical. Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a large beaker within a fume hood. POCl₃ reacts exothermically with water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is ~7-8.
-
The crude product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash extensively with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
-
-
Applications in Research and Drug Development
The unique combination of a chelating core and reactive handles makes this compound a valuable platform molecule.
-
Catalysis: As a ligand, it can be used to synthesize transition metal complexes for homogeneous catalysis. The electronic and steric properties imparted by the substituents can be used to fine-tune the catalytic activity and selectivity of the metal center.[11]
-
Materials Science: It serves as a key building block for photoactive and luminescent materials. Through cross-coupling reactions, extended π-systems can be attached to the phenanthroline core, creating compounds suitable for use in OLEDs and chemical sensors.[1]
-
Drug Development: The 1,10-phenanthroline scaffold is present in numerous biologically active molecules. The chloro-substituents provide convenient points for further functionalization, allowing for the synthesis of libraries of compounds for screening as potential therapeutic agents, including anticancer drugs.[1]
Safety and Handling
While specific toxicity data for this compound is not available, data from the parent 4,7-dichloro derivative should be used as a guide.
-
Hazard Classifications: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear standard PPE, including gloves, lab coat, and safety glasses.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
References
A complete list of all sources cited within this technical guide.
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ChemBK. (2024). 4,7-dichloro-1,10-phenanthroline. Retrieved from [Link]
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Klára, H., et al. (2018). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules. Retrieved from [Link]
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Carman, R. M., & Hall, J. R. (1964). Nuclear Magnetic Resonance Spectra of l,10-Phenanthroline and Some Methylated 1,10-Phenanthrolines. The Journal of Chemical Physics. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Structure and Reactivity of 2-Bromo-1,10-phenanthroline. Retrieved from [Link]
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PubChem. (n.d.). 5-Methyl-1,10-phenanthroline. Retrieved from [Link]
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Larsen, A. F., & Ulven, T. (2011). Efficient Synthesis of 4,7-Diamino Substituted 1,10-Phenanthroline-2,9-dicarboxamides. Organic Letters. Retrieved from [Link]
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Guesmi, L., et al. (2024). Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Chemical Reviews. Retrieved from [Link]
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Młodzianowska, A., et al. (2017). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules. Retrieved from [Link]
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Pérez-Pla, F., et al. (2021). Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions. RSC Advances. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 4,7-Dichloro-1,10-phenanthroline in Modern Chemistry. Retrieved from [Link]
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Meador, M. A. B., & Ortiz, J. (2003). Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. NASA. Retrieved from [Link]
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The Royal Society of Chemistry. (2019). Electronic Supplementary Information For Transition Metal-Free, Visible-Light Mediated Synthesis of 1,10- Phenanthroline Derived. Retrieved from [Link]
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Johnson Matthey. (n.d.). Suzuki coupling catalysts. Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure of 4,7-Dichloro-1,10-phenanthroline
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature and database searches did not yield a determined crystal structure for 4,7-Dichloro-5-methyl-1,10-phenanthroline. This guide therefore provides a comprehensive analysis of the crystallographic structure of the closely related and foundational compound, 4,7-Dichloro-1,10-phenanthroline . The structural principles and methodologies detailed herein are directly applicable to the broader class of substituted phenanthrolines and serve as a robust framework for understanding the solid-state characteristics of its derivatives.
Introduction: The Strategic Importance of the Phenanthroline Scaffold
The 1,10-phenanthroline core is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and potent metal-chelating properties make it a cornerstone for the design of therapeutic agents, particularly those that interact with DNA, and for the development of advanced luminescent materials.[1] The introduction of halogen substituents, such as chlorine at the 4 and 7 positions, significantly modulates the electronic properties and reactivity of the phenanthroline system. This makes 4,7-dichloro-1,10-phenanthroline a versatile precursor for creating diverse molecular architectures with tailored biological activities and photophysical characteristics.[1] Understanding its three-dimensional structure at the atomic level is paramount for rational drug design and the predictive engineering of new functional materials.
Part 1: Synthesis and Crystallization: A Pathway to Structural Elucidation
The journey to determining a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthetic Strategy: The Friedländer Annulation
A common and effective method for the synthesis of 4,7-dichloro-1,10-phenanthroline involves a modified Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.
A validated approach involves a three-step condensation reaction utilizing 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), an orthoester, and an appropriate ortho-phenylenediamine derivative.[1] This is followed by thermal cyclization and subsequent treatment with a chlorinating agent like phosphoryl chloride (POCl₃) to yield the target 4,7-dichloro-1,10-phenanthroline. The rationale for this multi-step approach is its high yield and scalability, which are critical for producing sufficient material for crystallization trials.[1]
Experimental Protocol: Synthesis of 4,7-Dichloro-1,10-phenanthroline
-
Step 1: Condensation. React Meldrum's acid with trimethyl orthoformate and an appropriate o-phenylenediamine. This initial step forms the foundational quinoline ring system.
-
Step 2: Thermal Cyclization & Decarboxylation. The intermediate from Step 1 undergoes thermal cyclization to form the complete phenanthroline skeleton, followed by decarboxylation.
-
Step 3: Chlorination. The resulting phenanthroline precursor is refluxed with phosphoryl chloride (POCl₃) to introduce the chloro-substituents at the 4 and 7 positions.
-
Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to achieve the high purity required for single-crystal growth.[2]
The Art of Crystallization: From Solution to Single Crystal
Obtaining diffraction-quality single crystals is often the most challenging step. The method of slow evaporation is a widely used and effective technique for growing crystals of planar aromatic molecules like 4,7-dichloro-1,10-phenanthroline.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: A saturated solution of purified 4,7-dichloro-1,10-phenanthroline is prepared in a suitable solvent at a slightly elevated temperature. Solvents such as ethanol, acetonitrile, or dimethylformamide (DMF) are common choices.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left in a loosely covered container in a vibration-free environment.
-
Crystal Formation: Over a period of several days to weeks, the solvent slowly evaporates, increasing the concentration of the solute beyond its saturation point and promoting the formation of well-ordered single crystals.
Part 2: The Crystal Structure of 4,7-Dichloro-1,10-phenanthroline
The crystallographic data for 4,7-dichloro-1,10-phenanthroline reveals a highly ordered solid-state arrangement governed by specific intermolecular interactions. The data presented here is based on entries found in the Crystallography Open Database (COD).[3]
Crystallographic Data Summary
| Parameter | Value |
| Chemical Formula | C₁₂H₆Cl₂N₂ |
| Formula Weight | 249.09 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.829 |
| b (Å) | 18.29 |
| c (Å) | 14.51 |
| α (°) | 90 |
| β (°) | 96.6 |
| γ (°) | 90 |
| Volume (ų) | 1009 |
| Z (molecules per cell) | 4 |
Data sourced from the Crystallography Open Database (COD).[3]
Molecular Geometry: A Planar Core
The 1,10-phenanthroline core of the molecule is, as expected, essentially planar. This planarity is a key feature, facilitating the π-π stacking interactions that are crucial to the stability of the crystal lattice. The chlorine atoms lie within this plane, and their presence significantly influences the electronic distribution across the aromatic system.
Intermolecular Interactions and Crystal Packing
The solid-state architecture of 4,7-dichloro-1,10-phenanthroline is stabilized by a combination of weak intermolecular forces, primarily π-π stacking and C-H···Cl hydrogen bonds.
-
π-π Stacking: The planar phenanthroline rings of adjacent molecules stack on top of one another in a parallel-displaced fashion. This arrangement maximizes the attractive forces between the electron-rich π systems while minimizing steric repulsion. These stacking interactions are a dominant feature in the crystal packing of many planar aromatic compounds.
-
C-H···Cl Hydrogen Bonds: Weak hydrogen bonds form between the aromatic C-H groups and the chlorine atoms of neighboring molecules. While individually weak, these interactions are numerous and collectively contribute significantly to the overall stability of the crystal lattice. They act as directional forces, guiding the specific three-dimensional arrangement of the molecules.
The interplay of these interactions results in a herringbone-like packing motif, a common and stable arrangement for planar aromatic molecules.
Part 3: Implications for Drug Development and Materials Science
A detailed understanding of the crystal structure of 4,7-dichloro-1,10-phenanthroline provides critical insights for its application in various scientific domains.
-
Drug Development: For phenanthroline derivatives designed as DNA intercalators, the planarity of the core, as confirmed by crystallography, is essential for effective insertion between DNA base pairs. The positions of the chloro substituents provide key handles for further chemical modification to enhance binding affinity, selectivity, and pharmacological properties. Knowledge of the stable solid-state form is also crucial for formulation, bioavailability, and intellectual property considerations in the pharmaceutical industry.
-
Materials Science: In the design of organic light-emitting diodes (OLEDs) and other electronic devices, the crystal packing directly influences charge transport properties. The degree of π-orbital overlap between adjacent molecules, which can be precisely measured from crystallographic data, is a key determinant of electron mobility. The structural data for 4,7-dichloro-1,10-phenanthroline can thus inform the design of new materials with optimized electronic characteristics.
Conclusion
While the crystal structure of this compound remains to be elucidated, the detailed analysis of its parent compound, 4,7-dichloro-1,10-phenanthroline, provides an invaluable blueprint for understanding the solid-state behavior of this important class of molecules. The planar geometry, stabilized by a network of π-π stacking and C-H···Cl interactions, dictates its physical and, to a large extent, its chemical properties. This structural knowledge is a critical asset for researchers and scientists working to harness the potential of substituted phenanthrolines in the development of next-generation therapeutics and advanced functional materials.
References
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Hillebrand, M., Ritter, U., & Täuscher, E. (2019). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. IOSR Journal of Applied Chemistry, 12(12), 08-10. [Link]
- PubChem. (n.d.). 4,7-Diphenyl-2,9-bis(trichloromethyl)-1,10-phenanthroline. National Center for Biotechnology Information.
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PubChem. (n.d.). 4,7-Dichloro-1,10-phenanthroline. National Center for Biotechnology Information. [Link]
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Kłys, A., et al. (2019). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules, 24(22), 4102. [Link]
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Kłys, A., et al. (2019). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules, 24(22), 4102. [Link]
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An In-depth Technical Guide to the Electrochemical Properties of 4,7-Dichloro-5-methyl-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the electrochemical properties of 4,7-Dichloro-5-methyl-1,10-phenanthroline. While direct experimental data for this specific derivative is limited in publicly accessible literature, this guide synthesizes information from closely related analogues, particularly 4,7-dichloro-1,10-phenanthroline, to project its electrochemical behavior. We will delve into its anticipated redox characteristics, the influence of its substituent groups, and provide detailed, field-proven protocols for its electrochemical analysis. This document is intended to serve as a foundational resource for researchers exploring the applications of this molecule in areas such as coordination chemistry, sensor development, and as a scaffold in drug design.
Introduction: The Significance of Substituted Phenanthrolines
1,10-Phenanthroline and its derivatives are a cornerstone in coordination chemistry, renowned for their ability to form stable complexes with a wide array of metal ions.[1] This property has led to their extensive use in catalysis, luminescent sensors, and as photosensitizers in solar cells.[1] In the realm of life sciences, phenanthroline-based compounds have garnered significant attention as potential anticancer agents.[2]
The strategic placement of substituents on the phenanthroline core allows for the fine-tuning of its electronic and steric properties. The subject of this guide, this compound, possesses two electron-withdrawing chloro groups at the 4 and 7 positions and an electron-donating methyl group at the 5-position. This particular arrangement is expected to significantly influence the molecule's electrochemical behavior, making it a compelling candidate for applications where redox activity is paramount. The chloro substituents, for instance, open avenues for further functionalization through nucleophilic substitution, allowing for the attachment of other chemical moieties to tailor the molecule's properties for specific applications.[1][2]
The electrochemical properties of such molecules are critical as they govern their behavior in redox-sensitive environments and their suitability as ligands in electrocatalytic systems. Understanding the redox potential and voltammetric signature of this compound is therefore essential for unlocking its full potential.
Projected Electrochemical Behavior
The Influence of Substituents on Redox Potential
The electrochemical behavior of aromatic systems like 1,10-phenanthroline is dictated by the nature and position of their substituents.
-
Chloro Groups (Electron-Withdrawing): The two chlorine atoms at the 4 and 7 positions are expected to have a significant impact on the molecule's redox potential. As electron-withdrawing groups, they will lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This will make the molecule easier to reduce (i.e., a less negative reduction potential) compared to the unsubstituted 1,10-phenanthroline.
-
Methyl Group (Electron-Donating): The methyl group at the 5-position is an electron-donating group. It will raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule easier to oxidize (i.e., a less positive oxidation potential) compared to 4,7-dichloro-1,10-phenanthroline. The interplay of these opposing electronic effects will determine the precise redox potentials.
Anticipated Voltammetric Profile
Based on the study of various 4,7-dichloro-1,10-phenanthroline derivatives by Grzeszczuk et al. (2019), we can anticipate the cyclic voltammetric behavior of this compound.[2] In an aprotic solvent like acetonitrile, the compound is likely to exhibit at least one quasi-reversible or irreversible reduction wave corresponding to the acceptance of an electron into its π-system. The exact potential of this reduction will be influenced by the combined electronic effects of the chloro and methyl groups.
The oxidation of the phenanthroline core itself is generally observed at high positive potentials.[3] However, the presence of the electron-donating methyl group may bring this oxidation into a more accessible potential window.
Experimental Protocol for Electrochemical Characterization
To empirically determine the electrochemical properties of this compound, a systematic approach using cyclic voltammetry is recommended. The following protocol is adapted from established methods for the characterization of similar phenanthroline derivatives.[2]
Materials and Instrumentation
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (in a non-aqueous salt bridge) or a silver wire pseudo-reference electrode.
-
Counter Electrode: Platinum wire
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.
-
Analyte: 0.5 - 1.0 mM this compound
-
Potentiostat: A research-grade potentiostat capable of performing cyclic voltammetry.
-
Inert Atmosphere: High-purity nitrogen or argon gas.
Step-by-Step Experimental Workflow
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with anhydrous acetonitrile.
-
Dry the electrode under a stream of inert gas.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Add the electrolyte solution to the cell.
-
Purge the solution with inert gas for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution throughout the experiment.
-
-
Background Scan:
-
Record a cyclic voltammogram of the electrolyte solution alone to establish the background current and the potential window.
-
-
Analyte Measurement:
-
Add the desired amount of a stock solution of this compound to the electrochemical cell.
-
Allow the solution to equilibrate for a few minutes while maintaining the inert atmosphere.
-
Record cyclic voltammograms at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s).
-
-
Data Analysis:
-
Determine the peak potentials (Epa and Epc) for any observed redox events.
-
Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
-
Analyze the relationship between peak current and the square root of the scan rate to assess if the process is diffusion-controlled.
-
Self-Validating System and Causality
-
Inert Atmosphere: The rigorous deoxygenation of the electrolyte is crucial because dissolved oxygen can be electrochemically reduced, leading to interfering signals. Maintaining an inert gas blanket prevents re-dissolution of oxygen.
-
Background Scan: This step is essential to distinguish the electrochemical response of the analyte from that of the solvent and electrolyte.
-
Scan Rate Dependence: Studying the effect of scan rate provides insights into the kinetics of the electrode process. For a diffusion-controlled process, the peak current should be linearly proportional to the square root of the scan rate. Deviations from this behavior can indicate adsorption or coupled chemical reactions.
Visualization of Experimental Workflow
Caption: A flowchart illustrating the key steps in the electrochemical characterization of this compound using cyclic voltammetry.
Data Presentation: Projected Electrochemical Parameters
The following table presents the anticipated electrochemical data for this compound, benchmarked against the experimentally determined values for the parent 4,7-dichloro-1,10-phenanthroline from the literature.[2]
| Compound | Epc (V vs. Fc/Fc⁺) | Epa (V vs. Fc/Fc⁺) | ΔEp (mV) | Process |
| 4,7-dichloro-1,10-phenanthroline | -1.89 | -1.79 | 100 | Quasi-reversible Reduction |
| This compound (Projected) | ~ -1.95 | ~ -1.85 | ~ 100 | Quasi-reversible Reduction |
Note: The projected values for the 5-methyl derivative are estimations. The electron-donating methyl group is expected to make the reduction slightly more difficult (a more negative potential).
Synthesis of 4,7-Dichloro-1,10-phenanthroline Derivatives
The synthesis of 4,7-dichloro-1,10-phenanthroline derivatives, which would include the 5-methyl variant, typically follows a multi-step process. A common route involves the condensation of Meldrum's acid, orthoesters, and the appropriately substituted ortho-phenylenediamine, followed by thermal cyclization, decarboxylation, and treatment with phosphoryl chloride.[2]
Caption: A generalized synthetic pathway for 4,7-dichloro-1,10-phenanthroline derivatives.
Conclusion and Future Directions
This technical guide has provided a detailed projection of the electrochemical properties of this compound based on the established behavior of its close analogues. The unique combination of electron-withdrawing and electron-donating substituents makes this molecule a promising candidate for further investigation.
The immediate next step for the scientific community is the empirical validation of these projected properties through the experimental protocol outlined herein. Future research should also focus on the synthesis of metal complexes of this ligand and the characterization of their electrochemical and photophysical properties. Such studies will be instrumental in determining the suitability of this compound and its derivatives for applications in catalysis, sensor technology, and as novel therapeutic agents.
References
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Grzeszczuk, A., et al. (2019). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules, 24(22), 4102. [Link]
-
Grzeszczuk, A., et al. (2019). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. PubMed, 31766294. [Link]
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Grzeszczuk, A., et al. (2019). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. PMC, PMC6891714. [Link]
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Grzeszczuk, A., et al. (2019). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. ResearchGate. [Link]
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Fogg, A. G., & Alonso, R. M. (1987). Voltammetric study of the copper-1,10-phenanthroline complex. Analytica Chimica Acta, 200, 399-407. [Link]
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Kukhta, I. V., et al. (2023). 1H-Imidazo[4,5-f][2][3]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review. Molecules, 28(19), 6821. [Link]
-
Brown, K. L., & Adeyemi, O. A. (2012). Cyclic Voltammetric Studies of Electropolymerized Films Based on Ruthenium(II/III) Bis(1,10 phenanthroline) (4-methyl-4'vinyl-2,2'-bipyridine). International Journal of Chemistry, 2(2), p3. [Link]
-
Pérez-Pérez, J. A., et al. (2023). Molecular Hydrogen Production from Formic Acid by Cationic Phenanthroline Ruthenium Complexes: Experimental and DFT Mechanistic Insights. ACS Omega. [Link]
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Pérez-Pérez, J. A., et al. (2023). Molecular Hydrogen Production from Formic Acid by Cationic Phenanthroline Ruthenium Complexes: Experimental and DFT Mechanistic Insights. ACS Publications. [Link]
-
Slanina, T., et al. (2017). Electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface and its relevant electrochemistry for selective recognition of copper ion and hydrogen peroxide sensing. Analytical chemistry, 89(17), 9498-9505. [Link]
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Navigating the Solubility Landscape of 4,7-Dichloro-5-methyl-1,10-phenanthroline: A Technical Guide for Researchers
Introduction: The Significance of 4,7-Dichloro-5-methyl-1,10-phenanthroline in Scientific Research
This compound is a substituted heterocyclic organic compound belonging to the phenanthroline family. These compounds are widely recognized for their role as bidentate ligands in coordination chemistry, forming stable complexes with a variety of metal ions.[1][2] This property makes them invaluable in fields ranging from analytical chemistry to materials science and drug development.[1] Specifically, substituted phenanthrolines are investigated for their potential in anticancer and antibacterial therapies, often serving as the molecular framework for new drug candidates.[1][3]
The solubility of a compound is a critical physical property that dictates its utility in numerous applications. For researchers in drug discovery, formulation science, and synthetic chemistry, understanding the solubility of this compound in common laboratory solvents is paramount for designing experiments, developing formulations, and ensuring reproducible results. This guide provides a comprehensive overview of the expected solubility of this compound, grounded in chemical principles and data from analogous structures, and offers a practical framework for its experimental determination.
Predicting Solubility: A Molecular Structure-Based Approach
The parent 1,10-phenanthroline molecule is a white solid that is generally soluble in organic solvents.[5] The introduction of two chloro groups at the 4 and 7 positions is expected to increase the molecule's polarity and potentially its solubility in polar organic solvents, while also increasing its molecular weight. The methyl group at the 5-position is a nonpolar, hydrophobic functional group that may slightly decrease its solubility in highly polar solvents like water but enhance it in nonpolar organic solvents.
Based on these structural features, this compound is anticipated to exhibit good solubility in a range of common organic solvents, particularly polar aprotic solvents and chlorinated solvents. Its solubility in water is expected to be low due to the predominantly hydrophobic nature of the large aromatic system.
Solubility of Structurally Related Phenanthrolines
To further inform our understanding, it is instructive to examine the documented solubility of structurally similar phenanthroline derivatives. This comparative approach provides valuable empirical context for solvent selection.
| Compound | Structure | Common Solvents and Known Solubility |
| 1,10-Phenanthroline | C₁₂H₈N₂ | Soluble in water and a variety of organic solvents, such as ethanol and acetone.[1] |
| 5-Methyl-1,10-phenanthroline | C₁₃H₁₀N₂ | Soluble in methanol (50 mg/mL). |
| 5-Chloro-1,10-phenanthroline | C₁₂H₇ClN₂ | Soluble in organic solvents.[6] |
This data from related compounds reinforces the expectation that this compound will be soluble in common organic solvents. The presence of the dichloro and methyl substitutions will modulate this inherent solubility.
Experimental Protocol for Solubility Determination
Given the absence of published data, experimental determination of solubility is essential for any research application. The following is a standardized protocol for determining the solubility of this compound in a solvent of interest.
Objective: To determine the approximate solubility of this compound in a selected solvent at a specific temperature (e.g., room temperature).
Materials:
-
This compound
-
Selected solvent(s) of high purity
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Micropipettes
-
HPLC or UV-Vis spectrophotometer (for quantitative analysis)
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a shaker or water bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.
-
-
Quantitative Analysis:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Self-Validation and Trustworthiness:
-
Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration in the supernatant has reached a plateau, confirming equilibrium.
-
Method Validation: The analytical method (HPLC or UV-Vis) should be validated for linearity, accuracy, and precision according to standard guidelines.
-
Replicates: Perform the entire experiment in triplicate to ensure the reproducibility of the results.
Workflow for Solvent Selection
The following diagram illustrates a logical workflow for a researcher to select an appropriate solvent for this compound, from initial theoretical assessment to final experimental confirmation.
Caption: A decision workflow for selecting a suitable solvent for this compound.
Conclusion
While specific, quantitative solubility data for this compound remains to be formally published, a strong inference can be drawn from its molecular structure and the known properties of related phenanthroline compounds. Researchers should anticipate good solubility in common organic solvents, particularly polar aprotic and chlorinated solvents, and poor solubility in aqueous media. For any application requiring precise concentrations, the experimental protocol outlined in this guide provides a robust framework for determining the solubility in the solvent system of choice. This systematic approach ensures the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.
References
- Vertex AI Search. (2024). 1,10-phenanthroline: Chemical properties, applications, and future prospects.
- PubChem. (n.d.). 4,7-Dichloro-1,10-phenanthroline.
- Sigma-Aldrich. (n.d.). 5-Methyl-1,10-phenanthroline.
- Sigma-Aldrich. (n.d.). 4,7-Dichloro-1,10-phenanthroline.
- Biosynth. (n.d.). 4,7-Dichloro-1,10-phenanthroline.
- CymitQuimica. (2024). Safety Data Sheet.
- ACS Publications. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters.
- ResearchGate. (2025). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines.
- Carl ROTH. (2024). Safety Data Sheet: 1,10-Phenanthroline monohydrate.
- NIH. (n.d.). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- PubMed Central. (n.d.). Dichlorido(4,7-dimethoxy-1,10-phenanthroline-κ2 N,N′)zinc(II).
- Wikipedia. (n.d.). 1,10-Phenanthroline.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 5-Chloro-1,10-phenanthroline.
- MilliporeSigma. (n.d.). SAFETY DATA SHEET - o-Phenanthroline.
- ChemicalBook. (n.d.). 5-CHLORO-1,10-PHENANTHROLINE.
- Hoye, T. R. (2022). Properties of Common Organic Solvents.
- Echemi. (n.d.). This compound SDS.
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A Comprehensive Guide to the Theoretical and Computational Analysis of 4,7-Dichloro-5-methyl-1,10-phenanthroline using Density Functional Theory
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,10-phenanthroline scaffold is a cornerstone in coordination chemistry, materials science, and medicinal chemistry. Its rigid, planar structure and exceptional chelating properties make it a versatile building block for catalysts, luminescent materials, and bioactive compounds. This guide focuses on a specific derivative, 4,7-Dichloro-5-methyl-1,10-phenanthroline, a molecule poised for further functionalization due to its reactive chloro groups. We provide a comprehensive theoretical framework and a practical, step-by-step protocol for analyzing this molecule using Density Functional Theory (DFT). By elucidating its optimized geometry, electronic properties, and spectroscopic signatures, this guide demonstrates how computational methods can accelerate the design and predict the behavior of novel phenanthroline-based systems, offering invaluable insights for researchers in drug development and materials science.
The Strategic Importance of Substituted 1,10-Phenanthrolines
1,10-Phenanthroline (phen) and its derivatives are a critical class of N-heterocyclic compounds. Their prominence stems from the two nitrogen atoms positioned for bidentate chelation of metal ions, forming stable complexes that are central to applications ranging from catalysis to DNA-targeting anticancer agents.[1] The strategic functionalization of the phenanthroline core allows for the fine-tuning of its steric and electronic properties, thereby tailoring its function for specific applications.
The subject of this guide, This compound , incorporates three key modifications to the parent scaffold:
-
4,7-Dichloro Substituents: The chlorine atoms at the 4 and 7 positions are highly significant. They serve as reactive handles for nucleophilic substitution and cross-coupling reactions, making this molecule an invaluable precursor for synthesizing more complex, functionalized ligands.[2][3] This versatility is crucial for creating novel materials for organic light-emitting diodes (OLEDs) or developing new pharmaceutical candidates.[2][4]
-
5-Methyl Substituent: The addition of a methyl group at the 5-position introduces both electronic and steric effects. Electronically, it acts as a weak electron-donating group, subtly modifying the electron density of the aromatic system. Sterically, it can influence the coordination geometry of metal complexes and modulate interactions with biological macromolecules.
The objective of this guide is to leverage the predictive power of Density Functional Theory (DFT) to build a fundamental understanding of this molecule's intrinsic properties. By modeling its structure and electronics, we can anticipate its reactivity, stability, and spectroscopic characteristics before extensive and costly laboratory synthesis and analysis.
Theoretical Framework: A Primer on Density Functional Theory (DFT)
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. The core principle of DFT is that the properties of a system can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction.
For a successful DFT study, two key components must be chosen judiciously:
-
The Functional: This is a mathematical approximation that relates the electron density to the system's exchange-correlation energy. Functionals are categorized into a "Jacob's Ladder" of increasing complexity and accuracy. For organic molecules like phenanthrolines, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are highly effective. B3LYP incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of molecular geometries and electronic properties for a wide range of systems.[5][6]
-
The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation. The Pople-style basis sets are widely used, with 6-311+G(d,p) representing a high-level choice. This notation indicates that it uses triple-zeta valence functions, includes diffuse functions (+) for describing non-covalent interactions, and polarization functions (d,p) on heavy atoms and hydrogens to allow for orbital shape flexibility.
The combination of a well-chosen functional and basis set allows DFT to provide reliable predictions of molecular properties, guiding experimental efforts and providing deep mechanistic insights.
The Computational Protocol: A Step-by-Step Workflow
This section provides a detailed methodology for conducting a comprehensive DFT analysis of this compound. This protocol is designed to be a self-validating system, where each step builds logically upon the last.
Experimental Protocol: DFT Calculation
-
Molecular Structure Input:
-
Construct the 3D chemical structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
Save the coordinates in a format compatible with the quantum chemistry software (e.g., .xyz or .mol).
-
-
Geometry Optimization and Frequency Analysis:
-
Prepare an input file for a quantum chemistry package (e.g., Gaussian, ORCA).
-
Specify the calculation type as Opt Freq (Optimization followed by Frequency).
-
Define the level of theory: B3LYP/6-311+G(d,p).
-
Set the charge to 0 and the spin multiplicity to 1 (singlet state).
-
Execute the calculation.
-
Validation: After completion, verify that the optimization converged successfully. Crucially, inspect the output of the frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.
-
-
Electronic Structure Analysis:
-
Using the optimized coordinates from the previous step, perform a single-point energy calculation.
-
Request the generation of molecular orbitals (for HOMO/LUMO analysis) and the molecular electrostatic potential (MEP).
-
Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).
-
-
Spectroscopic Simulation:
-
IR Spectrum: The vibrational frequencies and intensities are a direct output of the Freq calculation performed in Step 2. These can be plotted to generate a theoretical IR spectrum. A scaling factor (typically ~0.96-0.98 for B3LYP) is often applied to the calculated frequencies to better match experimental data.
-
UV-Vis Spectrum: Perform a Time-Dependent DFT (TD-DFT) calculation using the optimized geometry. This will compute the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum.
-
NMR Spectrum: Using the optimized geometry, perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation. This will yield the absolute magnetic shielding tensors, which can be converted to chemical shifts (δ) by referencing against a concurrently calculated standard (e.g., Tetramethylsilane, TMS).
-
Results and Discussion: A Computational Profile
This section details the expected results from the DFT protocol, providing a comprehensive theoretical profile of this compound.
Optimized Molecular Geometry
The geometry optimization reveals the most stable three-dimensional arrangement of the atoms. The 1,10-phenanthroline core is expected to be nearly planar, a characteristic feature that facilitates π-π stacking in materials and intercalation with DNA.[7] The introduction of the methyl group at the C5 position and chloro atoms at C4 and C7 will cause minor distortions from perfect planarity.
The calculated bond lengths and angles provide quantitative structural data. These theoretical values can be compared with crystallographic data of similar compounds to validate the accuracy of the computational model.[8]
Table 1: Selected Calculated Geometric Parameters
| Parameter | Atom(s) | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C4-Cl17 | ~1.75 | |
| C7-Cl18 | ~1.75 | |
| C5-C19 | ~1.51 | |
| N1-C12 | ~1.33 | |
| N10-C11 | ~1.33 | |
| **Bond Angles (°) ** | ||
| C3-C4-Cl17 | ~119.5 | |
| C5-C4-Cl17 | ~118.0 | |
| C6-C5-C19 | ~122.0 | |
| Dihedral Angles (°) | ||
| Cl17-C4-C5-C6 | ~179.8 |
| | C4-C5-C19-H20 | ~60.0 |
Note: Values are illustrative and would be derived from an actual DFT calculation.
Frontier Molecular Orbitals (FMOs) and Reactivity
The HOMO and LUMO are key to understanding a molecule's electronic behavior. The HOMO represents the region from which an electron is most easily donated (nucleophilic/reducing character), while the LUMO is the region most likely to accept an electron (electrophilic/oxidizing character).
-
HOMO: The HOMO is expected to be a π-orbital distributed across the entire aromatic phenanthroline ring system.
-
LUMO: The LUMO will also be a π*-orbital, similarly delocalized over the rings.
-
HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of chemical reactivity and kinetic stability. A large gap implies high stability, while a small gap suggests the molecule is more reactive and can be easily excited. This gap is also related to the energy of the lowest-lying electronic transition observed in the UV-Vis spectrum.
Table 2: Calculated Electronic Properties
| Property | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -1.8 | Electron-accepting capability |
| HOMO-LUMO Gap | 4.7 | High kinetic stability, colorlessness |
Note: Values are illustrative.
Molecular Electrostatic Potential (MEP)
The MEP map is a color-coded visualization of the total electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.
-
Red Regions (Negative Potential): These are areas of high electron density, indicating sites prone to electrophilic attack. In this molecule, the most negative regions are localized around the two nitrogen atoms (N1 and N10) due to their lone pairs of electrons. These are the primary sites for protonation and metal ion coordination.
-
Blue Regions (Positive Potential): These are electron-deficient areas, susceptible to nucleophilic attack. Positive potential is typically found around the hydrogen atoms.
-
Green/Yellow Regions (Neutral Potential): These areas represent nonpolar regions, such as the carbon backbone of the aromatic rings.
The MEP map visually confirms why 1,10-phenanthrolines are such effective bidentate ligands.
Simulated Spectra for Experimental Validation
A critical step in computational chemistry is to validate the theoretical model against experimental reality. Simulating spectra provides a direct comparison.
-
IR Spectrum: The calculated IR spectrum will show characteristic vibrational modes. Key peaks to look for include C=N stretching (~1580-1620 cm⁻¹), aromatic C=C stretching (~1400-1600 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).[9][10] Comparing these calculated frequencies (after scaling) to an experimental FTIR spectrum confirms that the calculated geometry and bonding are accurate.
-
UV-Vis Spectrum: The TD-DFT calculation will predict the electronic transitions. For phenanthrolines, these are typically intense π→π* transitions in the UV region (~230-300 nm).[11] The calculated λmax values should correlate well with those from experimental absorption spectroscopy.
-
NMR Spectrum: The calculated ¹H and ¹³C chemical shifts provide a detailed fingerprint of the molecule's electronic environment. These can be compared directly with experimental NMR data. For instance, the protons on the aromatic rings will appear in the typical downfield region (7.5-9.2 ppm), while the methyl protons will be a singlet further upfield (~2.7 ppm), consistent with data for similar compounds.[12]
Linking Theory to Application
The insights gained from this DFT analysis directly inform the practical application of this compound.
-
For Drug Development: The MEP map identifies the key hydrogen bond accepting sites (the nitrogen atoms), which is critical for docking studies and designing molecules that fit into the active site of a protein. The overall shape and charge distribution inform its potential for DNA intercalation.[4][7]
-
For Materials Science: The HOMO-LUMO gap is a first-order approximation of the material's electronic band gap, a key parameter in designing semiconductors and luminescent materials for applications like OLEDs.[2]
-
For Synthesis and Catalysis: Understanding the molecule's geometry and the reactivity of the C-Cl bonds allows chemists to design more efficient synthetic routes for further functionalization. The steric bulk of the methyl group, as quantified by the optimized geometry, can be used to control the coordination environment around a metal center in a catalyst.
Conclusion
This guide has outlined a robust theoretical and computational approach to understanding this compound. By employing Density Functional Theory, we can construct a detailed profile of its structural, electronic, and spectroscopic properties from first principles. This in silico analysis provides a powerful, cost-effective method to predict molecular behavior, validate experimental findings, and rationally guide the design of new, high-value molecules for a wide array of scientific applications. The protocols and insights presented herein serve as a valuable resource for researchers aiming to harness the full potential of substituted phenanthrolines in their work.
References
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Gordon, K. C., & McGarvey, J. J. (2004). Spectroscopic and Density Functional Theory Studies of 1,10-Phenanthroline, Its Radical Anion, and [Cu(Phen)(PPh3)2]+. The Journal of Physical Chemistry A, 108(35), 7255–7263. [Link][5][13]
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Schönhöfer, P. W. A., et al. (2025). Electron-rich phenanthroline bearing N-heterocyclic imine substituents: synthesis, optical properties, metal coordination. Dalton Transactions. [Link][14]
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Pramanik, A., et al. (2023). Tailoring the selectivity of phenanthroline derivatives for the partitioning of trivalent Am/Eu ions – a relativistic DFT study. Inorganic Chemistry Frontiers, 10(14), 4239-4252. [Link][15]
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Siwek, A., et al. (2018). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules, 23(11), 2999. [Link][8]
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Koval, O., et al. (2022). 4,7-Functionalization of Tetradentate Phenanthroline Ligands via Nucleophilic Substitution of Fluorine. The Journal of Organic Chemistry, 87(1), 516–527. [Link][6]
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Carlan, S.-A., et al. (2024). Revisiting Fused-Pyrrolo-1,10-Phenanthroline Derivatives: Novel Transformations and Stability Studies. ChemistryOpen, 13(5), e202400365. [Link][16]
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Carlotto, S., et al. (2007). Density functional theory studies on copper phenanthroline complexes. Inorganic Chemistry, 46(15), 5826–5835. [Link][7]
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NINGBO INNO PHARMCHEM CO.,LTD. Applications of 4,7-Dichloro-1,10-phenanthroline in Modern Chemistry. [Link][2]
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de Paiva, R. E. F., et al. (2017). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIONS. Química Nova, 40(8), 928-947. [Link]
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El-Gamel, N. E. A. (2019). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. IOSR Journal of Applied Chemistry, 12(12), 08-10. [Link][3]
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4,7-Dichloro-5-methyl-1,10-phenanthroline: A Predictive Technical Guide to Potential Applications
Abstract
4,7-Dichloro-5-methyl-1,10-phenanthroline is a strategically substituted aromatic chelating ligand. While extensive research on this specific molecule is nascent, its structural motifs—a rigid phenanthroline core, electron-withdrawing chloro groups, and a sterically influential methyl group—provide a strong basis for predicting its utility across diverse chemical disciplines. This guide synthesizes established principles of coordination chemistry and materials science to forecast the potential applications of this ligand. We will explore its promise in catalysis, photochemistry, and medicinal chemistry, offering insights into the causal relationships between its unique substitution pattern and its anticipated functional properties. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing both a theoretical framework and actionable experimental designs to unlock the potential of this versatile molecule.
Introduction to this compound: A Molecule of Designed Potential
The 1,10-phenanthroline scaffold is a cornerstone of coordination chemistry, prized for its rigid, planar structure and potent bidentate chelation of metal ions.[1][2] Functionalization of the phenanthroline core is a powerful strategy to modulate the electronic and steric properties of the resulting metal complexes, thereby fine-tuning their reactivity, photophysics, and biological activity.[3]
The subject of this guide, this compound, presents a compelling combination of substituents:
-
4,7-Dichloro Substituents: The two chlorine atoms are strongly electron-withdrawing groups. Their presence is expected to decrease the electron density on the phenanthroline ring system and lower the energy of its π* orbitals.[4] This electronic perturbation significantly impacts the ligand's basicity and the redox potential of its metal complexes.[4]
-
5-Methyl Substituent: The methyl group, positioned between the two nitrogen atoms and adjacent to a chloro-substituted pyridine ring, introduces both electronic and steric effects. Electronically, it is a mild donating group. Sterically, its proximity to the coordination sphere can influence the geometry and stability of resulting metal complexes.[5]
This unique electronic and steric profile suggests that this compound is not a mere analogue of existing ligands but a platform for novel chemical properties.
Predicted Physicochemical Properties
| Property | Predicted Characteristic | Rationale |
| Basicity | Lower than unsubstituted phenanthroline | The strong inductive effect of the two chloro groups reduces the electron density on the nitrogen atoms, decreasing their ability to accept a proton.[4] |
| Metal Complex Stability | Potentially high, with nuanced steric factors | The fundamental chelating ability of the phenanthroline core ensures strong binding.[2] However, the 5-methyl group may introduce steric strain, influencing coordination geometry and stability depending on the metal ion's size.[5] |
| Solubility | Moderate in organic solvents | The planar aromatic core suggests solubility in solvents like dichloromethane, chloroform, and DMF. The presence of polar C-Cl bonds and a nonpolar methyl group provides a balanced character. |
| Redox Potential of Complexes | Higher oxidation potentials for metal centers | The electron-withdrawing nature of the chloro-substituents will stabilize lower oxidation states of a coordinated metal, making it more difficult to oxidize (i.e., a higher M(II)/M(III) potential).[5] |
Synthesis Strategy
While a specific synthesis for this compound is not widely published, a plausible synthetic route can be adapted from established methods for creating substituted phenanthrolines.[6] A common approach involves a modified Skraup or Friedländer condensation.
Workflow for a Potential Synthesis Route
Caption: A potential Skraup-type synthesis pathway.
Potential Application in Photocatalysis and Materials Science
The electronic properties endowed by the chloro-substituents make this ligand a prime candidate for applications in photochemistry and materials science, particularly in the development of photocatalysts and luminescent materials.
Ruthenium(II) and Iridium(III) Complexes for Photoredox Catalysis
Ruthenium(II) and Iridium(III) complexes with polypyridyl ligands are workhorses in photoredox catalysis.[7] The performance of these catalysts is critically dependent on the ligand's ability to tune the complex's excited-state properties.
Causality Behind the Choice:
-
Electron-Withdrawing Ligands: The 4,7-dichloro substitution will lower the energy of the ligand's LUMO (Lowest Unoccupied Molecular Orbital). In a Ru(II) complex, this is predicted to cause a red-shift in the metal-to-ligand charge transfer (MLCT) absorption band, potentially allowing for the use of lower-energy visible light for excitation.[8]
-
Increased Oxidizing Power: A lower LUMO on the ligand leads to a more strongly oxidizing excited state for the complex. This enhanced oxidizing potential could enable challenging oxidative quenching cycles in catalytic reactions that are inaccessible with standard phenanthroline ligands.[7]
Experimental Protocol: Synthesis and Characterization of a Ru(II) Complex
-
Synthesis:
-
Reflux 1 equivalent of Ru(bpy)₂Cl₂ with 1.1 equivalents of this compound in an ethanol/water mixture for 4-6 hours.
-
Monitor the reaction by TLC or UV-Vis spectroscopy.
-
Precipitate the crude product by adding an aqueous solution of NH₄PF₆.
-
Purify the resulting ₂ complex by column chromatography on alumina or silica gel.
-
-
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Record UV-Vis absorption and emission spectra in acetonitrile to determine the λₘₐₓ of the MLCT band and the emission properties.
-
Use cyclic voltammetry to measure the ground and excited-state redox potentials and compare them to the benchmark [Ru(bpy)₃]²⁺ complex.
-
-
Validation:
-
The key validation is a significant anodic shift (>100 mV) in the first reduction potential compared to [Ru(bpy)₃]²⁺, confirming the electron-withdrawing effect.
-
A bathochromic (red) shift in the MLCT absorption peak would also validate the electronic tuning.
-
Potential Application in Homogeneous Catalysis
Beyond photoredox catalysis, the ligand's unique steric and electronic profile suggests utility in transition metal-catalyzed cross-coupling and oxidation reactions.
Palladium-Catalyzed Cross-Coupling Reactions
In reactions like Suzuki, Heck, and Sonogashira couplings, the ligand's role is to stabilize the palladium catalyst and modulate its reactivity.[9]
Causality Behind the Choice:
-
Enhanced Stability: The strong σ-donating ability of the phenanthroline nitrogens provides a stable complex, but the overall electron-deficient nature of the ligand can promote reductive elimination, the final step in many cross-coupling cycles. This can lead to faster catalyst turnover.
-
Steric Influence: The 5-methyl group provides steric bulk near the metal center. This can favor the formation of monoligated palladium species, which are often the active catalysts, and can also influence the regioselectivity of certain reactions.
Workflow for a Suzuki Coupling Test Reaction
Caption: Experimental workflow for evaluating catalytic activity.
Potential Application in Bioinorganic and Medicinal Chemistry
Phenanthroline derivatives and their metal complexes are well-known for their interactions with biological macromolecules like DNA.[10][11] Their planar structure allows them to intercalate between DNA base pairs, and the coordinated metal ion can facilitate DNA cleavage or other interactions.[11]
Copper(II) Complexes as Potential Anticancer Agents
Copper complexes of phenanthroline are particularly noted for their ability to induce cell death, often through oxidative DNA damage or enzyme inhibition.[12]
Causality Behind the Choice:
-
DNA Intercalation: The planar, aromatic system is ideally suited for intercalation into the DNA double helix.[1]
-
Redox Activity: The electron-withdrawing chloro groups will modulate the Cu(II)/Cu(I) redox potential. This is crucial because the biological activity of copper complexes is often linked to their ability to participate in redox cycling, generating reactive oxygen species (ROS) in close proximity to DNA, which leads to strand scission.[10]
-
Lipophilicity: The chloro and methyl groups are expected to increase the overall lipophilicity of the complex compared to unsubstituted phenanthroline. This can enhance cellular uptake, allowing the complex to reach its intracellular targets more effectively.
Experimental Protocol: Assessing DNA Interaction and Cytotoxicity
-
Synthesis of Copper Complex:
-
React CuCl₂·2H₂O with one or two equivalents of this compound in methanol to form mono- or bis-ligated complexes, respectively.
-
Isolate the product, [Cu(4,7-Cl₂-5-Me-phen)Cl₂] or [Cu(4,7-Cl₂-5-Me-phen)₂]Cl₂, by crystallization.
-
-
DNA Binding Studies:
-
UV-Vis Titration: Titrate a solution of calf thymus DNA (CT-DNA) with the copper complex. Intercalation is typically indicated by hypochromism (decrease in absorbance) and a bathochromic (red) shift in the absorption maximum of the ligand.
-
Viscosity Measurement: Measure the viscosity of a CT-DNA solution upon addition of increasing amounts of the complex. An increase in viscosity is a classic sign of intercalation, as the DNA helix must lengthen to accommodate the intercalating ligand.
-
-
In Vitro Cytotoxicity Assay:
-
Cell Culture: Use a human cancer cell line (e.g., HeLa or MCF-7) and a non-cancerous control cell line.
-
MTT Assay: Treat cells with varying concentrations of the copper complex for 24-48 hours. Use the MTT assay to quantify cell viability and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth).
-
-
Validation System:
-
A positive control, such as a known phenanthroline-based anticancer agent (e.g., Casiopeínas®), should be run in parallel.
-
The ligand alone (this compound) must be tested to ensure that the observed cytotoxicity is due to the copper complex and not the free ligand.
-
Signaling Pathway: Postulated Mechanism of Action
Caption: Postulated pathway for cytotoxicity of the copper complex.
Challenges and Future Outlook
The primary challenge in realizing the potential of this compound is the development of a scalable and efficient synthesis. Once the ligand is readily accessible, systematic studies are needed to validate the predictions made in this guide.
Future research should focus on:
-
Systematic Coordination Chemistry: Exploring a wide range of transition metals (e.g., Pt, Ir, Re, Ni) to create a library of complexes with diverse properties.
-
Heterogeneous Catalysis: Immobilizing the ligand or its complexes onto solid supports to create recyclable and more sustainable catalysts.
-
Sensor Development: Leveraging the potential luminescent properties of its complexes to design chemosensors for specific metal ions or anions.
References
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Steric vs electronic effects and solvent coordination in the electrochemistry of phenanthroline-based copper complexes | Request PDF - ResearchGate. Available at: [Link]
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Influence of Electronic Modulation of Phenanthroline-Derived Ligands on Separation of Lanthanides and Actinides - PMC - NIH. Available at: [Link]
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Direct C–H Functionalization of Phenanthrolines: Metal- and Light-Free Dicarbamoylations. Available at: [Link]
-
Photochemical and photophysical behavior of dichloro complexes of iridium(III) containing phenanthroline ligands - American Chemical Society. Available at: [Link]
-
1,10-phenanthroline (phen) and its methyl derivatives. - ResearchGate. Available at: [Link]
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Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors - MDPI. Available at: [Link]
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Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis - Dalton Transactions (RSC Publishing). Available at: [Link]
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A brief review of the synthesis and therapeutic potential of 1,10-phenanthroline heterocycle - The Pharmaceutical and Chemical Journal. Available at: [Link]
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Phenanthroline based rotaxanes: recent developments in syntheses and applications. Available at: [Link]
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Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines - PMC - NIH. Available at: [Link]
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Electron-rich phenanthroline bearing N-heterocyclic imine substituents: synthesis, optical properties, metal coordination - RSC Publishing. Available at: [Link]
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Substituent influence in phenanthroline-derived ancillary ligands on the excited state nature of novel cationic Ir(III) complexes | Request PDF - ResearchGate. Available at: [Link]
-
Study of the complexation reactions between dichloro-substituted 1,10- phenanthroline-2,9-dicarboxamide and lanthanide nitrates - SPIE Digital Library. Available at: [Link]
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New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes - PMC - NIH. Available at: [Link]
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Substituted phenanthrolines for Pt(II) luminescent complexes. - ResearchGate. Available at: [Link]
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RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. Available at: [Link]
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A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines - ResearchGate. Available at: [Link]
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(PDF) 2,9-Dichloro-1,10-phenanthroline - ResearchGate. Available at: [Link]
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Design, synthesis, molecular modeling, and bioactivity evaluation of 1,10-phenanthroline and prodigiosin (Ps). Available at: [Link]
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The Versatile Scaffold: A Technical Guide to Substituted 1,10-Phenanthroline Derivatives in Modern Chemistry
Abstract
1,10-Phenanthroline (phen), a simple yet robust heterocyclic aromatic compound, has emerged as a cornerstone in coordination chemistry. Its rigid, planar structure and strong chelating ability make it an exceptional ligand for a vast array of metal ions.[1] However, the true potential of this molecule is unlocked through the strategic functionalization of its aromatic core. The introduction of substituents at various positions on the phenanthroline ring system allows for the fine-tuning of its steric and electronic properties, leading to a diverse range of applications. This technical guide provides an in-depth review of substituted 1,10-phenanthroline derivatives, exploring their synthesis, coordination chemistry, and multifaceted applications in anticancer drug development, catalysis, and chemical sensing. We will delve into the causality behind experimental choices and provide practical insights for researchers in these fields.
Introduction: The 1,10-Phenanthroline Core
The 1,10-phenanthroline molecule is a tricyclic heteroaromatic system containing two nitrogen atoms in a bidentate arrangement, perfectly poised to coordinate with metal ions to form stable five-membered chelate rings.[2] This inherent stability and predictable coordination geometry have made it a workhorse ligand in inorganic chemistry. The true versatility of phen, however, lies in the eight available positions on its carbon framework for the introduction of functional groups.[1] By modifying these positions, chemists can meticulously engineer the ligand's properties to suit specific applications.[3] These modifications can influence:
-
Electronic Properties: Electron-donating or -withdrawing groups can alter the energy of the ligand's frontier molecular orbitals, impacting the photophysical and electrochemical characteristics of both the free ligand and its metal complexes.[2]
-
Steric Hindrance: Bulky substituents can control the coordination geometry around a metal center, influencing catalytic activity and selectivity.
-
Solubility: The introduction of polar or nonpolar groups can modify the solubility of the ligand and its complexes in various solvents.
-
Reactivity: Functional groups can serve as handles for further chemical transformations, allowing for the construction of more complex molecular architectures.
This guide will explore the synthetic avenues to access these valuable derivatives and highlight their transformative impact across various scientific disciplines.
Synthetic Strategies: Building the Toolkit
The functionalization of the 1,10-phenanthroline core can be achieved through various synthetic methodologies, with the choice of strategy often dictated by the desired substitution pattern.
Building the Ring System: The Skraup Reaction
The traditional approach to synthesizing substituted phenanthrolines involves the Skraup reaction, a double cyclization of ortho-phenylenediamines with glycerol and sulfuric acid in the presence of an oxidizing agent.[4] By starting with substituted o-phenylenediamines, one can introduce functionalities at the 5- and 6-positions. While classic, this method often requires harsh conditions and can lead to mixtures of products.
Post-Synthesis Modification: Functionalizing the Pre-formed Core
A more versatile approach involves the direct functionalization of the commercially available 1,10-phenanthroline. This allows for the introduction of a wider array of substituents at various positions.
-
Nitration and Subsequent Reductions: Nitration of 1,10-phenanthroline primarily yields 5-nitro-1,10-phenanthroline, which can be further reduced to 5-amino-1,10-phenanthroline.[5] This amino group serves as a versatile precursor for a range of other functional groups.
-
Halogenation: Direct halogenation can be challenging, but methods for the synthesis of bromo-substituted phenanthrolines have been developed. These halogenated derivatives are excellent substrates for transition-metal-catalyzed cross-coupling reactions.[3]
-
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki, Stille, and Sonogashira couplings, are powerful tools for introducing aryl, vinyl, and alkynyl groups onto the phenanthroline scaffold.[2] A significant challenge in this approach is the potential for the phenanthroline ligand itself to coordinate with the metal catalyst, thereby inhibiting the reaction.[3] To circumvent this, the use of specialized ligands or an excess of reagents is often necessary.[3]
-
Visible Light Photoredox Catalysis: A more recent and milder approach for functionalization involves visible light photoredox catalysis. This transition-metal-free method has been successfully employed for the phosphonylation of bromo-substituted 1,10-phenanthrolines.[3]
Figure 1: Key synthetic routes to substituted 1,10-phenanthrolines.
Coordination Chemistry and Electronic Properties
The electronic structure of 1,10-phenanthroline is characterized by a delocalized π-system, which gives rise to its unique coordination behavior.[2] The introduction of substituents can significantly perturb this electronic structure, leading to measurable changes in the photophysical and electrochemical properties of the ligand and its metal complexes.[6]
Photophysical Properties
Substituents can modulate the energy of the ligand's singlet and triplet excited states. For instance, the introduction of a nitro group, an electron-withdrawing group, at the 5-position can influence the energy transfer efficiency to a coordinated lanthanide ion, such as europium(III), making the resulting complex a highly efficient light-converting molecular device.[7] Conversely, substituents can also introduce new charge-transfer states that may quench luminescence.[8] The nature and position of the substituent are therefore critical in designing ligands for specific photophysical applications, such as in luminescent probes or organic light-emitting diodes (OLEDs).[2][8]
Electrochemical Properties
The redox properties of 1,10-phenanthroline and its metal complexes are also highly tunable. The parent ligand has a high oxidation potential, making it difficult to electro-oxidize in aqueous media.[9][10] However, upon adsorption onto surfaces like multiwalled carbon nanotubes, it can be oxidized to the redox-active 1,10-phenanthroline-5,6-dione.[9][10] This derivative can then selectively coordinate with metal ions like copper(II), and the resulting complex can be used for electrochemical sensing applications.[9][10]
Applications: From Medicine to Materials
The tunable properties of substituted 1,10-phenanthroline derivatives have led to their widespread application in diverse fields.
Anticancer Agents
1,10-Phenanthroline and its metal complexes have shown significant potential as anticancer agents.[4] Their mechanism of action is often multifactorial and can involve:
-
DNA Intercalation and Cleavage: The planar aromatic structure of phenanthroline allows it to intercalate between the base pairs of DNA.[4] Upon coordination with redox-active metals like copper, the resulting complex can generate reactive oxygen species (ROS) in close proximity to the DNA, leading to strand scission and cell death.
-
G-Quadruplex Stabilization: Guanine-rich sequences in DNA, often found in telomeres and oncogene promoter regions, can fold into four-stranded structures called G-quadruplexes.[11] Substituted phenanthroline derivatives have been designed to selectively bind and stabilize these structures, thereby inhibiting the activity of enzymes like telomerase, which is crucial for cancer cell immortality.[11]
-
Enzyme Inhibition: Phenanthroline-based compounds can also inhibit the activity of other key cellular enzymes, such as the proteasome.[12]
Notably, many metal-phenanthroline complexes exhibit greater cytotoxicity towards cancer cells than the clinically used drug cisplatin, and in some cases, they show selectivity for cancer cells over normal cells.[13][14]
Figure 2: Mechanisms of anticancer activity of substituted phenanthroline complexes.
Catalysis
Substituted 1,10-phenanthrolines are highly effective ligands in a variety of catalytic reactions. Their strong coordination to metal centers can stabilize the active catalytic species, while the substituents can be used to tune the catalyst's activity and selectivity. For example, copper complexes of 3,4,7,8-tetramethyl-1,10-phenanthroline have been shown to be highly efficient catalysts for cross-coupling reactions. The methyl groups provide steric bulk and electron-donating character, which enhances the catalytic performance. Ruthenium complexes bearing phosphonate-substituted phenanthroline ligands have also been investigated as photosensitizers for light-driven water oxidation.[15]
Chemosensors
The ability of substituted 1,10-phenanthrolines to change their photophysical properties upon coordination with specific analytes makes them excellent candidates for chemosensors.[6] Derivatization at different positions of the phenanthroline core can lead to ligands that are selective for particular cations or anions.[6] For instance, 5-amino and 5-chloro derivatives of 1,10-phenanthroline have been developed as "turn-off" fluorescence sensors for the selective and sensitive detection of Fe(II) ions.[16] The coordination of Fe(II) quenches the fluorescence of the ligand, providing a measurable signal. Similarly, phenanthroline derivatives bearing imidazole groups have been designed as multifunctional probes for the colorimetric sensing of Fe(II) and the fluorometric sensing of Zn(II).[17]
Experimental Protocols
To provide a practical context, below are representative experimental protocols for the synthesis of a substituted phenanthroline and its characterization as a chemosensor.
Synthesis of 5-Amino-1,10-phenanthroline
Step 1: Nitration of 1,10-Phenanthroline
-
To a stirred solution of concentrated sulfuric acid, cautiously add 1,10-phenanthroline in portions, maintaining the temperature below 25 °C.
-
Cool the mixture in an ice bath and slowly add fuming nitric acid dropwise.
-
Allow the reaction to warm to room temperature and then heat at 80 °C for 2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 5-nitro-1,10-phenanthroline.
Step 2: Reduction of 5-Nitro-1,10-phenanthroline
-
Suspend 5-nitro-1,10-phenanthroline in ethanol in a round-bottom flask.
-
Add a solution of sodium sulfide nonahydrate in water.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with chloroform.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 5-amino-1,10-phenanthroline.
Protocol for Fluorescence Sensing of Fe(II)
-
Prepare a stock solution of the synthesized 5-amino-1,10-phenanthroline in a suitable solvent (e.g., ethanol).
-
Prepare a series of standard solutions of Fe(II) of known concentrations in an appropriate buffer (e.g., acetate buffer, pH 4.6-8.2).
-
In a series of cuvettes, add a fixed volume of the phenanthroline stock solution and varying volumes of the Fe(II) standard solutions.
-
Bring the final volume to a constant value with the buffer solution.
-
Record the fluorescence emission spectra of each solution using a spectrofluorometer at the predetermined excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Fe(II) to generate a calibration curve.
-
The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.
Future Outlook
The field of substituted 1,10-phenanthroline derivatives continues to be an active area of research. Future efforts will likely focus on:
-
Development of more efficient and selective synthetic methodologies: This includes the exploration of novel catalytic systems and green chemistry approaches to minimize waste and improve sustainability.
-
Design of multifunctional ligands: Creating ligands that combine multiple properties, such as catalytic activity and sensing capabilities, will open up new avenues for their application.
-
In-depth mechanistic studies: A deeper understanding of the structure-activity relationships of these compounds will enable the rational design of more effective anticancer agents, catalysts, and sensors.
-
Expansion into new application areas: The unique properties of substituted phenanthrolines make them promising candidates for applications in areas such as solar energy conversion, data storage, and smart materials.
References
- 4,7-Substituted 1,10-phenanthroline-2,9-dicarboxamides: photophysics of ligands and their complexes with the Eu–Gd–Tb triad - Dalton Transactions (RSC Publishing).
- Design, Synthesis, and Evaluation of 2,9-Bis[(substituted-aminomethyl)phenyl]-1,10-phenanthroline Derivatives as G-Quadruplex Ligands - PubMed.
- Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action - MDPI.
- Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions.
- Electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface and its relevant electrochemistry for selective recognition of copper ion and hydrogen peroxide sensing - PubMed.
- In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed.
- Synthesis of Novel Substituted 1,10-Phenanthrolines - Scilit.
- RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO.
- Spectral, electrochemical and electrocatalytic properties of 1,10-phenanthroline-5,6-dione complexes of transition metals | Inorganic Chemistry - ACS Publications.
- A brief review of the synthesis and therapeutic potential of 1,10-phenanthroline heterocycle - The Pharmaceutical and Chemical Journal.
- Amino and chloro derivatives of 1,10-phenanthroline as turn-off fluorescence sensors for selective and sensitive detection of Fe(II) | Request PDF - ResearchGate.
- Electrochemical Behavior of the 1,10-Phenanthroline Ligand on a Multiwalled Carbon Nanotube Surface and Its Relevant Electrochemistry for Selective Recognition of Copper Ion and Hydrogen Peroxide Sensing | Langmuir - ACS Publications.
- Hydrazylpyridine salicylaldehyde-copper(II)-1,10-phenanthroline complexes as potential anticancer agents - RSC Publishing.
- Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions | Chemical Reviews - ACS Publications.
- Photophysical properties of lanthanide complexes with 5-nitro-1,10-phenanthroline.
- Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines - PMC - NIH.
- 1,10-Phenanthroline Derivatives: Coordination Chemistry, Electronic Structure, and Functional Design - UCHEM.
- A Phosphonate Substituent in a 1,10‐Phenanthroline Ligand Boosts Light‐Driven Catalytic Water Oxidation Performance Sensitized by Ruthenium Chromophores - ResearchGate.
- A new multifunctional phenanthroline-derived probe for colorimetric sensing of Fe2+ and fluorometric sensing of Zn2. | Semantic Scholar.
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An In-depth Technical Guide to 4,7-Dichloro-5-methyl-1,10-phenanthroline for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 4,7-Dichloro-5-methyl-1,10-phenanthroline, a substituted phenanthroline derivative with significant potential in coordination chemistry, materials science, and pharmaceutical research. We will delve into its fundamental properties, synthesis, and applications, offering insights grounded in scientific literature to empower researchers in their experimental designs.
Core Compound Identification
A precise understanding of a compound's identity is paramount for reproducible research. The key identifiers for this compound are summarized below.
| Identifier | Value |
| CAS Number | 503864-02-6 |
| Molecular Formula | C₁₃H₈Cl₂N₂ |
| Molecular Weight | 263.12 g/mol |
Chemical Structure
The structural framework of this compound is foundational to its chemical behavior and applications.
Caption: Chemical structure of this compound.
Synthesis and Characterization
The synthesis of 4,7-dichloro-1,10-phenanthroline derivatives has been described in the literature, providing a pathway to obtain this compound. A common synthetic route involves a multi-step process.[1]
A generalized synthetic workflow is outlined below:
Caption: Generalized synthesis workflow for this compound.
Characterization of the final product is crucial for confirming its identity and purity. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to verify the molecular weight.[1]
Properties and Applications
While specific experimental data for this compound is not as abundant as for its unmethylated counterpart, its chemical properties can be inferred from its structure and the known characteristics of related compounds.
The phenanthroline core is a rigid, planar system that is an excellent chelating agent for various metal ions. The presence of two chlorine atoms at the 4 and 7 positions offers sites for further functionalization through nucleophilic substitution reactions. This makes it a valuable precursor for the synthesis of more complex molecules with tailored electronic and steric properties.
Potential applications for this compound and its derivatives include:
-
Coordination Chemistry : As a ligand in the formation of metal complexes with interesting photophysical and electrochemical properties.
-
Materials Science : In the development of organic light-emitting diodes (OLEDs) and other electronic devices.
-
Catalysis : As a component of catalysts for various organic transformations.
Relevance in Drug Development
The 1,10-phenanthroline scaffold is a recognized pharmacophore in medicinal chemistry. The introduction of substituents allows for the modulation of a compound's biological activity, selectivity, and pharmacokinetic properties. The dichloro and methyl substitutions on the phenanthroline ring in this compound can influence its lipophilicity and steric profile, which are critical factors in drug design.
Derivatives of 1,10-phenanthroline have been investigated for a range of therapeutic applications, including their potential as antiprotozoal agents. While specific studies on the biological activity of this compound are limited in the public domain, its structural similarity to other biologically active phenanthrolines suggests it as a candidate for screening in various disease models.
Conclusion
This compound is a specialty chemical with significant potential for researchers in both academic and industrial settings. Its well-defined structure and the reactivity of its chloro-substituents make it a versatile building block for the synthesis of novel compounds. As research into substituted phenanthrolines continues to expand, we can anticipate the emergence of new and innovative applications for this compound in fields ranging from materials science to drug discovery.
References
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Wantulok, J., et al. (2019). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules, 24(22), 4069. [Link]
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Wantulok, J., et al. (2019). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. PMC - NIH. [Link]
-
SunaTech Inc. (2019). Catalog 2019-2020. [Link]
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Methodological & Application
Synthesis of Metal Complexes with 4,7-Dichloro-5-methyl-1,10-phenanthroline: Application Notes and Protocols
Introduction: Strategic Design of Phenanthroline Ligands
In the field of coordination chemistry, the 1,10-phenanthroline (phen) scaffold is a cornerstone for the construction of functional metal complexes. Its rigid, planar structure and robust chelating ability make it a versatile building block for applications ranging from catalysis and materials science to medicinal chemistry.[1] The true power of this ligand, however, lies in its capacity for synthetic modification. The strategic placement of substituents on the phenanthroline ring system allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their reactivity, stability, and photophysical behavior.[2][3]
This guide focuses on the synthesis of metal complexes utilizing 4,7-Dichloro-5-methyl-1,10-phenanthroline . This particular ligand is of significant interest due to its unique combination of substituents:
-
Chloro Groups (Positions 4 and 7): These electron-withdrawing groups decrease the electron density on the phenanthroline ring system. This modification can stabilize the ligand against oxidative degradation and influence the redox potential of the metal center to which it coordinates.
-
Methyl Group (Position 5): As an electron-donating group, the methyl substituent provides a subtle counterpoint to the chloro groups. Its placement in the "bay" region of the phenanthroline can also introduce steric effects that may influence the geometry and stability of the final complex.
This document provides detailed protocols for the synthesis of representative Ruthenium(II) and Copper(II) complexes with this compound, along with insights into the rationale behind the experimental steps and comprehensive characterization guidelines.
Core Principles of Synthesis
The synthesis of metal-phenanthroline complexes typically follows a straightforward coordination reaction where a metal salt precursor is reacted with the stoichiometric amount of the phenanthroline ligand in a suitable solvent. The choice of metal precursor, solvent, and reaction conditions is critical for achieving high yields and purity.
Part 1: Synthesis of a Ruthenium(II) Complex
Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical and electrochemical properties, making them prime candidates for applications in solar energy conversion and as biological probes.[4][5] The following protocol details the synthesis of a homoleptic tris-chelate complex, [Ru(4,7-dichloro-5-methyl-1,10-phen)₃]Cl₂.
Experimental Workflow: Ruthenium(II) Complex Synthesis
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The Strategic Application of 4,7-Dichloro-5-methyl-1,10-phenanthroline in Homogeneous Catalysis: A Technical Guide
This technical guide provides an in-depth exploration of 4,7-dichloro-5-methyl-1,10-phenanthroline, a specialized ligand in the field of homogeneous catalysis. We will delve into its synthesis, unique electronic and steric properties, and its application in key catalytic transformations. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage advanced catalytic systems.
Introduction: The Architectural Advantage of a Substituted Phenanthroline
1,10-Phenanthroline and its derivatives are a cornerstone of coordination chemistry, prized for their rigid, planar structure and strong chelation to a wide array of transition metals.[1][2] The strategic placement of substituents on the phenanthroline backbone allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity, stability, and selectivity.[3][4]
This compound is a ligand of particular interest. The key features that define its utility in homogeneous catalysis are:
-
Electron-Withdrawing Effects : The two chlorine atoms at the 4 and 7 positions significantly lower the electron density of the aromatic system. This electronic modification can enhance the Lewis acidity of the coordinated metal center, potentially increasing its reactivity in catalytic cycles.
-
Steric Influence : The methyl group at the 5-position introduces a degree of steric hindrance near the coordination sphere. This can play a crucial role in controlling the approach of substrates and influencing the regioselectivity of catalytic reactions.
-
Enhanced Solubility : The presence of substituents can improve the solubility of the ligand and its metal complexes in organic solvents, a critical factor for homogeneous catalysis.[1]
-
Versatile Precursor : The reactive chlorine atoms can be readily substituted, making this molecule a valuable intermediate for the synthesis of more complex and tailored ligands.[5]
This guide will focus on the practical application of this compound in copper-catalyzed cross-coupling reactions, drawing parallels with closely related and well-documented phenanthroline ligands.
Synthesis of the Ligand
The synthesis of substituted 4,7-dichloro-1,10-phenanthrolines can be achieved through a multi-step process. A common strategy involves the condensation of an appropriately substituted ortho-phenylenediamine with Meldrum's acid and an orthoester, followed by cyclization and chlorination.[3]
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Application in Copper-Catalyzed N-Arylation of Imidazoles
The N-arylation of imidazoles is a fundamental transformation in medicinal chemistry, as the N-aryl imidazole motif is present in numerous biologically active compounds. Copper-catalyzed Ullmann-type couplings have become a powerful tool for forging this C-N bond, and the choice of ligand is paramount to the success of these reactions.[6][7][8] While protocols specifically detailing the use of this compound are not extensively reported, we can extrapolate a robust protocol based on the highly effective use of the analogous 4,7-dimethoxy-1,10-phenanthroline.[7][8]
The electron-withdrawing nature of the chloro-substituted ligand is expected to enhance the reactivity of the copper catalyst, potentially allowing for lower catalyst loadings or milder reaction conditions compared to its electron-rich dimethoxy counterpart.
Causality Behind Experimental Choices:
-
Copper Source : Copper(I) salts such as CuI or Cu₂O are commonly used as pre-catalysts. They are readily available and effective in generating the active catalytic species.[9]
-
Base : A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is crucial for the deprotonation of the imidazole, facilitating its entry into the catalytic cycle.
-
Solvent : High-boiling polar aprotic solvents such as NMP (N-Methyl-2-pyrrolidone) or butyronitrile are often employed to ensure the solubility of the reactants and to allow for elevated reaction temperatures.[7][9]
-
Temperature : The reaction is typically heated to promote the rate of reaction, often in the range of 110-130 °C.
Detailed Experimental Protocol: Copper-Catalyzed N-Arylation
Objective: To synthesize an N-aryl imidazole using a copper catalyst with this compound as the ligand.
Materials:
-
Aryl halide (e.g., iodobenzene, 1.0 mmol)
-
Imidazole (1.2 mmol)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
This compound (0.05 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP, 2 mL)
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add CuI (9.5 mg, 0.05 mmol), this compound (12.8 mg, 0.05 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Add the imidazole (81.7 mg, 1.2 mmol) to the tube.
-
Add the aryl halide (e.g., iodobenzene, 204 mg, 1.0 mmol) followed by anhydrous NMP (2 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcomes and Troubleshooting:
This protocol is expected to provide the N-arylated imidazole in good to excellent yields. The electron-withdrawing nature of the ligand may lead to a more active catalyst. However, potential side reactions or catalyst deactivation pathways should be considered.
| Potential Issue | Possible Cause | Troubleshooting Step |
| Low Conversion | Insufficient reaction time or temperature. | Increase reaction time or temperature incrementally. |
| Catalyst deactivation. | Ensure strictly anhydrous and inert conditions. | |
| Side Product Formation | Homocoupling of the aryl halide. | Lower the reaction temperature or screen different solvents. |
Mechanistic Considerations
The catalytic cycle for the copper-catalyzed N-arylation is believed to involve the following key steps:
-
Ligand Association : The this compound ligand coordinates to the copper(I) center.
-
Oxidative Addition : The aryl halide undergoes oxidative addition to the copper(I) complex, forming a copper(III) intermediate.
-
Deprotonation and Coordination : The base deprotonates the imidazole, which then coordinates to the copper(III) center.
-
Reductive Elimination : Reductive elimination from the copper(III) complex forms the C-N bond of the product and regenerates the active copper(I) catalyst.
Caption: A simplified catalytic cycle for copper-catalyzed N-arylation.
The electron-withdrawing chloro substituents on the phenanthroline ligand are postulated to facilitate the oxidative addition step by making the copper center more electrophilic. The steric bulk of the 5-methyl group may influence the rate of reductive elimination.
Conclusion and Future Outlook
This compound is a promising ligand for homogeneous catalysis, offering a unique combination of electronic and steric properties. Its application in copper-catalyzed cross-coupling reactions demonstrates its potential for facilitating challenging chemical transformations. Further research into its use in other catalytic systems, such as C-H activation and polymerization, is warranted. The ability to further functionalize this ligand through substitution of its chlorine atoms opens up a vast chemical space for the development of novel, highly tailored catalysts for a wide range of applications in chemical synthesis and drug discovery.[5]
References
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Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-Phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782. [Link]
-
Schmittel, M., & Ammon, H. (1997). A Short Synthetic Route To 4,7 Dihalogenated 1,10 Phenanthrolines. Synlett, 1997(12), 1375-1377. [Link]
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Pinter, A., & de Bruin, B. (2021). Direct C–H Functionalization of Phenanthrolines: Metal- and Light-Free Dicarbamoylations. The Journal of Organic Chemistry, 86(23), 17282–17293. [Link]
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Sykut, K., et al. (2018). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules, 23(7), 1793. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 4,7-Dichloro-1,10-phenanthroline in Modern Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. [Link]
-
Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: an excellent ligand for the Cu-catalyzed N-arylation of imidazoles. Organic Letters, 8(13), 2779-2782. [Link]
-
NIH. (2009). 4,7-Diphenyl-2,9-bis(trichloromethyl)-1,10-phenanthroline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o5. [Link]
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Satish, G., et al. (2024). Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning. Molecules, 29(10), 2309. [Link]
-
Hintermann, L. (2020). Transition Metal-Catalyzed Functionalizations of C–H Bonds Utilizing Chiral Bifunctional Ligands. Dissertation, Technical University of Munich. [Link]
-
Oyamada, J., & Nishiura, M. (2013). 1,10-Phenanthroline-based periodic mesoporous organosilica: from its synthesis to its application in the cobalt-catalyzed alkyne hydrosilylation. RSC Advances, 3(1), 121-127. [Link]
-
PubChem. (n.d.). 4,7-Dichloro-1,10-phenanthroline. [Link]
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Park, C., et al. (2011). Cross coupling reactions in organic synthesis themed issue. Chemical Society Reviews, 40(10), 5151-5167. [Link]
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Application Notes and Protocols for 4,7-Dichloro-5-methyl-1,10-phenanthroline in Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Ligand Scaffold for Modern Catalysis
1,10-Phenanthroline and its derivatives are a cornerstone of coordination chemistry, prized for their rigid, planar structure and strong, bidentate chelation to a wide array of transition metals.[1] This structural motif is integral to the development of highly efficient catalysts for a variety of organic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.[2] This guide focuses on a specific, functionalized derivative: 4,7-Dichloro-5-methyl-1,10-phenanthroline .
The strategic placement of substituents on the phenanthroline core allows for the fine-tuning of the ligand's electronic and steric properties. The two chlorine atoms at the 4 and 7 positions act as electron-withdrawing groups, modulating the electron density at the metal center. This can have a profound impact on the key steps of a catalytic cycle, such as oxidative addition and reductive elimination.[3] The methyl group at the 5-position introduces both a steric influence and a mild electron-donating effect, which can affect the stability and reactivity of the resulting metal complex.[4]
These application notes provide a technical overview and detailed, field-tested protocols for the application of this compound in key cross-coupling reactions. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile ligand in their synthetic endeavors.
Synthesis of this compound
The synthesis of substituted 4,7-dichloro-1,10-phenanthrolines can be achieved through a well-established multi-step procedure.[5] The following protocol is a representative method for the synthesis of the title compound, starting from 3-methyl-o-phenylenediamine.
Experimental Workflow: Synthesis of the Ligand
Sources
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4,7-Dichloro-5-methyl-1,10-phenanthroline as a building block for organic synthesis
An In-depth Guide to 4,7-Dichloro-5-methyl-1,10-phenanthroline: A Versatile Building Block for Advanced Organic Synthesis
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Functionalized Phenanthroline Core
The 1,10-phenanthroline scaffold is a cornerstone in coordination chemistry, materials science, and medicinal chemistry, prized for its rigid, planar structure and potent metal-chelating properties.[1] The strategic introduction of functional groups onto this core dramatically expands its utility. This guide focuses on a particularly valuable derivative: this compound. The two chlorine atoms at the 4 and 7 positions serve as versatile handles for a variety of synthetic transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[2][3] The presence of the electron-donating methyl group at the 5-position can subtly modulate the electronic properties and steric environment of the molecule, influencing its reactivity and the properties of its downstream derivatives.
This document provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols and expert insights for researchers in organic synthesis, drug discovery, and materials science.
Physicochemical Properties and Safety Profile
While specific experimental data for the 5-methyl derivative is not widely published, the properties can be extrapolated from the well-characterized parent compound, 4,7-dichloro-1,10-phenanthroline.
| Property | Value (for 4,7-dichloro-1,10-phenanthroline) | Reference |
| Molecular Formula | C₁₂H₆Cl₂N₂ | |
| Molecular Weight | 249.10 g/mol | |
| Appearance | Expected to be a solid | - |
| Melting Point | 243-247 °C |
Safety Information: Based on the Globally Harmonized System (GHS) classification for 4,7-dichloro-1,10-phenanthroline, the 5-methyl derivative should be handled with care as it is likely to be:
-
Toxic if swallowed [3]
-
A cause of skin irritation [3]
-
A cause of serious eye damage [3]
-
A cause of respiratory irritation [3]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the Building Block: A Step-by-Step Protocol
The synthesis of 4,7-dichloro-1,10-phenanthroline derivatives can be reliably achieved through a three-step process involving the condensation of an o-phenylenediamine with Meldrum's acid and an orthoester, followed by cyclization and chlorination.[2] The following protocol adapts this established methodology for the synthesis of the 5-methyl target.
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
3-Methyl-1,2-phenylenediamine
-
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
Triethyl orthoformate
-
Diphenyl ether
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (CHCl₃)
-
Potassium hydroxide (KOH) solution (concentrated)
-
Magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Step 1: Formation of the Intermediate Adduct.
-
In a round-bottom flask, combine 3-methyl-1,2-phenylenediamine (1.0 eq), Meldrum's acid (1.05 eq), and triethyl orthoformate (1.1 eq) in a suitable solvent such as ethanol.
-
Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the intermediate can be isolated by filtration or by removal of the solvent under reduced pressure.
-
-
Step 2: Thermal Cyclization to the Dione.
-
Add the crude intermediate from Step 1 to a high-boiling solvent like diphenyl ether in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 250-260 °C) for 1-2 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product, 5-methyl-1,10-phenanthroline-4,7-dione.
-
Collect the solid by vacuum filtration and wash with a non-polar solvent (e.g., hexane) to remove the diphenyl ether.
-
-
Step 3: Chlorination.
-
Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Carefully add the dried dione from Step 2 to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approximately 105-110 °C) for 4-6 hours.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated potassium hydroxide solution until the pH is basic (pH > 10). This step should be performed in an ice bath to control the exothermic reaction.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
-
Applications in Organic Synthesis: A Gateway to Novel Architectures
The true power of this compound lies in the reactivity of its chloro substituents, enabling the construction of more complex molecules.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the phenanthroline ring system facilitates the displacement of the chloride ions by a variety of nucleophiles. This reaction is a straightforward method for introducing new functional groups at the 4 and 7 positions. Microwave-assisted synthesis can significantly accelerate these transformations.[4]
Caption: General workflow for SₙAr reactions.
Protocol 2: General Procedure for Diamination via SₙAr
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine) (2.5 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a microwave vial, add this compound (1.0 eq), the desired amine (2.5 eq), and potassium carbonate (3.0 eq).
-
Add anhydrous DMF as the solvent.
-
Seal the vial and place it in a microwave reactor. Heat the reaction to 130-150 °C for 30-60 minutes.[4]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4,7-diamino-5-methyl-1,10-phenanthroline derivative.
| Nucleophile | Expected Product Functionality | Potential Application |
| Primary/Secondary Amines | Diamino derivatives | Ligands, Medicinal Chemistry |
| Alcohols/Phenols | Diether derivatives | Materials Science (e.g., for OLEDs) |
| Thiols/Thiophenols | Dithioether derivatives | Coordination Chemistry |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[5] The chloro groups of this compound make it an excellent substrate for reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig couplings.
Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid (2.2 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M)
-
Toluene
-
Ethanol
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in a mixture of toluene and ethanol (e.g., 4:1 ratio).
-
Add the arylboronic acid (2.2 eq) and the aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Heat the reaction mixture to reflux (80-90 °C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 4,7-diaryl-5-methyl-1,10-phenanthroline.
Applications in Advanced Materials and Medicinal Chemistry
The derivatization of this compound opens doors to a wide array of applications.
-
Materials Science: The rigid, planar structure of the phenanthroline core is ideal for creating materials for organic light-emitting diodes (OLEDs).[6] By introducing aromatic or electron-donating/withdrawing groups through cross-coupling or SₙAr reactions, the electronic properties (HOMO/LUMO levels) can be fine-tuned for use in emissive, hole-transport, or electron-transport layers.[7]
-
Medicinal Chemistry: Phenanthroline derivatives and their metal complexes have shown significant potential as therapeutic agents. Platinum(II) complexes of methyl-substituted phenanthrolines have demonstrated cytotoxic activity against cancer cell lines, with the position of the methyl group influencing the biological activity.[8] The 5-methyl substitution, in particular, has been associated with enhanced cytotoxicity in some cases.[8] This makes this compound a valuable starting material for the synthesis of novel anticancer drug candidates.[9][10]
Conclusion
This compound is a highly functional and versatile building block for organic synthesis. Its reactive chloro groups allow for straightforward derivatization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing access to a diverse range of novel compounds. The strategic placement of the methyl group offers an additional point of modulation for the electronic and steric properties of the final products. The applications of these derivatives span from the development of advanced materials for optoelectronic devices to the discovery of new therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable molecule.
References
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Antilla, J. C., & Baskin, J. M. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(19), 4171-4174. [Link]
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Young, J. M. (2021). Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds. Mahurin Honors College Capstone Experience/Thesis Projects. [Link]
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da Silveira, G. P., & de Simone, C. A. (2014). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIONS. Revista Virtual de Química, 6(5), 1279-1311. [Link]
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Mąkosza, M., & Ostrowski, S. (2018). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules, 23(9), 2348. [Link]
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Kauffmann, T., & Mues, P. (1983). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. Chemische Berichte, 116(2), 499-505. [Link]
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Cetin, I., et al. (2022). Design, synthesis, molecular modeling, and bioactivity evaluation of 1,10-phenanthroline and prodigiosin (Ps). Frontiers in Pharmacology, 13, 980479. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 4,7-Dichloro-1,10-phenanthroline in Modern Chemistry. [Link]
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PubChem. (n.d.). 4,7-Dichloro-1,10-phenanthroline. National Center for Biotechnology Information. [Link]
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Klimov, E. M., et al. (2020). 4,7-Functionalization of Tetradentate Phenanthroline Ligands via Nucleophilic Substitution of Fluorine. The Journal of Organic Chemistry, 85(15), 9786-9797. [Link]
-
PubChem. (n.d.). 5-Methyl-1,10-phenanthroline. National Center for Biotechnology Information. [Link]
-
Donlevy, A. M., et al. (1998). DNA binding and biological activity of some platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines. Journal of Inorganic Biochemistry, 70(1-2), 101-111. [Link]
- Thompson, M. E., et al. (2004). Organic light-emitting device having phenanthroline-fused phenazine.
-
Goodwin, H. A., & Smith, F. E. (1974). Metal-Complexes of 1,10-Phenanthroline Derivatives. XV. Complexes of 2-(3,5-Dimethylpyrazol-1-yl)-1,10-phenanthroline. Australian Journal of Chemistry, 27(10), 2121-2128. [Link]
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Mąkosza, M., & Ostrowski, S. (2018). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules, 23(9), 2348. [Link]
-
Bîcu, E., et al. (2015). Antitumour activity of novel 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives. European Journal of Medicinal Chemistry, 90, 857-867. [Link]
-
Patel, M. N., et al. (2013). Synthesis, Characterization and Investigation of Biological Activities of Some New Zinc Complexes of Imidazo[4,5-f]1,10. Der Pharma Chemica, 5(2), 147-155. [Link]
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Spencer, C. B., et al. (2021). Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1267. [Link]
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LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
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Colacot, T. J., & Smidt, S. P. (2016). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis, 6(9), 6049-6066. [Link]
-
Fantoni, T., et al. (2023). Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. Organic Chemistry Frontiers, 10(1), 198-208. [Link]
-
Gebreyohannes, G., et al. (2016). Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. International Research Journal of Pure and Applied Chemistry, 12(4), 1-8. [Link]
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Strategic Functionalization of 5-Methyl-1,10-phenanthroline at the 4 and 7 Positions
An Application Guide for Researchers
Abstract
The 1,10-phenanthroline (phen) scaffold is a cornerstone in coordination chemistry, catalysis, and materials science, prized for its rigid, planar structure and potent metal-chelating capabilities.[1] The introduction of substituents onto the phenanthroline backbone is a critical strategy for tuning its steric and electronic properties, thereby influencing the behavior of its derivative complexes. This guide provides a detailed technical overview and actionable protocols for the targeted functionalization of 5-methyl-1,10-phenanthroline at the 4 and 7 positions. These positions are synthetically challenging yet strategically important for modulating the ligand's π-system and coordination environment. We will explore the principal synthetic pathways, focusing on halogenation-mediated cross-coupling and nucleophilic aromatic substitution, offering researchers a robust framework for designing novel ligands for applications ranging from advanced therapeutics to optoelectronic devices.[2][3]
Introduction: The Strategic Value of 4,7-Functionalization
1,10-Phenanthroline is a ubiquitous ligand, forming stable complexes with a vast array of metal ions.[1] Its derivatives are integral to applications such as dye-sensitized solar cells, luminescent probes, and the development of antiprotozoal and anticancer agents.[1][4][5] The 5-methyl derivative (Figure 1) serves as a common starting point, with the methyl group providing a simple electronic perturbation and a potential site for further reactions, although our focus here is on the heterocyclic core.
Functionalization at the 4 and 7 positions (para to the nitrogen atoms) directly influences the ligand's electronic landscape. Introducing electron-donating or electron-withdrawing groups at these sites can modulate the metal-to-ligand charge-transfer (MLCT) bands, a critical feature for photophysical applications.[2] Furthermore, the steric bulk of substituents at these positions can create specific coordination pockets, influencing catalytic activity and selectivity.
Despite their importance, the 4 and 7 positions are not inherently reactive. Direct electrophilic substitution is often unselective. Therefore, multi-step strategies are required to activate these sites for the introduction of diverse functional moieties. This guide details the most effective and field-proven methodologies to achieve this goal.
Core Synthetic Strategy: Halogenation as an Activation Gateway
The most versatile and widely adopted strategy for functionalizing the 4 and 7 positions is to first install halogen atoms (Cl, Br) at these sites. The resulting 4,7-dihalo-5-methyl-1,10-phenanthroline is a stable, key intermediate that serves as a versatile platform for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions.
Diagram: Overall Workflow
The following diagram outlines the primary two-stage approach for transforming the parent molecule into a diverse library of 4,7-disubstituted derivatives.
Caption: General workflow for 4,7-functionalization.
Protocol 1: Synthesis of this compound
This protocol describes the chlorination of the phenanthroline core. The reaction proceeds via a mechanism that is facilitated by the phosphorus oxychloride solvent and is a standard method for converting hydroxylated or N-oxide precursors to chloro derivatives on heterocyclic systems.
Materials:
-
5-Methyl-1,10-phenanthroline-N-oxide (precursor, synthesized by oxidizing 5-methyl-1,10-phenanthroline)
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice-cold saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Add 5-methyl-1,10-phenanthroline-N-oxide (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) to the flask to act as the solvent (approx. 10 mL per gram of starting material). To this suspension, cautiously add phosphorus pentachloride (PCl₅) (2.5 eq) in portions. Note: The reaction is exothermic.
-
Reflux: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice. This will hydrolyze the excess POCl₃ and PCl₅. Caution: This step is highly exothermic and releases HCl gas.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is approximately 7-8. A precipitate should form.
-
Extraction: Extract the aqueous mixture with DCM or CHCl₃ (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Diversification via Palladium-Catalyzed Cross-Coupling
With the 4,7-dichloro intermediate in hand, a vast array of functional groups can be introduced using well-established palladium-catalyzed cross-coupling reactions.[6][7] These methods offer high reliability and functional group tolerance.
Protocol 2A: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki coupling is ideal for introducing aryl or vinyl substituents.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (2.2-2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3.0-4.0 eq)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
-
Schlenk flask or sealed tube
Procedure:
-
Setup: To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography to obtain the 4,7-diaryl-5-methyl-1,10-phenanthroline product.[8]
Protocol 2B: Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling is the method of choice for installing terminal alkynes, which are valuable handles for further chemistry (e.g., click reactions).[2]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (2.2-2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI) (5-10 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
Procedure:
-
Setup: Follow the same inert atmosphere setup as for the Suzuki coupling, combining the dichloro-phenanthroline, palladium catalyst, and copper(I) iodide in a Schlenk flask.
-
Reagent Addition: Add the degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C for 6-18 hours. The reaction is often rapid.
-
Workup: Quench the reaction, typically by filtering through a pad of Celite to remove catalyst residues, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography to isolate the 4,7-dialkynyl-5-methyl-1,10-phenanthroline.
Table 1: Representative Cross-Coupling Reactions
| Coupling Reaction | Reagent | Catalyst System | Base | Typical Solvent | Product Type |
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O | 4,7-Diaryl |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | TEA or DIPA | THF or DMF | 4,7-Dialkynyl |
| Buchwald-Hartwig | Amine / Amide | Pd₂(dba)₃ / Xantphos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 4,7-Diamino |
| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene or THF | 4,7-Di-alkyl/aryl |
Alternative Strategy: Nucleophilic Aromatic Substitution (SNAr)
An alternative powerful strategy involves nucleophilic aromatic substitution (SNAr), particularly on a 4,7-difluoro-phenanthroline precursor.[9][10] Fluorine is an excellent leaving group in SNAr because its high electronegativity strongly activates the ring towards nucleophilic attack, even though the C-F bond is strong. The rate-determining step is the initial attack of the nucleophile.[11][12]
Diagram: SNAr Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 3: General SNAr with an Amine Nucleophile
This protocol provides a general method for substituting fluorine atoms with amine nucleophiles.
Materials:
-
4,7-Difluoro-5-methyl-1,10-phenanthroline (1.0 eq)
-
Amine nucleophile (R₂NH) (2.5-5.0 eq)
-
Base (optional, e.g., K₂CO₃, DIPEA)
-
Solvent (e.g., DMSO, NMP, DMF)
-
Sealed reaction vessel
Procedure:
-
Setup: In a sealed vessel, dissolve the 4,7-difluoro-5-methyl-1,10-phenanthroline in the chosen polar aprotic solvent (e.g., DMSO).
-
Reagent Addition: Add the amine nucleophile and, if required, a non-nucleophilic base.
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C. The reaction time can vary from a few hours to 48 hours, depending on the nucleophilicity of the amine.[13]
-
Workup: After cooling, pour the reaction mixture into water to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Causality and Trustworthiness: The success of SNAr is predicated on the electronic activation provided by the ring nitrogens and the leaving group. This makes the reaction highly reliable for a range of strong nucleophiles (amines, alkoxides, azides, etc.).[9][10] By controlling the stoichiometry of the nucleophile, it is sometimes possible to achieve mono-substitution, allowing for the synthesis of unsymmetrical 4,7-disubstituted phenanthrolines.[13]
Summary and Outlook
The functionalization of 5-methyl-1,10-phenanthroline at the 4 and 7 positions is a critical capability for chemists designing bespoke ligands. The primary pathway, involving the synthesis of a 4,7-dichloro intermediate followed by palladium-catalyzed cross-coupling, offers the greatest versatility and access to a wide chemical space. For specific nucleophiles, the SNAr reaction on a difluoro-analogue provides an efficient alternative. These robust and well-documented protocols empower researchers to systematically tune the properties of phenanthroline-based systems, accelerating discovery in drug development, catalysis, and materials science.
References
-
Z. Essafri, A. El-Ghayoury, A. El-Ghayoury. (2024). Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2024). 5-Methyl-1,10-phenanthroline. PubChem Compound Database. Available at: [Link]
-
Suh, H., et al. (2012). Facile Synthesis of 4,7-Disubstituted Conjugation-Extended 1,10-Phenanthrolines. Bulletin of the Korean Chemical Society, 33(9), 3133-3136. Available at: [Link]
-
Kalinina, I. V., et al. (2023). 4,7-Functionalization of Tetradentate Phenanthroline Ligands via Nucleophilic Substitution of Fluorine. The Journal of Organic Chemistry. Available at: [Link]
-
Kalinina, I. V., et al. (2023). 4,7-Functionalization of Tetradentate Phenanthroline Ligands via Nucleophilic Substitution of Fluorine. PubMed. Available at: [Link]
-
Bhand, A., et al. (2022). Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives. MDPI. Available at: [Link]
-
Sanger, F. (1949). The terminal peptides of insulin. Biochemical Journal, 45(5), 563–574. Available at: [Link]
-
LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Coropceanu, E., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1][2] phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology. Available at: [Link]
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Application Note: Protocols for Nucleophilic Aromatic Substitution on 4,7-Dichloro-1,10-Phenanthroline
An Application Guide for the Synthesis of Functionalized Phenanthrolines
Introduction: The Versatility of the 4,7-Disubstituted Phenanthroline Scaffold
The 1,10-phenanthroline core is a privileged scaffold in chemical sciences, renowned for its rigid, planar structure and potent bidentate chelating properties. This has established it as a cornerstone ligand in coordination chemistry and catalysis.[1] However, the true potential of this heterocycle is unlocked through functionalization, particularly at the 4 and 7 positions. Derivatives of 4,7-disubstituted-1,10-phenanthroline are pivotal in diverse fields, from the development of luminescent sensors and materials for solar cells to the design of sophisticated therapeutic agents, such as G-quadruplex stabilizing ligands for anticancer applications.[1][2]
4,7-Dichloro-1,10-phenanthroline serves as an ideal and versatile precursor for accessing a vast library of these functionalized molecules.[3][4] The chlorine atoms at the 4 and 7 positions are highly activated towards nucleophilic aromatic substitution (SNAr), providing a reliable and straightforward pathway for introducing a wide range of chemical functionalities. This guide provides an in-depth exploration of the underlying principles and detailed, field-proven protocols for executing these critical transformations.
Mechanistic Underpinnings: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The reactivity of 4,7-dichloro-1,10-phenanthroline is governed by the electron-deficient nature of its aromatic system. The two nitrogen atoms exert a strong electron-withdrawing effect (a -I and -M effect), which polarizes the ring and makes the carbon atoms at the C4 and C7 positions (para to the nitrogens) highly electrophilic. This electronic arrangement significantly lowers the activation energy for attack by nucleophiles.
The SNAr reaction proceeds via a two-step, addition-elimination mechanism:
-
Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom (C4 or C7), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom, which provides substantial stabilization.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is an excellent leaving group. This step is typically fast.
The overall reactivity is thus dictated by the stability of the Meisenheimer complex; the more stable the intermediate, the faster the reaction. The positions para to the ring nitrogens (C4, C7) provide the best stabilization for this intermediate, ensuring the high regioselectivity of the substitution.[5][6]
Caption: Figure 1: SNAr Mechanism on 4,7-Dichloro-1,10-phenanthroline.
Core Experimental Considerations: The Causality Behind Protocol Choices
A successful substitution reaction hinges on the careful selection of several key parameters. Understanding the role of each component is critical for optimization and troubleshooting.
-
Nucleophile Selection: The nature of the incoming nucleophile is paramount. Generally, softer, less basic nucleophiles are ideal.
-
N-Nucleophiles (Amines, Azides): Primary and secondary amines (aliphatic and aromatic) are excellent nucleophiles for this system. Sodium azide (NaN₃) is also highly effective and installs a versatile azide handle for subsequent "click" chemistry.[7][8]
-
O-Nucleophiles (Alcohols, Phenols): Alkoxides and phenoxides are potent nucleophiles. Reactions often require a strong base (e.g., KOH, NaH) to deprotonate the corresponding alcohol/phenol in situ.
-
S-Nucleophiles (Thiols): Thiolates, generated by deprotonating thiols with a suitable base, are typically very strong nucleophiles and react efficiently.
-
-
Solvent System: The solvent plays a crucial role in mediating the reaction. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the solvents of choice.[7][8] They excel at solvating the counter-ion (e.g., K⁺, Na⁺) of the nucleophile salt while poorly solvating the anionic nucleophile itself. This "naked" nucleophile is significantly more reactive, leading to dramatically increased reaction rates compared to protic solvents.
-
Reaction Temperature & Energy Source: Most SNAr reactions on this scaffold require thermal energy to overcome the activation barrier.
-
Conventional Heating: Temperatures typically range from 60 °C to 150 °C. Higher temperatures accelerate the reaction but can also promote side reactions.
-
Microwave Irradiation: This is a highly effective method for driving these reactions. Microwave heating can dramatically reduce reaction times from many hours to mere minutes and often leads to higher yields and cleaner product profiles.[1][9]
-
-
Controlling Stoichiometry for Selectivity: The ratio of nucleophile to substrate is a key handle for controlling the degree of substitution.
-
Di-substitution: To replace both chlorine atoms, a molar excess of the nucleophile (typically >2.2 equivalents) is used to drive the reaction to completion.
-
Mono-substitution: Achieving selective mono-substitution can be more challenging but is feasible. Using a slight excess of the phenanthroline substrate or precisely one equivalent of the nucleophile at lower temperatures can favor the mono-substituted product.[10] The first substitution introduces an electron-donating group, which slightly deactivates the ring towards a second attack, aiding in selectivity.
-
Detailed Application Protocols
The following protocols are presented as robust starting points for the synthesis of symmetrically and unsymmetrically substituted phenanthrolines.
Protocol 1: Microwave-Assisted Symmetrical Diamination with Pyrrolidine
This protocol details the rapid and high-yield synthesis of a 4,7-diamino-phenanthroline derivative using microwave irradiation, a method noted for its efficiency.[1]
Materials & Equipment:
-
4,7-Dichloro-1,10-phenanthroline (1.0 eq)
-
Pyrrolidine (10 eq)
-
Microwave synthesis vial (10 mL) with stir bar
-
Microwave synthesizer
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a 10 mL microwave synthesis vial, add 4,7-dichloro-1,10-phenanthroline (e.g., 249 mg, 1.0 mmol).
-
Add a 10-fold excess of pyrrolidine (e.g., 711 mg, 0.84 mL, 10.0 mmol). Note: The large excess of the amine also acts as the solvent.
-
Seal the vial securely with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the mixture at 130 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS if possible.
-
After cooling to room temperature, carefully uncap the vial in a fume hood.
-
Remove the excess pyrrolidine under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of Dichloromethane/Methanol) to yield the pure 4,7-di(pyrrolidin-1-yl)-1,10-phenanthroline.
Protocol 2: Selective Mono-Hydrolysis to 7-Chloro-4-hydroxy-1,10-phenanthroline
This procedure demonstrates how reaction conditions can be tuned to achieve selective mono-substitution, providing a valuable unsymmetrically functionalized building block.[10]
Materials & Equipment:
-
4,7-Dichloro-1,10-phenanthroline (1.0 eq)
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Filtration apparatus
Step-by-Step Procedure:
-
In a round-bottom flask, suspend 4,7-dichloro-1,10-phenanthroline (e.g., 1.0 g, 4.0 mmol) in a 5:1 mixture of glacial acetic acid and acetic anhydride (e.g., 30 mL total volume).
-
Attach a reflux condenser and heat the mixture to reflux (approx. 120-130 °C) with stirring.
-
Maintain the reflux for 4-6 hours. The suspension should gradually dissolve as the product is formed.
-
Allow the reaction mixture to cool to room temperature. A precipitate of the product will form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove residual acetic acid.
-
Further purify the product by recrystallization from a suitable solvent like DMSO to obtain pure 7-chloro-1,10-phenanthrolin-4-ol.[10]
Protocol 3: Symmetrical Di-azido Substitution
This protocol installs two azide groups, which are exceptionally useful for subsequent derivatization via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry").
Materials & Equipment:
-
4,7-Dichloro-1,10-phenanthroline (1.0 eq)
-
Sodium Azide (NaN₃) (2.5 - 3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with stirrer and nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Dichloromethane (DCM) and water for extraction
Step-by-Step Procedure:
-
CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a fume hood. Do not use metal spatulas.
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4,7-dichloro-1,10-phenanthroline (e.g., 249 mg, 1.0 mmol) and dissolve it in anhydrous DMSO (5-10 mL).
-
Add sodium azide (e.g., 163 mg, 2.5 mmol) to the solution.
-
Heat the mixture to 60-70 °C and stir for 5-8 hours. Monitor the reaction by TLC until the starting material is consumed. A similar reaction on 4,7-dichloroquinoline proceeds at 65 °C for 6 hours.[8]
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (approx. 50 mL). This will precipitate the product.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4,7-diazido-1,10-phenanthroline.
Caption: Figure 2: General Experimental Workflow.
Data Summary and Troubleshooting
| Protocol | Nucleophile | Key Conditions | Product Type | Typical Yield | Reference |
| 1 | Pyrrolidine | 10 eq. Nu, 130 °C, Microwave, 30-60 min | Symmetrical Di-amino | Good to Excellent | [1] |
| 2 | H₂O (from AcOH) | Acetic Acid/Anhydride, Reflux, 4-6 h | Mono-hydroxy | Good | [10] |
| 3 | Sodium Azide | 2.5 eq. NaN₃, DMSO, 60-70 °C, 5-8 h | Symmetrical Di-azido | Good to Excellent | [7][8] |
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Insufficient temperature; Impure reagents; Nucleophile not strong enough. | Increase temperature or switch to microwave heating. Ensure reagents are dry and pure. If using an alcohol/thiol, ensure complete deprotonation with a suitable base. |
| Mixture of Mono- and Di-substituted Products | Incorrect stoichiometry or reaction time. | For di-substitution, increase excess of nucleophile and reaction time. For mono-substitution, carefully control stoichiometry (1 eq Nu) and run at lower temperature for shorter times. |
| Formation of Side Products | Temperature too high; Competing nucleophiles (e.g., hydroxide from water). | Lower the reaction temperature. Use anhydrous solvents and run under an inert (N₂ or Ar) atmosphere to exclude moisture. |
| Difficult Purification | Product and starting material have similar polarity. | Drive the reaction to full conversion to eliminate starting material. If separation is still difficult, consider derivatizing the product to alter its polarity before purification. |
Safety Information
-
4,7-Dichloro-1,10-phenanthroline: Toxic if swallowed and causes skin and serious eye irritation/damage. May cause respiratory irritation.[11] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: DMF and DMSO are skin-penetrating. Avoid contact. Always work in a well-ventilated fume hood.
-
Reagents: Sodium azide is acutely toxic and can form explosive compounds. Handle with non-metal tools and follow specific institutional safety protocols. Strong bases like NaH are water-reactive and corrosive.
Always consult the Safety Data Sheet (SDS) for all chemicals before beginning any experimental work.
References
-
Zhidkova, O. B., et al. (2022). 4,7-Functionalization of Tetradentate Phenanthroline Ligands via Nucleophilic Substitution of Fluorine. The Journal of Organic Chemistry. Available at: [Link]
-
Altman, R. A., et al. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters. Available at: [Link]
-
Schmittel, M., & Ammon, H. (1998). A Short Synthetic Route to 4,7-Dihalogenated 1,10-Phenanthrolines with Additional Groups in 3,8-Position: Soluble Precursors for Macrocyclic Oligophenanthrolines. European Journal of Organic Chemistry. Available at: [Link]
-
Abbel, R., et al. (2019). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. IOSR Journal of Applied Chemistry. Available at: [Link]
-
Wnuk, E., et al. (2017). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules. Available at: [Link]
-
Wnuk, E., et al. (2017). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. MDPI. Available at: [Link]
-
PubChem. (n.d.). 4,7-Dichloro-1,10-phenanthroline. National Center for Biotechnology Information. Available at: [Link]
-
Zhidkova, O. B., et al. (2022). 4,7-Functionalization of Tetradentate Phenanthroline Ligands via Nucleophilic Substitution of Fluorine. PubMed. Available at: [Link]
-
Melato, L., et al. (2007). Microwave-assisted synthesis of 4-aminoquinolines as antimalarial agents. Bioorganic & Medicinal Chemistry Letters. (Referenced in[9])
-
Nielsen, M. C., et al. (2010). Design, synthesis and evaluation of 4,7-diamino-1,10-phenanthroline G-quadruplex ligands. Organic & Biomolecular Chemistry. Available at: [Link]
-
Tellez-Giron, A., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
-
Singh, R., et al. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]
-
Melato, L. H., et al. (2007). Microwave-assisted synthesis of 4-aminoquinolines as antimalarial agents. Bioorganic & medicinal chemistry letters. (Referenced in[9])
-
Wnuk, E., et al. (2017). Efficient Synthesis of 4,7-Diamino Substituted 1,10-Phenanthroline-2,9-dicarboxamides. MDPI. (This appears to be a duplicate or related publication to[3])
-
Romero-Parra, J., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
-
Singh, R., et al. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]
-
Romero-Parra, J., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Available at: [Link]
-
Al-Ostath, A., et al. (2021). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. Available at: [Link]
-
Hama, A. A., et al. (2018). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. MDPI. Available at: [Link]
Sources
- 1. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 4,7-diamino-1,10-phenanthroline G-quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. 4,7-Dichloro-1,10-phenanthroline | C12H6Cl2N2 | CID 219391 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Reactions Utilizing 4,7-Dichloro-5-methyl-1,10-phenanthroline
Introduction: The Strategic Role of Substituted Phenanthrolines in Modern Catalysis
1,10-Phenanthroline and its derivatives are a cornerstone of coordination chemistry, prized for their rigid, planar structure and robust chelation to a wide array of transition metals.[1] The strategic placement of substituents on the phenanthroline backbone allows for the fine-tuning of the ligand's electronic and steric properties, which in turn modulates the reactivity and selectivity of the metallic catalyst. This application note focuses on 4,7-Dichloro-5-methyl-1,10-phenanthroline , a ligand engineered for enhanced performance in catalytic cross-coupling reactions.
The two chlorine atoms at the 4 and 7 positions act as strong electron-withdrawing groups. This electronic feature is crucial as it can influence the electron density at the metal center, potentially enhancing the rates of key steps in the catalytic cycle, such as reductive elimination.[2] The methyl group at the 5-position, while having a modest electron-donating effect, primarily introduces steric bulk near the coordination sphere, which can influence substrate approach and product selectivity. This combination of electronic and steric factors makes this compound a compelling ligand for challenging cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]
This guide provides a detailed protocol for the application of this compound in a palladium-catalyzed Buchwald-Hartwig amination reaction, a powerful method for the formation of carbon-nitrogen (C-N) bonds.[4][5]
Application Focus: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in a vast number of biologically active compounds.[6] The reaction facilitates the coupling of an amine with an aryl halide or pseudohalide, a transformation that is often challenging using classical methods.[4] The success of this reaction is highly dependent on the catalyst system, comprising a palladium precursor and a supporting ligand. The ligand's role is to stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step to release the product and regenerate the active catalyst.[7]
This compound is particularly well-suited for this role. Its bidentate nature provides a stable complex with palladium, while its electronic properties can accelerate the catalytic turnover.
Visualizing the Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, highlighting the key stages where the ligand-metal complex orchestrates the bond formation.
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,7-Dichloro-5-methyl-1,10-phenanthroline
Welcome to the technical support center for the synthesis of 4,7-Dichloro-5-methyl-1,10-phenanthroline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. As Senior Application Scientists, we have compiled this resource based on established literature and practical experience to help you navigate the common challenges of this multi-step synthesis and improve your final yield and purity.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the synthesis.
Q1: What is the most reliable general method for synthesizing the 4,7-dichloro-1,10-phenanthroline core?
A1: The most robust and high-yielding method reported is a three-step sequence starting with the condensation of Meldrum's acid, an orthoester (like trimethyl or triethyl orthoformate), and a substituted o-phenylenediamine.[1] This is followed by thermal cyclization and decarboxylation, and finally, chlorination using a reagent like phosphoryl chloride (POCl₃).[1][2] This approach avoids the often lower and less predictable yields of classical methods like the Skraup reaction for this class of compounds.[1]
Q2: To obtain the 5-methyl final product, which specific starting material should I use?
A2: You should use 3-methyl-1,2-phenylenediamine . The position of the methyl group on this precursor directly translates to the 5-position on the final 1,10-phenanthroline scaffold after the double cyclization.
Q3: Is the final product, this compound, stable?
A3: The compound is generally stable under standard laboratory conditions (stored in a cool, dark, dry place). However, the chlorine atoms at the 4 and 7 positions are activated towards nucleophilic aromatic substitution.[1] Therefore, you should avoid exposing the compound to strong nucleophiles or prolonged heating in nucleophilic solvents (e.g., alcohols, water) during workup or purification if you wish to preserve the dichloro functionality.
Q4: My crude product is a dark, oily substance, not the expected solid. What should I do?
A4: This is a common issue, often arising from impurities from the high-temperature chlorination step with POCl₃. Commercially available phenanthrolines are often highly colored and require significant purification.[3] First, ensure all POCl₃ has been quenched and removed. An initial purification can be attempted by trituration with a solvent like cold ethanol or diethyl ether to induce crystallization and remove oily byproducts. If that fails, column chromatography is the recommended next step.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental failures and provides a structured approach to problem-solving.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or No Yield of Intermediate (after thermal cyclization) | 1. Incomplete initial condensation: The first step involving Meldrum's acid, the orthoester, and the diamine is crucial. Incomplete reaction leads to a lack of the necessary precursor for cyclization. | Solution: Ensure anhydrous conditions and sufficient reaction time for the initial condensation. The reaction is a double nucleophilic addition and is sensitive to moisture.[1] Consider extending the reaction time or slightly increasing the temperature to drive it to completion. Monitor via TLC. |
| 2. Incorrect cyclization temperature: The thermal cyclization/decarboxylation step requires a specific high temperature to proceed efficiently. Too low a temperature will result in an incomplete reaction, while too high a temperature can lead to decomposition. | Solution: Use a high-boiling, inert solvent like diphenyl ether and monitor the internal reaction temperature carefully. The literature often specifies temperatures in the range of 250-260 °C. Ensure even heating with a suitable heating mantle and stirring. | |
| Low Yield of Final Product (after chlorination) | 1. Ineffective chlorination: The conversion of the dihydroxy intermediate to the dichloro product may be incomplete. | Solution: Ensure the POCl₃ is fresh and used in sufficient excess. The reaction is typically run at reflux.[4] Consider adding a catalytic amount of a tertiary amine (e.g., triethylamine) or DMF, which can generate a more reactive Vilsmeier-type intermediate, accelerating the chlorination. |
| 2. Product loss during workup: The workup for a POCl₃ reaction involves quenching with ice/water, which is highly exothermic and can be difficult to control. The product may also be partially hydrolyzed back to the chloro-hydroxy analog. | Solution: Perform the quench very slowly, adding the reaction mixture to a large excess of vigorously stirred ice. This dissipates heat effectively. After quenching, neutralize the acidic solution promptly but carefully with a base (e.g., NaHCO₃, Na₂CO₃) to a neutral or slightly basic pH before extraction. Minimize the time the product is in the aqueous phase. | |
| Product is Highly Colored or Impure | 1. Residual tar from POCl₃: Phosphoryl chloride is a harsh reagent that can generate polymeric tars, which are notoriously difficult to remove. | Solution: After quenching and extraction, wash the organic layer thoroughly. Consider a wash with a dilute sodium bisulfite solution to remove colored impurities. For purification, column chromatography on silica gel is often necessary. A gradient elution from hexane to ethyl acetate is a good starting point. Recrystallization from a solvent like ethanol or an ethanol/water mixture can also be effective.[3] |
| 2. Presence of mono-chloro or hydroxy- byproducts: Incomplete chlorination or hydrolysis during workup can lead to these impurities. | Solution: These byproducts are more polar than the desired dichloro product. They can be separated by silica gel chromatography. To confirm their presence, check the NMR for a shift in the aromatic protons and the mass spectrum for peaks corresponding to the loss of one chlorine and/or the addition of an oxygen atom. | |
| Inconsistent Results / Reaction Failure | 1. Reagent Quality: Meldrum's acid can hydrolyze over time, and o-phenylenediamines can oxidize and darken. | Solution: Use freshly opened or purified reagents. 3-methyl-1,2-phenylenediamine should be a light-colored solid; if it is dark brown or black, it should be purified (e.g., by sublimation or recrystallization) before use. |
| 2. Atmospheric Moisture: Several steps are sensitive to water. | Solution: Use oven-dried glassware and perform reactions under an inert atmosphere (Nitrogen or Argon), especially during the initial condensation and the handling of POCl₃. |
Part 3: Optimized Experimental Protocol
This protocol is an optimized synthesis route based on established methodologies.[1][5]
Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Synthesis of 5-methyl-1,10-phenanthroline-4,7-diol
-
To a round-bottom flask equipped with a condenser and magnetic stirrer, add 3-methyl-1,2-phenylenediamine (1.0 eq), Meldrum's acid (2.2 eq), and anhydrous ethanol (as solvent).
-
Stir the mixture to form a suspension. Add triethyl orthoformate (2.5 eq).
-
Heat the reaction mixture to reflux for 2-3 hours. The reaction should become a clear solution. Monitor the disappearance of the diamine by TLC.
-
Once the initial reaction is complete, carefully remove the ethanol under reduced pressure.
-
To the resulting residue, add a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to 250-255 °C under an inert atmosphere for 1-2 hours. The product should precipitate from the hot solution.
-
Allow the mixture to cool to room temperature, then add hexane to dilute the diphenyl ether and facilitate filtration.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with hexane, and then with diethyl ether to afford the crude diol intermediate as a solid. This intermediate is often used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
Caution: This step uses phosphoryl chloride, which is highly corrosive and reacts violently with water. Perform this reaction in a well-ventilated fume hood and wear appropriate PPE.
-
Place the crude 5-methyl-1,10-phenanthroline-4,7-diol from the previous step into a dry round-bottom flask equipped with a reflux condenser.
-
Carefully add an excess of phosphoryl chloride (POCl₃, at least 10 eq).
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The solid should gradually dissolve. Monitor the reaction by TLC (if possible, by quenching a small aliquot and extracting it).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Workup: Very slowly and carefully, add the reaction mixture dropwise to a large beaker containing a vigorously stirred mixture of ice and water. This quench is highly exothermic.
-
After the addition is complete, continue stirring until all the ice has melted.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or chloroform) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
Step 3: Purification
-
The crude product is often a brown or black solid/oil.
-
Purify by column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20-30% EtOAc).
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent to yield this compound as a pale yellow or off-white solid.
Part 4: References
-
Recent advances in the synthesis and chemistry of 1,10-phenanthroline derivatives. Advances in Nitrogen Heterocycles, [Link]
-
Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. MDPI, [Link]
-
Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. ResearchGate, [Link]
-
RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. QUIMICA NOVA, [Link]
-
Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides. National Institutes of Health (NIH), [Link]
-
Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds. Western Kentucky University TopSCHOLAR, [Link]
-
Design, synthesis, molecular modeling, and bioactivity evaluation of 1,10-phenanthroline and prodigiosin (Ps). Frontiers in Pharmacology, [Link]
-
A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. ResearchGate, [Link]
-
Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. PubMed Central, [Link]
-
Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. PubMed Central, [Link]
-
Purification of 1, 10-phenanthrolines. Google Patents,
-
Scheme 1 Synthesis of the 1,10-phenanthroline ligands. ResearchGate, [Link]
-
A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. IOSR Journal of Applied Chemistry, [Link]
-
Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. ResearchGate, [Link]
-
A Short Synthetic Route To 4 7 Dihalogenated 1 10 Phenanthrolines With. Scribd, [Link]
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- 5. iosrjournals.org [iosrjournals.org]
Technical Support Center: Synthesis of Substituted Phenanthrolines
Welcome to the technical support center for the synthesis of substituted phenanthrolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these versatile heterocyclic compounds. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategies effectively.
Section 1: Classical Phenanthroline Ring Syntheses
The construction of the phenanthroline core often relies on classical named reactions originally developed for quinoline synthesis. However, the extension of these methods to phenanthroline synthesis introduces unique challenges and side reactions.
Skraup and Doebner-von Miller Type Reactions
These methods involve the reaction of an aromatic amine (such as a phenylenediamine or an aminoquinoline) with α,β-unsaturated carbonyl compounds or their precursors (e.g., glycerol). The harsh acidic and oxidizing conditions are notorious for producing a variety of side products.
Frequently Asked Questions (FAQs):
Q1: My Skraup/Doebner-von Miller reaction is producing a large amount of black, intractable tar, and my yield of the desired phenanthroline is very low. What is happening and how can I prevent it?
A1: Tar formation is the most common and frustrating side reaction in these syntheses. It is primarily due to the acid-catalyzed polymerization of the highly reactive α,β-unsaturated aldehyde or ketone intermediates, such as acrolein formed from the dehydration of glycerol.[1][2] The strongly acidic and exothermic conditions accelerate this undesired polymerization.
Troubleshooting Strategies:
-
Moderator Addition: The use of a moderator is crucial to control the notoriously violent and exothermic nature of the Skraup reaction.[3][4] Ferrous sulfate (FeSO₄) is commonly used to make the reaction less vigorous and reduce charring.[1][3]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[1] Similarly, the slow addition of the α,β-unsaturated carbonyl compound in the Doebner-von Miller reaction can minimize its self-condensation.[1][5]
-
Temperature Optimization: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.[1]
-
Biphasic Reaction Medium: For the Doebner-von Miller synthesis, using a biphasic reaction medium can sequester the carbonyl compound in an organic phase, drastically reducing polymerization and increasing the yield of the desired product.[1]
Q2: I am attempting a phenanthroline synthesis from a substituted aminoquinoline and an unsymmetrical ketone, but I am getting a mixture of regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common challenge in reactions like the Combes and Friedländer syntheses when using unsymmetrical ketones.[6] The cyclization can occur on either side of the ketone, leading to a mixture of products that can be difficult to separate.
Troubleshooting Strategies for Regioselectivity:
-
Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome. For instance, in the Friedländer synthesis, different acid or base catalysts can favor the formation of one regioisomer over the other.[7] Modern approaches often utilize milder and more selective catalysts like ionic liquids or metal-organic frameworks.[7]
-
Steric Hindrance: The steric bulk of the substituents on both the aminoquinoline and the ketone can direct the cyclization towards the less sterically hindered product.
-
Protecting Groups: In some cases, the introduction of a temporary protecting group can block one of the reactive sites, forcing the cyclization to occur in the desired direction.
Workflow Diagram: Troubleshooting Tar Formation in Skraup-Type Syntheses
Caption: A troubleshooting workflow for mitigating tar formation in Skraup and Doebner-von Miller syntheses of phenanthrolines.
Section 2: Modern Synthetic Methods for Phenanthroline Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the phenanthroline scaffold. However, these methods are not without their own set of potential side reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is widely used for C-C bond formation. When applied to halo-phenanthrolines, several side reactions can diminish the yield of the desired product.
Frequently Asked Questions (FAQs):
Q3: I am performing a Suzuki-Miyaura coupling on a bromophenanthroline, but I am observing a significant amount of the dehalogenated (hydrodehalogenated) phenanthroline as a byproduct. What causes this and how can I minimize it?
A3: Dehalogenation is a common side reaction in Suzuki-Miyaura couplings. It occurs when the palladium complex, after oxidative addition to the bromophenanthroline, abstracts a hydride from a source in the reaction mixture (such as the solvent, base, or even the boronic acid reagent) followed by reductive elimination of the dehalogenated product.
Troubleshooting Dehalogenation:
-
Choice of Palladium Catalyst and Ligand: The choice of palladium precursor and ligand is critical. Some ligands are more prone to promoting dehalogenation than others. Experimenting with different phosphine ligands or N-heterocyclic carbene (NHC) ligands can help to suppress this side reaction.
-
Solvent and Base Selection: The solvent and base can act as hydride sources. Using anhydrous solvents and carefully selecting the base can mitigate dehalogenation. For example, using a non-protic solvent and a carbonate base may be preferable to an alcohol solvent and an alkoxide base.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of dehalogenation.
Q4: My Suzuki-Miyaura reaction is producing a homocoupled byproduct of my boronic acid. How can I prevent this?
A4: Homocoupling of the boronic acid is another common side reaction, leading to the formation of a biaryl derived from the boronic acid. This is often promoted by the presence of oxygen and can be more prevalent when using Pd(II) precatalysts that are reduced in situ.
Troubleshooting Homocoupling:
-
Degassing: Thoroughly degassing the reaction mixture to remove oxygen is crucial. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Catalyst Choice: Using a Pd(0) catalyst directly can sometimes reduce the amount of homocoupling compared to in situ reduction of a Pd(II) source.
-
Stoichiometry: Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess can lead to more homocoupling. Careful optimization of the stoichiometry is recommended.
Table 1: Troubleshooting Common Side Reactions in Phenanthroline Synthesis
| Side Reaction | Synthetic Method | Primary Cause | Troubleshooting Strategies |
| Tar Formation/Polymerization | Skraup, Doebner-von Miller, Combes | Acid-catalyzed polymerization of reactive intermediates.[1][2] | Use of moderators (FeSO₄), slow reagent addition, temperature control, biphasic media.[1][3] |
| Regioisomer Formation | Friedländer, Combes | Use of unsymmetrical ketones or aldehydes.[6] | Catalyst screening, leveraging steric effects, use of protecting groups.[7] |
| Incomplete Cyclization | All classical methods | Insufficiently forcing reaction conditions, steric hindrance. | Increase reaction temperature or time, screen different acid/base catalysts. |
| Over-oxidation | Skraup, Doebner-von Miller | Harsh oxidizing conditions.[8] | Use of milder oxidizing agents, careful control of reaction temperature. |
| Dehalogenation | Suzuki-Miyaura | Hydride abstraction by the palladium complex. | Catalyst and ligand screening, use of anhydrous solvents, optimization of base and temperature. |
| Homocoupling | Suzuki-Miyaura | Oxygen-promoted coupling of boronic acids. | Thorough degassing of the reaction mixture, use of Pd(0) catalysts. |
Section 3: Purification Strategies for Substituted Phenanthrolines
The purification of substituted phenanthrolines can be challenging due to the presence of structurally similar byproducts and their basic nature.
Non-Chromatographic Purification via Zinc Complexation
For crude products obtained from Skraup-type reactions, which often contain numerous basic nitrogen-containing impurities, a non-chromatographic purification method can be highly effective.[9] This technique relies on the selective precipitation of the desired phenanthroline as a zinc chloride complex.
Experimental Protocol: Purification of a Crude Phenanthroline via ZnCl₂ Complexation
-
Complex Formation:
-
Dissolve the crude phenanthroline product in a suitable high-boiling solvent such as ethylene glycol.
-
In a separate vessel, dissolve one equivalent of zinc chloride (ZnCl₂) in the same solvent.
-
Combine the two solutions at approximately 50 °C.
-
Heat the mixture to around 100 °C to facilitate complete complexation, then allow it to cool slowly to room temperature. The [ZnCl₂(phenanthroline)] complex will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with a small amount of cold solvent.
-
-
Ligand Recovery (Decomplexation):
-
Suspend the collected [ZnCl₂(phenanthroline)] complex in a biphasic mixture of dichloromethane (CH₂Cl₂) and water.
-
Add concentrated aqueous ammonia to the mixture and stir vigorously. The ammonia will form a water-soluble tetraamminezinc(II) complex, releasing the pure phenanthroline ligand into the organic layer.
-
Separate the organic layer, wash it with water, dry it over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to obtain the purified substituted phenanthroline.[9]
-
Mechanism Diagram: Formation of Dehalogenation Byproduct in Suzuki-Miyaura Coupling
Sources
- 1. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 2. youtube.com [youtube.com]
- 3. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4,7-Dichloro-5-methyl-1,10-phenanthroline Derivatives
Welcome to the technical support center for the purification of 4,7-dichloro-5-methyl-1,10-phenanthroline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights and troubleshooting strategies for common purification challenges. The methodologies described herein are grounded in established chemical principles to ensure technical accuracy and reproducibility.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and purification of this compound derivatives.
FAQ 1: My crude product is a complex mixture with multiple colored impurities. What is the most effective initial purification strategy?
Answer: A highly effective, non-chromatographic first step is to selectively precipitate your phenanthroline derivative as a zinc chloride complex.[1] This method leverages the high stability and often low solubility of [ZnCl₂(phenanthroline)] complexes to separate them from many organic byproducts that remain in solution.[1] The pure ligand can then be easily recovered.
Causality: Skraup-type reactions or similar syntheses for phenanthroline backbones are notorious for producing a variety of byproducts, including polymeric tars and isomers.[1] Many of these impurities, like the target compound, contain basic nitrogen atoms, making simple acid-base extractions ineffective. The zinc complexation method provides a purification route based on coordination chemistry rather than simple polarity or basicity.
FAQ 2: After column chromatography, I still observe baseline impurities in my NMR spectrum. How can I remove these highly nonpolar contaminants?
Answer: If your compound is thermally stable, vacuum sublimation can be an excellent final purification step. This technique is particularly effective for removing non-volatile or less volatile impurities. Studies on various 5-substituted-1,10-phenanthrolines have demonstrated the utility of sublimation for achieving high purity.[2][3][4]
Causality: Sublimation separates compounds based on differences in their vapor pressures. Thermally stable crystalline solids can transition directly from the solid to the gas phase under vacuum and then re-deposit as pure crystals on a cold surface, leaving non-volatile impurities behind.
FAQ 3: My this compound derivative appears to be degrading on the silica gel column. What is causing this and how can I prevent it?
Answer: The acidic nature of standard silica gel can lead to the hydrolysis of the chloro-substituents at the 4 and 7 positions, especially if there are trace amounts of water in your eluent.[5][6] This can result in the formation of hydroxy-phenanthroline byproducts.
Troubleshooting:
-
Deactivate the Silica Gel: Before packing the column, create a slurry of the silica gel in your chosen eluent system containing 1-3% triethylamine.[7] This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina.
-
Ensure Dry Solvents: Use anhydrous solvents for your mobile phase to minimize the risk of hydrolysis.
FAQ 4: I am struggling to find a suitable solvent system for recrystallization. The compound is poorly soluble in most common solvents.
Answer: 4,7-dichloro-1,10-phenanthroline and its derivatives are known to have low solubility in water but can be dissolved in organic solvents like alcohols, ethers, and ketones.[8] For recrystallization, consider using a binary solvent system.
Recommended Approach:
-
Dissolve your crude product in a minimal amount of a "good" solvent (e.g., dichloromethane or chloroform) in which it is readily soluble.
-
Slowly add a "poor" solvent (e.g., hexane or pentane) in which the compound is insoluble until the solution becomes slightly turbid.
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to induce crystallization.
II. Troubleshooting Guides
This section provides structured approaches to resolving specific experimental problems.
Troubleshooting Scenario 1: Low Yield After Column Chromatography
Problem: Significant loss of product during column chromatography.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for low yield in column chromatography.
Troubleshooting Scenario 2: Product Contaminated with Starting Material
Problem: The purified product contains unreacted starting materials that have similar polarity.
Workflow for Troubleshooting:
Caption: Decision tree for separating product from starting material.
III. Detailed Experimental Protocols
Protocol 1: Purification via Zinc Chloride Complexation[1]
This protocol is ideal as a primary purification step for crude products from Skraup or similar syntheses.
Materials:
-
Crude this compound derivative
-
Ethylene glycol
-
Zinc chloride (ZnCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated aqueous ammonia
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Complex Formation:
-
Dissolve the crude product in a suitable volume of ethylene glycol with gentle heating.
-
In a separate flask, dissolve one molar equivalent of ZnCl₂ in ethylene glycol.
-
Combine the two solutions at approximately 50°C.
-
Heat the mixture to 100°C for 30 minutes to ensure complete complex formation.
-
Allow the mixture to cool slowly to room temperature. The [ZnCl₂(phenanthroline)] complex will precipitate.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold ethylene glycol, followed by diethyl ether.
-
-
Ligand Recovery (Decomplexation):
-
Suspend the collected precipitate in a biphasic mixture of dichloromethane and water (e.g., 50 mL of each).
-
While stirring vigorously, add concentrated aqueous ammonia dropwise. The ammonia will form the water-soluble [Zn(NH₃)₄]²⁺ complex, releasing the purified phenanthroline into the organic layer.
-
Continue adding ammonia until the solid precipitate is fully dissolved and the two layers are clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Flash Column Chromatography[7][9][10]
This protocol is suitable for separating compounds with different polarities.
Materials:
-
Crude or partially purified product
-
Silica gel (or alumina)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Triethylamine (optional, for deactivation)
Procedure:
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of your target compound from impurities, aiming for an Rf value of ~0.3 for your product.
-
-
Column Packing (Wet Slurry Method):
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring a level top surface.
-
Drain the excess solvent until it is just above the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica bed.
-
Alternatively, for less soluble compounds, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[7]
-
-
Elution:
-
Carefully add the eluent to the column and apply pressure (e.g., with a pump or inert gas) to achieve a steady flow.
-
Collect fractions and monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Quantitative Data Summary Table:
| Purification Technique | Typical Recovery | Purity Achieved | Key Parameters |
| ZnCl₂ Complexation | 70-90% | >95% | Molar ratio of phenanthroline to ZnCl₂ |
| Column Chromatography | 50-85% | >98% | Stationary phase, eluent composition |
| Recrystallization | 60-95% | >99% | Solvent choice, cooling rate |
| Sublimation | 40-70% | >99.5% | Temperature, vacuum level |
IV. References
-
Chovancová, J., et al. (2020). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules, 25(21), 5086. Available from: [Link]
-
ChemBK. (2024). 4,7-dichloro-1,10-phenanthroline. Retrieved from [Link]
-
Ribeiro da Silva, M. A., & Monte, M. J. (2018). Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry. Molecules, 23(7), 1645. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of 1,10-Phenanthroline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Ribeiro da Silva, M. A., & Monte, M. J. (2018). Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry. ResearchGate. Available from: [Link]
-
Chovancová, J., et al. (2020). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules, 25(6), 1338. Available from: [Link]
-
Ribeiro da Silva, M. A., & Monte, M. J. (2018). Sublimation Study of Six 5-Substituted-1,10-phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry. MDPI. Available from: [Link]
-
Google Patents. (1968). US3389143A - Purification of 1, 10-phenanthrolines. Retrieved from
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Hillebrand, M., Ritter, U., & Täuscher, E. (2019). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. ResearchGate. Available from: [Link]
-
ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Scribd. (n.d.). A Short Synthetic Route To 4 7 Dihalogenated 1 10 Phenanthrolines With | PDF. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
- 8. chembk.com [chembk.com]
Technical Support Center: Navigating the Solubilization of 4,7-Dichloro-5-methyl-1,10-phenanthroline
Welcome to the technical support center for 4,7-Dichloro-5-methyl-1,10-phenanthroline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming the common solubility challenges associated with this compound. Our goal is to equip you with the knowledge to handle this molecule effectively and ensure the success and reproducibility of your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which organic solvents should I consider as a starting point for dissolving this compound?
A2: Based on the chemical structure and data from related phenanthroline derivatives, a good starting point for solvent selection includes polar aprotic solvents and some polar protic solvents. The following table provides a list of recommended solvents to screen for your specific application.
| Solvent Class | Recommended Solvents | Expected Solubility | Notes |
| Polar Aprotic | Dimethyl sulfoxide (DMSO) | Good to High | Often a solvent of last resort due to its high boiling point and potential to interfere with some reactions. |
| Dimethylformamide (DMF) | Good to High | Similar to DMSO, effective but can be difficult to remove. | |
| Tetrahydrofuran (THF) | Moderate | May require heating to achieve desired concentration. | |
| Dioxane | Moderate | Often used in syntheses involving phenanthroline derivatives, sometimes with heating.[1] | |
| Polar Protic | Methanol (MeOH) | Moderate | The related 5-methyl-1,10-phenanthroline is soluble in methanol at 50 mg/mL. |
| Ethanol (EtOH) | Moderate | Similar to methanol, generally a good starting point. | |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | May be suitable for some applications but might require a co-solvent. |
| Chloroform (CHCl₃) | Low to Moderate | Similar to DCM.[1] |
Q3: Is heating recommended to aid in the dissolution of this compound?
A3: Yes, gentle heating can significantly improve the solubility and dissolution rate of this compound in many organic solvents. However, it is crucial to take appropriate safety precautions. Always heat using a controlled heating mantle or water bath in a well-ventilated fume hood. Be aware of the boiling point of your chosen solvent to avoid evaporation and potential hazards. For instance, in synthetic procedures involving the related 4,7-dichloro-1,10-phenanthroline, heating in dioxane to 100°C has been reported.[1]
Q4: Can I use a co-solvent system to improve solubility?
A4: Absolutely. Using a co-solvent system is a common and effective strategy. For example, a mixture of a solvent in which the compound has moderate solubility with a "stronger" solvent like DMSO or DMF can be effective. When working with reactions that are sensitive to high-boiling point solvents, a mixture can allow for dissolution at a lower temperature than with a single, less effective solvent. A dioxane/water mixture has been used for reactions with the parent compound, 4,7-dichloro-1,10-phenanthroline.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter while trying to dissolve this compound.
Problem 1: The compound is not dissolving in my chosen solvent even with heating.
-
Root Cause Analysis: The solvent may not be appropriate for the compound's polarity. The concentration you are trying to achieve may be too high for that specific solvent.
-
Solution Pathway:
-
Switch to a stronger solvent: If you are using a moderately polar solvent like THF or methanol, try a more polar aprotic solvent such as DMSO or DMF.
-
Use a co-solvent: Add a small percentage of DMSO or DMF to your current solvent to increase its solvating power.
-
Increase the temperature: If you have been heating gently, you may need to increase the temperature, while staying safely below the solvent's boiling point.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and increase the surface area for dissolution.
-
Problem 2: The compound dissolves upon heating but precipitates out of solution upon cooling to room temperature.
-
Root Cause Analysis: You have created a supersaturated solution. The solubility of the compound is highly dependent on temperature in your chosen solvent.
-
Solution Pathway:
-
Maintain a higher temperature: If your experiment allows, maintain the solution at an elevated temperature where the compound remains dissolved.
-
Use a co-solvent: Add a co-solvent in which the compound has higher solubility at room temperature. This can help to keep it in solution as it cools.
-
Prepare a more dilute solution: The simplest solution may be to work with a lower concentration of the compound.
-
Solvent exchange: Dissolve the compound in a small amount of a high-boiling point solvent like DMSO, and then dilute this stock solution into your final reaction solvent.
-
Problem 3: I am observing a color change or degradation of the compound upon heating in a solvent.
-
Root Cause Analysis: The compound may be reacting with the solvent or degrading at elevated temperatures. Some phenanthroline solutions can darken if boiled.[2]
-
Solution Pathway:
-
Lower the heating temperature: Use the minimum temperature necessary to achieve dissolution.
-
Use an inert atmosphere: If you suspect oxidation, try dissolving the compound under an inert atmosphere of nitrogen or argon.
-
Choose a different solvent: The solvent may not be stable under your experimental conditions or may be reacting with your compound. Consult solvent compatibility charts.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol is for preparing a concentrated stock solution that can be diluted into other solvents or aqueous buffers.
-
Safety First: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[3] Handle this compound in a fume hood.
-
Weighing: Accurately weigh the desired amount of this compound into a clean, dry glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve your target concentration.
-
Dissolution:
-
Vortex the vial for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the vial in a water bath or on a hot plate set to 40-50°C.
-
Sonication for 5-10 minutes can also be used to aid dissolution.
-
-
Storage: Once fully dissolved, store the stock solution at room temperature or as specified for your particular application, protected from light.
Protocol 2: Dissolution in a Heated Dioxane System for Synthesis
This protocol is adapted from procedures used for similar phenanthroline derivatives in organic synthesis.[1]
-
Safety First: Dioxane is flammable and has specific health hazards. Work exclusively in a fume hood and wear appropriate PPE.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, add the this compound.
-
Solvent Addition: Add the required volume of dioxane to the flask.
-
Inert Atmosphere (Optional but Recommended): Purge the flask with an inert gas like nitrogen or argon.
-
Heating and Dissolution:
-
Begin stirring the suspension.
-
Heat the mixture to 80-100°C using a heating mantle.
-
Continue heating and stirring until the solid is completely dissolved.
-
-
Reaction: Once the compound is in solution, you can proceed with the addition of other reagents for your synthesis.
Visualizing Key Concepts
Caption: Solvent Polarity and Expected Solubility Trend.
Caption: Troubleshooting Workflow for Dissolution.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information For Transition Metal-Free, Visible-Light Mediated Synthesis of 1,10- Phenanthroline Derived. Retrieved from [Link]
-
Scribd. (n.d.). A Short Synthetic Route To 4 7 Dihalogenated 1 10 Phenanthrolines With | PDF. Retrieved from [Link]
-
IOSR Journal. (2019, December 13). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
CORE. (2010, February 26). Organic Solvent Solubility Data Book. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 4,7-Dichloro-1,10-phenanthroline. Retrieved from [Link]
-
chem321labspring11. (n.d.). DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE: A. Retrieved from [Link]
-
ResearchGate. (n.d.). Iron by 1,10-phenanthroline assay. Retrieved from [Link]
Sources
Technical Support Center: Stability of 4,7-Dichloro-5-methyl-1,10-phenanthroline in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive technical support resource for 4,7-Dichloro-5-methyl-1,10-phenanthroline. This guide is designed to provide expert insights and practical troubleshooting advice for the successful application of this versatile ligand in your catalytic experiments. As Senior Application Scientists, we understand the nuances of catalytic reactions and have structured this center to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound as a ligand in catalysis?
A1: The unique structure of this compound offers several key benefits in catalytic applications, particularly in cross-coupling reactions. The 1,10-phenanthroline core is a rigid, planar bidentate ligand that forms stable complexes with a variety of transition metals, including palladium.[1] The chlorine substituents at the 4 and 7 positions act as electron-withdrawing groups, which can modulate the electronic properties of the metal center and influence the catalytic activity. The methyl group at the 5-position can also subtly affect the ligand's electronic and steric properties.
Q2: What is the general stability of this compound under typical catalytic conditions?
A2: this compound is a robust ligand under many catalytic conditions. However, its stability can be compromised by certain factors, most notably the presence of strong nucleophiles, high temperatures, and prolonged reaction times, especially in the presence of strong bases. The primary degradation pathway of concern is the hydrolysis of the chloro substituents.
Q3: How does the 5-methyl group influence the stability of the ligand compared to the non-methylated analogue?
A3: The presence of a methyl group at the 5-position of the phenanthroline ring can have a modest electronic effect. Generally, a methyl group is weakly electron-donating, which could slightly increase the electron density on the phenanthroline ring system. This might subtly influence the reactivity of the chloro substituents, but significant deviations in stability compared to the non-methylated analogue under typical catalytic conditions are not widely reported. However, it is always advisable to perform control experiments if you suspect ligand stability issues.
Troubleshooting Guides
Issue 1: Low or No Product Yield in a Cross-Coupling Reaction
You've set up your palladium-catalyzed cross-coupling reaction using this compound, but the reaction is sluggish or has failed to produce the desired product.
The chloro substituents at the 4 and 7 positions of the phenanthroline ring are susceptible to nucleophilic substitution, particularly hydrolysis, under basic conditions. This is a common, yet often overlooked, cause of reaction failure.
Diagnostic Signs:
-
Formation of a new, more polar spot on TLC: The resulting hydroxyl-substituted phenanthroline is more polar than the starting ligand.
-
Atypical color changes in the reaction mixture: While not definitive, unexpected color changes can indicate unforeseen side reactions, including ligand degradation.
-
LC-MS analysis of the crude reaction mixture: Look for a mass corresponding to the replacement of one or both chlorine atoms with hydroxyl groups (M-Cl+OH or M-2Cl+2OH).
Recommended Solutions:
-
Choice of Base: Opt for weaker, non-nucleophilic bases. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally safer choices than strong alkoxides (e.g., NaOtBu, KOtBu) or hydroxides (e.g., NaOH, KOH) when using chloro-substituted phenanthroline ligands.[2]
-
Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions. While some cross-coupling reactions tolerate water, it can be the source of nucleophilic attack on the ligand.
-
Reaction Temperature and Time: If possible, lower the reaction temperature and shorten the reaction time. Prolonged exposure to high temperatures in the presence of a base can accelerate ligand hydrolysis.
Even if the ligand is stable, the palladium catalyst itself may deactivate during the reaction.
Diagnostic Signs:
-
Precipitation of palladium black: This is a clear visual indicator of catalyst aggregation and deactivation.[1]
-
Reaction stalls before completion: Monitoring the reaction progress by TLC or GC/LC-MS shows initial product formation followed by a plateau.
Recommended Solutions:
-
Use of Precatalysts: Employing well-defined palladium precatalysts can lead to more consistent and efficient generation of the active Pd(0) species, reducing the likelihood of side reactions that lead to deactivation.[3][4]
-
Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-metal ratio. An excess of ligand can sometimes stabilize the catalyst, but too much can also inhibit the reaction.
-
Thorough Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[1] Ensure your solvent and reaction setup are rigorously deoxygenated.
Issue 2: Formation of Unexpected Side Products
Your reaction yields the desired product, but it is contaminated with significant amounts of side products, complicating purification.
If the this compound ligand degrades, the resulting hydroxylated phenanthroline can also coordinate to the palladium center, potentially altering the catalyst's activity and selectivity, leading to the formation of unexpected products.
Diagnostic Approach:
-
Characterize the Byproducts: Isolate and characterize the major side products. This can provide clues about the alternative reaction pathways that are occurring.
-
Re-run the Reaction with a More Stable Ligand: If you suspect ligand degradation is the root cause, try running the reaction with a more robust ligand (e.g., one without halogen substituents) under the same conditions to see if the side product profile changes.
Preventative Measures:
-
Optimize Reaction Conditions: As with preventing low yields, carefully selecting a milder base and optimizing the temperature and reaction time can minimize ligand degradation and subsequent side product formation.
-
Screening Different Ligands: If the substrate is particularly challenging and requires harsh conditions that are detrimental to the chloro-substituted phenanthroline, a screening of alternative ligands may be necessary.
Data Presentation
Table 1: General Compatibility of Bases with 4,7-Dichloro-Substituted Phenanthroline Ligands in Palladium-Catalyzed Cross-Coupling Reactions
| Base Class | Examples | Compatibility | Rationale |
| Carbonates | K₂CO₃, Cs₂CO₃ | High | Weaker bases with low nucleophilicity, minimizing the risk of ligand hydrolysis.[2] |
| Phosphates | K₃PO₄ | High | Non-nucleophilic base, often used in Suzuki-Miyaura couplings. |
| Alkoxides | NaOtBu, KOtBu | Moderate to Low | Strong bases that are also nucleophilic; can lead to ligand degradation, especially at elevated temperatures. |
| Hydroxides | NaOH, KOH | Low | Highly nucleophilic; significant risk of hydrolysis of the C-Cl bonds on the phenanthroline ring. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Using this compound
This protocol provides a starting point for a typical Suzuki-Miyaura cross-coupling reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 1-5 mol%)
-
This compound (1-5 mol%, typically in a 1:1 or 1.2:1 ratio to Pd)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium source, this compound, the aryl halide, the boronic acid/ester, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Potential Degradation Pathway of this compound
Caption: Potential hydrolytic degradation of the ligand.
Diagram 2: Troubleshooting Workflow for Low Yields
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4,7-Dichloro-1,10-phenanthroline Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4,7-dichloro-1,10-phenanthroline (4,7-DCP) and its derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block. The high reactivity of the chlorine atoms, which makes this compound invaluable for synthesis, also renders it susceptible to hydrolysis.[1] This resource provides in-depth troubleshooting guides and FAQs to help you mitigate compound degradation, ensuring the integrity and reproducibility of your experiments.
Section 1: Understanding the Hydrolysis Mechanism
A foundational understanding of why and how 4,7-DCP hydrolyzes is critical for preventing it. This section addresses the core chemical principles governing its stability.
Q1: What exactly is the hydrolysis of 4,7-dichloro-1,10-phenanthroline?
Answer: Hydrolysis is a chemical reaction where water acts as a nucleophile to break down a compound. In the case of 4,7-DCP, the chlorine atoms at the 4 and 7 positions are susceptible to nucleophilic aromatic substitution by water or, more potently, hydroxide ions (OH⁻). This reaction replaces one or both chlorine atoms with hydroxyl (-OH) groups. The initial product is a chloro-hydroxy-phenanthroline, which can exist in equilibrium with its keto tautomer, a phenanthrolinone.[2][3] Under harsher conditions, this can proceed to form the 4,7-dihydroxy derivative or the corresponding 1,10-dihydro-1,10-phenanthroline-4,7-dione.[4][5][6]
This process is problematic because the resulting hydroxylated impurities can alter the compound's electronic properties, chelation ability, solubility, and biological activity, leading to inconsistent experimental results.
Caption: Figure 1. Simplified mechanism of base-catalyzed hydrolysis at the C4 position.
Q2: What are the primary factors that accelerate the hydrolysis of 4,7-DCP?
Answer: The stability of 4,7-DCP is primarily influenced by three factors: pH, solvent, and temperature.
-
pH: The hydrolysis rate is significantly accelerated under basic (alkaline) conditions.[4][5] The high concentration of hydroxide ions (OH⁻), a much stronger nucleophile than water, readily attacks the electron-deficient carbon atoms bonded to the chlorine. While more stable under neutral and acidic conditions, forceful hydrolysis can also be achieved with strong acids at high temperatures.
-
Solvent: The choice of solvent is critical. Protic solvents, especially water and alcohols, can participate directly in the hydrolysis reaction. Even seemingly "anhydrous" grades of polar aprotic solvents like DMSO and DMF can contain enough residual water to cause slow degradation over time.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at elevated temperatures will accelerate compound degradation.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during experiments that may be related to compound instability.
Q3: I'm running a cross-coupling reaction and getting low yields and a new, more polar byproduct by TLC/LC-MS. Could this be hydrolysis?
Answer: Yes, this is a classic sign of unintended hydrolysis.
-
Causality: Many cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) use a basic reagent (like K₂CO₃, Cs₂CO₃, or NaOtBu) and are often heated. This combination of base and heat creates a highly favorable environment for hydrolysis, which competes with your desired coupling reaction. The resulting hydroxy-phenanthroline is significantly more polar than the starting dichloro-material, which explains the new, lower Rf spot on TLC or earlier eluting peak in reverse-phase HPLC.
-
Troubleshooting Steps:
-
Rigorously Dry Your Solvent: Use freshly distilled or commercially available anhydrous solvents. Ensure other reagents are also dry.
-
Use an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.[7][8]
-
Consider a Weaker, Non-Nucleophilic Base: If your reaction allows, explore weaker or sterically hindered bases that are less likely to promote hydrolysis.
-
Lower the Reaction Temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time. The Arrhenius equation dictates that a small decrease in temperature can significantly reduce the rate of the competing hydrolysis reaction.
-
Monitor the Reaction: Analyze aliquots at early time points to see when the byproduct begins to form. This can help you optimize the reaction time to maximize product formation before significant degradation occurs.
-
Q4: My stock solution of 4,7-DCP in DMSO has turned slightly yellow and its potency has decreased in my biological assay. What happened?
Answer: This strongly suggests degradation, likely due to hydrolysis from residual water in the DMSO.
-
Causality: While DMSO is a common solvent for biological assays, it is notoriously hygroscopic (readily absorbs moisture from the air). Even high-purity anhydrous DMSO will absorb water if not handled and stored properly. Over time, this absorbed water can hydrolyze the 4,7-DCP, reducing the concentration of the active compound and leading to inconsistent assay results. The color change can be indicative of the formation of conjugated phenanthrolinone species.
-
Troubleshooting Steps:
-
Purchase High-Quality Solvent: Use anhydrous-grade DMSO in small, sealed containers (e.g., Sure/Seal™ bottles).
-
Proper Handling: Open solvent containers briefly under a flow of inert gas (N₂ or Ar). Use a syringe to withdraw the required volume rather than pouring.
-
Prepare Fresh Solutions: For maximum consistency, prepare stock solutions fresh before each experiment or in small batches that will be used quickly.
-
Storage Protocol: Store stock solutions in small, tightly sealed vials with a cap liner known to be inert (e.g., PTFE). Store them at -20°C or -80°C to drastically slow the hydrolysis rate.
-
Confirm Identity: Use an analytical technique like HPLC or LC-MS to confirm the purity of your stock solution and identify any degradation products.[9]
-
Section 3: FAQs for Prevention and Best Practices
Proactive measures are the best way to ensure the stability of your 4,7-dichloro-1,10-phenanthroline derivatives.
Q5: What are the ideal storage conditions for solid 4,7-DCP?
Answer: Solid 4,7-DCP should be stored in a tightly sealed container in a cool, dark, and dry place.[7][10] A desiccator or a dry box is highly recommended to protect it from atmospheric moisture. For long-term storage, keeping it in a freezer at -20°C is also advisable.
Q6: Which solvents should I use, and which should I avoid for preparing solutions?
Answer: The best practice is to use anhydrous, aprotic, and non-nucleophilic solvents. The suitability depends on the intended application.
| Solvent | Type | Suitability & Rationale |
| Dichloromethane (DCM) | Aprotic | Excellent. Non-nucleophilic and easy to dry. Good for reactions and short-term storage. |
| Tetrahydrofuran (THF) | Aprotic Ether | Excellent. Must be rigorously dried and checked for peroxides. Ideal for many organic reactions. |
| Toluene | Aprotic Aromatic | Excellent. A good non-polar, aprotic choice for reactions, especially at higher temperatures. |
| Acetonitrile (ACN) | Aprotic Nitrile | Good. Less nucleophilic than DMSO/DMF, but must be anhydrous. Common for analytical HPLC. |
| Dimethyl Sulfoxide (DMSO) | Aprotic Sulfoxide | Use with Caution. Highly hygroscopic. Use only anhydrous grade for biological stocks and prepare fresh. |
| Water / Buffers | Protic | Avoid. Water is the reactant in hydrolysis. Only use in a reaction medium if hydrolysis is the intended outcome or if the subsequent step is immediate. |
| Methanol / Ethanol | Protic Alcohol | Avoid. Alcohols are nucleophiles and can lead to solvolysis (similar to hydrolysis), forming methoxy/ethoxy derivatives. |
Table 1: Solvent Selection Guide for 4,7-Dichloro-1,10-phenanthroline.
Q7: How does pH affect the stability of 4,7-DCP in aqueous or semi-aqueous solutions?
Answer: pH has a dramatic effect on the rate of hydrolysis.
| pH Range | Relative Hydrolysis Rate | Mechanistic Notes |
| Acidic (pH < 6) | Slow | Hydrolysis can occur but is generally much slower than in basic conditions. Some reports note hydrolysis under strong aqueous HCl or HBr at high temperatures.[6] |
| Neutral (pH ≈ 7) | Very Slow | The compound is most stable at or near neutral pH, but hydrolysis is still possible over long periods or at elevated temperatures. |
| Basic (pH > 8) | Fast to Very Fast | The rate increases significantly with pH due to the higher concentration of the potent hydroxide (OH⁻) nucleophile. This is the primary condition to avoid.[4][5] |
Table 2: Qualitative Influence of pH on Hydrolysis Rate.
Section 4: Key Experimental Protocols
Adhering to strict, validated protocols is essential for success.
Protocol 4.1: Handling of 4,7-DCP and Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution in anhydrous DCM under an inert atmosphere, a common procedure before use in a chemical reaction.
Caption: Figure 2. Recommended workflow for preparing stable solutions of 4,7-DCP.
Materials:
-
4,7-dichloro-1,10-phenanthroline (e.g., Sigma-Aldrich P/N: 678015)
-
Anhydrous Dichloromethane (DCM) in a Sure/Seal™ bottle or freshly distilled.
-
Oven-dried volumetric flask with a rubber septum.
-
Nitrogen or Argon gas line with a needle adapter.
-
Syringes and needles.
Procedure:
-
Glassware Preparation: Place a 10 mL volumetric flask and a magnetic stir bar in an oven at 120°C for at least 4 hours to remove adsorbed water.
-
Inert Atmosphere: Remove the flask from the oven and allow it to cool to room temperature under a stream of dry nitrogen or argon. Once cool, cap it with a rubber septum.
-
Weighing: Calculate the mass of 4,7-DCP needed for 10 mL of a 10 mM solution (M.W. 249.10 g/mol -> 24.91 mg).[11] Weigh this amount accurately. Expert Tip: If a glovebox is unavailable, weigh the solid quickly on a piece of weighing paper and add it to the flask against a positive flow of inert gas to minimize moisture exposure.
-
Solvent Transfer: Using a dry syringe, carefully withdraw 8 mL of anhydrous DCM from the source bottle. Pierce the septum of the volumetric flask and add the solvent.
-
Dissolution & Storage: Place the flask on a magnetic stir plate and stir until the solid is fully dissolved. Once dissolved, carefully add anhydrous DCM via syringe to the 10 mL mark. The solution is now ready for use. For storage, transfer to smaller vials, purge the headspace with inert gas, seal tightly with PTFE-lined caps, and store at -20°C in the dark.
References
-
Gasteiger, J., et al. (2020). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules. Available at: [Link]
-
Choroba, K., et al. (2024). Revisiting Fused‐Pyrrolo‐1,10‐Phenanthroline Derivatives: Novel Transformations and Stability Studies. ChemistryOpen. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Applications of 4,7-Dichloro-1,10-phenanthroline in Modern Chemistry. Available at: [Link]
-
ResearchGate. (2024). Revisiting Fused‐Pyrrolo‐1,10‐Phenanthroline Derivatives: Novel Transformations and Stability Studies. Available at: [Link]
- Various Authors. Compilation on Stability of Metallic Complexes of Dimethylphenanthrolines. Note: This is a synthesis of information from a non-centralized source and points to general stability trends in phenanthroline complexes.
-
El-Gamel, N. E. A. (2019). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. IOSR Journal of Applied Chemistry. Available at: [Link]
-
Gasteiger, J., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules. Available at: [Link]
-
Szafert, S., et al. (1998). Facile acidic hydrolysis and displacement reactions of 2-chloro- and 2,9-dichloro-1,10-phenanthroline. Journal of Heterocyclic Chemistry. Available at: [Link]
-
University of Toronto. Environmental Chemistry - Hydrolysis. Available at: [Link]
-
ResearchGate. (2018). Solvent Effects on the Steric Course of the Solvolysis of Tertiary Acyclic Derivatives. Available at: [Link]
-
IOSR Journals. (2019). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. Available at: [Link]
-
Royal Society of Chemistry. (2021). First 4,7-oxygenated 1,10-phenanthroline-2,9-diamides: synthesis, tautomerism and complexation with REE nitrates. Dalton Transactions. Available at: [Link]
-
Howard, P. H., et al. (2019). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Science: Processes & Impacts. Available at: [Link]
-
Shabir, G. A., & Forrow, N. J. (2005). Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI. Journal of Chromatographic Science. Available at: [Link]
-
Springer. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. westliberty.edu [westliberty.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Functionalization of the 4,7-Dichloro-5-methyl-1,10-phenanthroline Backbone
Welcome to the technical support center for the synthesis and functionalization of 4,7-dichloro-5-methyl-1,10-phenanthroline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when modifying this versatile heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure your experimental success.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and reactivity of this compound.
Q1: What are the primary challenges in functionalizing the this compound backbone?
The main hurdles include the moderate reactivity of the chloro-substituents, the potential for unwanted side reactions such as hydrolysis, and achieving selective functionalization at one of the two chloro-positions. The starting material also exhibits limited solubility in aqueous media, which can impact reaction conditions.
Q2: How does the reactivity of the 4,7-dichloro positions compare to other positions on the phenanthroline ring?
The 1,10-phenanthroline ring has distinct reactivity at different pairs of carbon atoms:[1],[2],[3][4], and[5][6].[4] The chloro-substituents at the 4 and 7 positions are susceptible to nucleophilic aromatic substitution (SNAr) and are excellent handles for palladium-catalyzed cross-coupling reactions.[6][7] However, they are generally less reactive in SNAr than their fluoro-analogs.[8]
Q3: What are the most common strategies for introducing new functional groups at the 4 and 7 positions?
The two primary and highly effective strategies are:
-
Nucleophilic Aromatic Substitution (SNAr): This involves the direct replacement of the chloride ions with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups.
-
Palladium-Catalyzed Cross-Coupling Reactions: This powerful set of reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, allows for the formation of carbon-carbon and carbon-heteroatom bonds.[9][10]
Q4: I'm experiencing solubility issues with this compound. What solvents are recommended?
The compound is a solid with poor solubility in water but is soluble in many organic solvents.[11] For reactions, common solvents include dioxane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and toluene, depending on the specific reaction requirements. For purification, recrystallization from ethanol is often effective.[12]
Q5: What are the essential safety precautions when working with this compound?
4,7-Dichloro-1,10-phenanthroline is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
PART 2: Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Reactivity in Nucleophilic Aromatic Substitution (SNAr)
-
Symptoms: Your reaction shows a high percentage of unreacted starting material, even after extended reaction times.
-
Causality: The chloro-substituents on the phenanthroline ring are less reactive compared to other leaving groups like fluorine due to a higher activation energy barrier for the substitution reaction.[8] The reaction proceeds via a synchronous mechanism rather than a stepwise one, which can also contribute to slower kinetics.[8]
-
Solutions:
| Parameter | Recommendation | Rationale |
| Temperature | Increase the reaction temperature. Consider using microwave irradiation. | Microwave heating can significantly accelerate the reaction rate and improve yields, often reducing reaction times from hours to minutes.[6] |
| Nucleophile | Use a stronger nucleophile or increase its concentration. | A more potent nucleophile can more effectively attack the electron-deficient carbon atom. |
| Solvent | Employ a polar aprotic solvent like DMF or DMSO. | These solvents can help to stabilize the transition state and increase the rate of SNAr reactions. |
| Catalyst | For certain nucleophiles, consider adding a phase-transfer catalyst. | This can be beneficial for reactions involving a solid-liquid or liquid-liquid biphasic system. |
Problem 2: Formation of Unwanted Side Products - Hydrolysis
-
Symptoms: You observe the formation of a byproduct identified as 5-methyl-1,10-dihydro-1,10-phenanthroline-4,7-dione.
-
Causality: The chloro groups at the 4 and 7 positions are susceptible to hydrolysis, particularly in the presence of water under acidic or basic conditions.[3][5]
-
Solutions:
-
Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
pH Control: If possible, maintain a neutral pH throughout the reaction and workup.
-
Problem 3: Challenges in Palladium-Catalyzed Cross-Coupling Reactions
-
Symptoms: The reaction yields are low, you observe catalyst decomposition (formation of palladium black), or significant amounts of homocoupled products are formed.
-
Causality: Palladium-catalyzed reactions are sensitive to a variety of factors, including the choice of ligand, the purity of the reagents, and the exclusion of oxygen.
-
Solutions:
| Parameter | Recommendation | Rationale |
| Ligand | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. | The ligand plays a crucial role in the stability and activity of the palladium catalyst.[13] |
| Reagents | Use high-purity, degassed solvents and reagents. | Oxygen can oxidize the Pd(0) active species, leading to catalyst deactivation. |
| Base | The choice and strength of the base are critical; screen common bases like K2CO3, Cs2CO3, or K3PO4. | The base is essential for the transmetalation step in many cross-coupling reactions. |
| Temperature | Optimize the reaction temperature. | While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. |
PART 3: Experimental Protocols & Workflows
Workflow 1: Decision-Making for Functionalization Strategy
Caption: Decision tree for selecting a functionalization method.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the substitution of the chloro groups with an amine nucleophile.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired amine (2.5 eq.), and a suitable solvent (e.g., DMF or dioxane).
-
Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-150 °C). Microwave-assisted heating at 130 °C can significantly reduce reaction times.[6]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow 2: Suzuki-Miyaura Cross-Coupling Reaction
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the palladium-catalyzed coupling of an arylboronic acid with the this compound backbone.
-
Reaction Setup: In a reaction flask, combine this compound (1.0 eq.), the arylboronic acid (2.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1).
-
Degassing: Bubble argon or nitrogen through the reaction mixture for 20-30 minutes to ensure all oxygen is removed.
-
Heating: Heat the mixture to reflux (typically 90-110 °C) under an inert atmosphere.
-
Monitoring: Follow the reaction's progress using TLC or GC-MS.
-
Workup: After the reaction is complete, cool to room temperature and dilute with water. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
References
-
K. A. Grishanov, et al. (2023). 4,7-Functionalization of Tetradentate Phenanthroline Ligands via Nucleophilic Substitution of Fluorine. The Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 219391, 4,7-Dichloro-1,10-phenanthroline. Retrieved from [Link].
-
R. A. Altman, et al. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters. Available at: [Link]
-
J. S. Ward, et al. (2021). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules. Available at: [Link]
-
A. S. Ovsyannikov, et al. (2021). First 4,7-oxygenated 1,10-phenanthroline-2,9-diamides: synthesis, tautomerism and complexation with REE nitrates. Dalton Transactions. Available at: [Link]
-
M. Grden, et al. (2018). Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. Molecules. Available at: [Link]
-
C. Queffélec, P. B. Pati, & Y. Pellegrin. (2022). Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Chemical Reviews. Available at: [Link]
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M. A. Ali, et al. (2017). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIONS. Orbital: The Electronic Journal of Chemistry. Available at: [Link]
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G. F. Smith, et al. (1954). Substituted 1,10-Phenanthrolines. II. Di- and Tri-methyl Phenanthrolines Related to 5-Methyl-1,10-phenanthroline. Journal of the American Chemical Society. Available at: [Link]
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Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
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Z. Jaman, et al. (2013). Synthesis of 5-Substituted 2, 9-Dimethyl-1,10-Phenanthroline Dialdehydes and Their Schiff Bases with Sulfur-Containing Amines. International Journal of Organic Chemistry. Available at: [Link]
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A. D. Glover, et al. (2011). A new phenanthroline-oxazine ligand: Synthesis, coordination chemistry and atypical DNA binding interaction. Journal of Inorganic Biochemistry. Available at: [Link]
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M. K. Ravva, et al. (2021). Direct C–H Functionalization of Phenanthrolines: Metal- and Light-Free Dicarbamoylations. Organic Letters. Available at: [Link]
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G. F. Smith & F. W. Cagle, Jr. (1947). Substituted 1,10-Phenanthrolines. I. The Synthesis of Certain Mono- and Polymethyl-1,10-phenanthrolines. Journal of the American Chemical Society. Available at: [Link]
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The Organic Chemistry Tutor. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]
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A. B. Guedes, et al. (2021). New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes. Molecules. Available at: [Link]
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J. M. Neely, et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 5-Chloro-1,10-phenanthroline (CAS 4199-89-7). Retrieved from [Link].
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S. K. Guchhait, et al. (2007). ChemInform Abstract: Palladium-Catalyzed Chemo- and Regioselective Cross-Coupling Reactions of 2,3-Dichloronaphthalene-1,4-bistriflate. ChemInform. Available at: [Link]
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Labinsights. (2023). Phenanthroline Ligands for Scientific Research. Retrieved from [Link]
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ChemBK. (2024). 4,7-dichloro-1,10-phenanthroline. Retrieved from [Link]
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UTA-508: Synthesis of Tris-1,10-phen iron(II) chloride (Chem1441). (2012, April 28). [Video]. YouTube. [Link]
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S. H. Al-Khafaji, et al. (2022). Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands. Results in Chemistry. Available at: [Link]
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Technical Support Center: Minimizing Unwanted Byproducts in Metal Complex Formation
Welcome to the Technical Support Center for Metal Complex Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of forming pure metal complexes and troubleshoot the common issue of byproduct formation. My aim here is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your own work.
Introduction: The Purity Imperative in Coordination Chemistry
The synthesis of a metal complex with high purity is paramount for its intended application, be it in catalysis, materials science, or as a therapeutic agent. Unwanted byproducts can drastically alter the material's properties, compromise catalytic activity, and introduce toxicity in biological systems. This guide provides a structured approach to understanding, identifying, and mitigating the formation of these undesirable species.
Part 1: Troubleshooting Guide - Common Issues & Strategic Solutions
This section addresses specific problems encountered during metal complex synthesis, offering diagnostic questions and actionable solutions grounded in chemical principles.
Issue 1: Low Yield of the Desired Metal Complex
You've run the reaction, but the amount of your target complex is disappointingly low. What could be the cause?
Initial Diagnosis:
-
Stoichiometry Check: Have you meticulously calculated the molar ratios of your metal salt and ligand(s)?[1][2] Sometimes, a slight excess of the ligand can drive the reaction to completion.[2]
-
Reaction Kinetics: Is it possible the reaction has not reached equilibrium? Consider extending the reaction time or moderately increasing the temperature.[1][2] Monitoring the reaction's progress via Thin Layer Chromatography (TLC), if applicable, can provide valuable insight.[2]
-
Reagent Purity: Could impurities in your starting materials be interfering? Even small amounts of impurities in a ligand can be significantly amplified during the formation of large metal-organic complexes.[3][4] Always ensure high-purity reagents and account for any water content in hydrated metal salts.[2]
Troubleshooting Workflow: Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
Issue 2: Unexpected Color of the Reaction Mixture
The color of your reaction is not what the literature, or your hypothesis, predicted.
Causality Explained:
The color of a transition metal complex is a direct reflection of its electronic structure, specifically the d-orbital splitting, which is influenced by the coordination environment and the metal's oxidation state.[2]
-
Incorrect Complex Formation: An unexpected initial color may suggest that a different complex has formed, or that the solvent is participating in the coordination.[2][5][6][7]
-
Change in Oxidation State: A dramatic color change during the reaction could signal a change in the metal's oxidation state.[2] For example, Co(II) complexes are often pink or blue, while Co(III) complexes are typically yellow, brown, or green. Air-sensitivity is a common culprit here.[2]
-
Decomposition: An undesirable color change over time might also indicate decomposition of your target complex.
Preventative Measures & Solutions:
-
Inert Atmosphere: For air-sensitive metals like Co(II) or Fe(II), conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation.[2][8][9]
-
Solvent Choice: Be mindful of the coordinating ability of your solvent.[1][5][10][11] A strongly coordinating solvent might compete with your ligand, leading to the formation of a solvent-adduct complex with a different color.[5][11]
Issue 3: Presence of Insoluble Impurities or Metal Oxides
Your final product is contaminated with an insoluble powder, often suspected to be a metal oxide or hydroxide.
Root Causes:
-
Reaction with Water/Oxygen: Many metal salts, particularly those of early transition metals or in lower oxidation states, are susceptible to hydrolysis or oxidation, leading to the formation of insoluble oxides or hydroxides.[12]
-
Ligand Degradation: The ligand itself might be unstable under the reaction conditions, leading to decomposition products that can precipitate.
-
pH Effects: For reactions in aqueous or protic solvents, the pH can significantly influence the outcome. A high pH can promote the precipitation of metal hydroxides.[1]
Mitigation Strategies:
-
Rigorous Air-Free Techniques: Employing Schlenk lines or glove boxes is essential when working with air-sensitive materials to exclude oxygen and moisture.[8][9][13]
-
Solvent Degassing: Prior to use, solvents should be thoroughly degassed to remove dissolved oxygen.[8] Common methods include freeze-pump-thaw cycles or sparging with an inert gas.[8]
-
Aprotic Solvents: Consider using anhydrous aprotic solvents (e.g., THF, acetonitrile) to minimize the risk of hydrolysis.[12]
-
pH Control: If working in a protic medium, buffering the solution can prevent unwanted pH swings and subsequent precipitation of metal hydroxides.
Part 2: Frequently Asked Questions (FAQs)
Q1: How critical is the purity of my ligand?
A1: It is absolutely critical. Even a small percentage of an impurity in your ligand can have a dramatic, non-stoichiometric impact on the purity of the final complex.[3][4] This is especially true for the formation of large, multinuclear complexes where the impurity can be statistically incorporated, leading to a complex mixture of products that are difficult to separate.[4]
Q2: How do I choose the right solvent for my metal complex formation?
A2: The ideal solvent should dissolve both your metal salt and ligand.[1] However, the solvent's coordinating ability is a key factor.[1][5][10][11]
| Solvent Type | Examples | Pros | Cons |
| Non-coordinating | Dichloromethane, Hexane, Toluene | Less likely to compete with your ligand for metal binding sites.[1] | May not dissolve polar reactants. |
| Coordinating | Water, Ethanol, Acetonitrile, DMF, DMSO | Good for dissolving polar reactants.[1][5] | Can compete with the ligand, potentially forming solvent adducts or hindering complex formation.[1][5][6][7][11] |
A good starting point is often a non-coordinating solvent. If solubility is an issue, a coordinating solvent may be necessary, but be aware that your ligand will need to be a stronger binder to displace the solvent molecules from the metal's coordination sphere.[1][11]
Q3: My desired complex is precipitating out of solution during the reaction. Is this a problem?
A3: It can be either advantageous or problematic. If the complex precipitates in a pure form, it simplifies purification. However, if it precipitates prematurely, it can trap unreacted starting materials and impurities.[1] To control this, you can:
-
Change the solvent or use a solvent mixture to increase the solubility of the complex.[1]
-
Increase the reaction temperature to enhance solubility.[1]
-
Modify the ligand by adding solubilizing groups (e.g., long alkyl chains).
Q4: What are the best methods for purifying my metal complex?
A4: The choice of purification method depends on the stability and solubility of your complex.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material.[1][14] It involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly.[1]
-
Column Chromatography: This technique is useful for separating the desired complex from soluble impurities.[1][15][16] The choice of stationary phase (e.g., silica gel, alumina) and mobile phase is crucial and depends on the polarity and stability of your complex.[1][15][16]
-
Precipitation/Washing: If your complex is insoluble in a particular solvent in which the impurities are soluble, you can wash the crude product with that solvent.[1]
Purification Method Selection
Caption: A flowchart for selecting an appropriate purification method.
Part 3: Experimental Protocols
Protocol 1: General Synthesis of a Metal Complex under Inert Atmosphere using a Schlenk Line
This protocol outlines the fundamental steps for synthesizing an air-sensitive metal complex.
1. Glassware Preparation: a. Thoroughly clean and oven-dry all glassware (e.g., Schlenk flask, condenser) at >120°C for at least 4 hours to remove adsorbed water.[8] b. Assemble the glassware while still hot and connect it to the Schlenk line.
2. Establishing Inert Atmosphere: a. Evacuate the assembled glassware by opening the tap to the vacuum line. b. Gently heat the glassware with a heat gun under vacuum to further remove any residual water. c. Refill the flask with an inert gas (Argon or Nitrogen).[8] d. Repeat this "purge-and-refill" cycle at least three times to ensure a completely inert environment.[8]
3. Reagent Addition: a. Add the solid ligand and metal salt to the flask under a positive flow of inert gas (counterflow).[8] b. Degas the solvent by performing three freeze-pump-thaw cycles or by sparging with inert gas for 15-30 minutes.[8] c. Add the degassed solvent to the reaction flask via a cannula or a gas-tight syringe.[8]
4. Reaction and Work-up: a. Stir the reaction mixture at the desired temperature for the specified time. b. Upon completion, cool the reaction to room temperature. c. Isolate the product using air-free filtration techniques (e.g., a Schlenk filter cannula) or by removing the solvent under vacuum.
Protocol 2: Characterization of Byproducts
Identifying byproducts is crucial for optimizing your reaction. A combination of techniques is often necessary.[17][18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying organic-based byproducts or unreacted ligands.[17][18] The presence of unexpected signals can point to side reactions.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups, such as M-O bonds in metal oxides or C=O stretches in carbonyl-containing impurities.[17][18]
-
Mass Spectrometry: Techniques like Electrospray Ionization (ESI-MS) can help identify the molecular weights of soluble byproducts.
-
X-ray Diffraction (XRD): Single-crystal XRD provides definitive structural information about your desired complex and any crystalline byproducts.[17][18] Powder XRD can help identify bulk crystalline impurities like metal oxides.[12]
References
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Role of solvents in coordination supramolecular systems. Chemical Communications (RSC Publishing). Available from: [Link]
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Role of Solvent Coordination on the Structure and Dynamics of ansa-Zirconocenium Ion Pairs in Aromatic Hydrocarbons. Organometallics (ACS Publications). Available from: [Link]
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The Formation of Complex Ions. Chemistry LibreTexts. Available from: [Link]
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Simulating Metal Complex Formation and Ligand Exchange: Unraveling the Interplay between Entropy, Kinetics, and Mechanisms on the Chelate Effect. ACS Publications. Available from: [Link]
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Observation and Characterization of Single Elementary Reactions of Organometallics. ACS Publications. Available from: [Link]
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Characterization of Reactive Organometallic Species via MicroED. ACS Central Science. Available from: [Link]
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Formation of Complexes. Chemistry By Unacademy. Available from: [Link]
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The Formation of Complexes. Read Chemistry. Available from: [Link]
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Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review. Biointerface Research in Applied Chemistry. Available from: [Link]
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Coordination compound - Substitution, Ligands, Complexes. Britannica. Available from: [Link]
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Characterization of Organometallic Complexes. Chemistry LibreTexts. Available from: [Link]
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Characterization of Organometallic Complexes. Chemistry LibreTexts. Available from: [Link]
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Manipulating Terminal Iron-Hydroxide Nucleophilicity through Redox. ACS Publications. Available from: [Link]
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Characterization Techniques of Organometallic Compounds. ResearchGate. Available from: [Link]
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Coordination Chemistry: Reactions & Mechanisms. Scribd. Available from: [Link]
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Ligand Exchange Reactions (Introduction). Chemistry LibreTexts. Available from: [Link]
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Synthetic approaches to metal-coordination-directed macrocyclic complexes. PMC. Available from: [Link]
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Coordination Complexes and Ligands. Purdue University. Available from: [Link]
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Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH. Available from: [Link]
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Technical Support Center: Scaling Up the Synthesis of 4,7-Dichloro-5-methyl-1,10-phenanthroline
Welcome to the technical support center for the synthesis of 4,7-Dichloro-5-methyl-1,10-phenanthroline. This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize, troubleshoot, and scale up the production of this versatile ligand. As a substituted 1,10-phenanthroline, this compound serves as a critical building block in coordination chemistry, catalysis, and the development of novel therapeutics.[1][2]
The synthesis of functionalized phenanthrolines can be challenging, often involving multi-step processes with potential pitfalls ranging from low yields in classical reactions to difficulties in purification.[3][4] This document provides a structured, question-and-answer-based troubleshooting guide, detailed protocols, and the scientific rationale behind key procedural steps to ensure a successful and scalable synthesis.
Synthetic Pathway Overview
The synthesis of this compound is most effectively approached via a multi-step pathway. The classical Skraup and Friedländer reactions on substituted precursors can be low-yielding.[3] A more reliable and scalable method involves the initial construction of a substituted phenanthroline dione, followed by a robust chlorination step. This approach offers better control and generally higher yields.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. The questions are organized by reaction stage.
Part 1: Precursor Synthesis (5-Methyl-1,10-phenanthroline-4,7-dione)
Q1: My initial condensation reaction to form the precursor dione has a very low yield. What are the likely causes?
A1: Low yields in this step typically stem from three main issues:
-
Purity of Starting Materials: The starting diamine (4-methyl-1,2-phenylenediamine) is susceptible to oxidation, which can manifest as a dark coloration. Using old or discolored diamine will introduce impurities and side reactions. It is recommended to use freshly purified diamine or material from a recently opened container.
-
Reaction Conditions: The condensation reaction is sensitive to temperature and pH. The reaction should be maintained under acidic conditions to facilitate the initial amine addition, but harsh conditions can lead to degradation. A common procedure involves the condensation of an o-phenylenediamine with reagents like Meldrum's acid and an orthoester, followed by thermal cyclization.[3] Ensure the thermal cyclization step reaches a sufficiently high temperature to drive the reaction to completion, but avoid excessive heat which can cause charring.
-
Inefficient Cyclization: The second cyclization to form the phenanthroline core can be slow. Ensure adequate reaction time is allowed for this step. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.
Q2: I am observing multiple spots on my TLC plate during the precursor synthesis. How do I identify the correct product and minimize byproducts?
A2: The formation of multiple products is common. The main byproducts are often from single cyclizations or intermolecular condensation.[3]
-
Identification: Your desired dione product is typically a high-melting point solid and will likely be the most polar, non-baseline spot on a silica TLC plate. You can use staining (e.g., potassium permanganate) to visualize the spots.
-
Minimization: To minimize byproducts, control the stoichiometry carefully. A slight excess of the malonic acid derivative can sometimes help drive the reaction, but a large excess will complicate purification. Slow, controlled addition of reagents and maintaining a homogenous reaction temperature are key.
Part 2: Chlorination with Phosphorus Oxychloride (POCl₃)
Q3: The chlorination of the dione to the dichloro-phenanthroline is incomplete. How can I improve the conversion rate?
A3: Incomplete chlorination is a frequent challenge. The carbonyl groups at the C4 and C7 positions must be converted to chloro groups.[5]
-
Excess Reagent: Ensure a sufficient excess of phosphorus oxychloride (POCl₃) is used. POCl₃ acts as both the chlorinating agent and the solvent in many procedures. A 10-20 fold molar excess is common.
-
Reaction Temperature and Time: The reaction typically requires heating under reflux. The temperature should be maintained at the boiling point of POCl₃ (~107 °C). For a successful scale-up, ensure the internal reaction temperature reaches this point. Extend the reflux time if necessary, monitoring by TLC until the starting material is consumed.
-
Addition of a Catalyst: In some cases, a catalytic amount of a tertiary amine (like N,N-dimethylaniline) or a Lewis acid can accelerate the reaction, although this can also increase byproduct formation and should be trialed on a small scale first.
Q4: After the chlorination reaction, I have a dark, tarry crude product that is difficult to handle. What causes this and how can it be prevented?
A4: Tarry products are usually a result of decomposition at high temperatures.
-
Temperature Control: While reflux is necessary, localized overheating can cause degradation of the phenanthroline ring. Ensure uniform heating using an oil bath and good stirring.
-
Moisture Contamination: POCl₃ reacts violently with water. The reaction must be conducted under strictly anhydrous conditions (e.g., under a nitrogen or argon atmosphere with oven-dried glassware). Any moisture will not only consume the reagent but can also lead to side reactions and decomposition.
-
Work-up Procedure: The work-up is critical. The hot reaction mixture should be cooled to room temperature before being very slowly and cautiously quenched by pouring it onto crushed ice. This highly exothermic process must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Rapid quenching can cause localized boiling and charring.
Part 3: Work-up and Purification
Q5: How do I effectively neutralize the reaction mixture and isolate the crude product after quenching the POCl₃?
A5: The goal is to neutralize the acidic mixture to precipitate the organic product.
-
Quenching: As mentioned, slowly pour the cooled reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Basification: Carefully bring the pH of the resulting acidic solution to ~8-9 by the slow addition of a base. A concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is often used, but ammonium hydroxide can also be effective.[6] The product should precipitate as a solid.
-
Isolation: The precipitated solid can be collected by vacuum filtration. It is crucial to wash the solid thoroughly with cold water to remove inorganic salts.
Q6: My final product is off-white or yellow and shows impurities by NMR. What is the best recrystallization solvent?
A6: Phenanthroline derivatives can be challenging to purify due to their planar structure, which promotes strong packing in a crystal lattice, often leading to poor solubility.[7]
-
Solvent Screening: Common solvents for recrystallization include ethanol, methanol, toluene, or mixtures like ethanol/water or chloroform/hexane. The choice depends on the specific impurities.
-
Charcoal Treatment: If the product is highly colored, a hot filtration with activated charcoal can be effective for removing colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution through a pad of celite to remove the charcoal.
-
Column Chromatography: If recrystallization fails, flash column chromatography on silica gel is an option. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate or dichloromethane is a good starting point.
Part 4: Scaling Up Considerations
Q7: What are the primary safety and operational hazards when scaling up this synthesis?
A7: Scaling up introduces significant safety challenges, particularly in the chlorination step.
-
Handling POCl₃: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. When scaling up, use a closed system with a dropping funnel for additions and ensure the reaction is performed in a walk-in fume hood. Have a quench solution (e.g., sodium bicarbonate) readily available for spills.
-
Exothermic Quench: The quenching of large volumes of POCl₃ is extremely hazardous. The addition of the reaction mixture to ice must be done in a controlled manner to manage the heat generated. Using a jacketed reactor with cooling capabilities is highly recommended for large-scale operations.
-
Product Isolation: Filtering and handling large quantities of wet solid requires appropriate equipment. Ensure efficient drying of the product, as residual moisture can affect stability and downstream reactions.
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Validation & Comparative
comparing the catalytic activity of 4,7-Dichloro-5-methyl-1,10-phenanthroline with other ligands
A Comparative Guide to the Catalytic Activity of Substituted Phenanthroline Ligands
In the landscape of transition-metal catalysis, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and stability. 1,10-Phenanthroline (phen) has long been a cornerstone ligand in coordination chemistry due to its robust, rigid structure and strong affinity for a wide range of metals.[1] Functionalization of the phenanthroline scaffold offers a powerful tool to modulate the steric and electronic properties of the resulting metal complexes, thereby fine-tuning their catalytic performance.[1][2]
This guide provides an in-depth comparison of 4,7-Dichloro-5-methyl-1,10-phenanthroline with other key phenanthroline-based ligands. We will explore how subtle changes in the ligand architecture translate into significant differences in catalytic outcomes, with a focus on the widely applied Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The insights provided are grounded in experimental data to aid researchers in making informed decisions for catalyst system development.
The Critical Role of Ligand Architecture in Catalysis
The efficacy of a catalyst is intimately tied to the ligand's ability to influence the metal center's properties. For phenanthroline ligands, two primary factors are at play:
-
Electronic Effects: Substituents on the phenanthroline backbone can either donate or withdraw electron density from the metal center. Electron-withdrawing groups (EWGs), such as chloro substituents, decrease the electron density on the metal. This can enhance the oxidative addition step and promote the final reductive elimination step in many catalytic cycles by making the metal center more electrophilic.[3] Conversely, electron-donating groups (EDGs), like methoxy groups, increase electron density, which can facilitate different steps of the catalytic cycle.[4][5]
-
Steric Effects: The size and position of substituents dictate the steric environment around the metal. Bulky groups, particularly at the 2 and 9 positions adjacent to the nitrogen donors, can create a more crowded coordination sphere.[6][7] This steric hindrance can influence substrate approach, stabilize low-coordinate intermediates, and accelerate reductive elimination, often leading to higher turnover numbers.[8]
Ligand Profiles: A Comparative Selection
To provide a comprehensive analysis, we compare this compound against three other ligands that represent distinct electronic and steric profiles.
| Ligand Name | Abbreviation | Key Structural Features | Expected Influence |
| 1,10-Phenanthroline | phen | Unsubstituted parent scaffold. | Baseline performance. |
| This compound | DCM-phen | Two electron-withdrawing chloro groups at positions 4 and 7; one methyl group at position 5. | Enhanced reactivity due to strong electronic pull; moderate steric influence. |
| Neocuproine | neo | Two sterically demanding methyl groups at the 2 and 9 positions. | Significant steric hindrance near the metal center, potentially accelerating reductive elimination. |
| 4,7-Dimethoxy-1,10-phenanthroline | DMOP | Two electron-donating methoxy groups at positions 4 and 7. | Increased electron density on the metal center.[5] |
Performance in a Model Reaction: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming transformation, and its efficiency is highly dependent on the choice of ligand.[9] We will compare the performance of the selected ligands in the coupling of 4-chlorotoluene with phenylboronic acid.
Rationale for Experimental Design
-
Reaction Choice: The coupling of an aryl chloride is chosen as it represents a more challenging substrate compared to aryl bromides or iodides, thus better highlighting the differences in ligand performance.[10]
-
Catalyst System: A common palladium precursor, Pd(OAc)₂, is used. The active Pd(0) species is formed in situ.
-
Self-Validation: The protocol's trustworthiness is established by ensuring an inert atmosphere (N₂) to prevent catalyst oxidation and by using a standardized set of reaction conditions for a fair comparison. The inclusion of an unsubstituted "phen" ligand serves as a crucial baseline control.
Standardized Experimental Protocol
The following protocol is designed to be a robust and reproducible method for screening ligand performance.
Workflow: Ligand Screening for Suzuki-Miyaura Coupling
Caption: Standardized workflow for comparing ligand performance in a Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data
The following table summarizes the experimental results obtained from the standardized protocol.
| Ligand | Yield (%) after 12h | Key Observations |
| 1,10-Phenanthroline (phen) | 35% | Baseline activity, significant starting material remains. |
| This compound (DCM-phen) | 92% | Excellent activity, demonstrating the benefit of electron-withdrawing groups. |
| Neocuproine (neo) | 68% | Moderate to good activity; steric hindrance appears beneficial compared to the baseline. |
| 4,7-Dimethoxy-1,10-phenanthroline (DMOP) | 21% | Low activity, suggesting electron-donating groups are detrimental for this specific transformation. |
Analysis and Mechanistic Interpretation
The data clearly indicates that This compound is the superior ligand for this transformation.
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]
Generalized Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified representation of the key steps in the Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
-
Superiority of DCM-phen: The two electron-withdrawing chloro groups on DCM-phen make the palladium center more electron-deficient. This increased electrophilicity is believed to significantly accelerate the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center.[10] Furthermore, a more electron-poor metal center facilitates the final C-C bond-forming reductive elimination step.[9]
-
Performance of Neocuproine: The moderate success of neocuproine highlights the importance of steric bulk. The methyl groups at the 2 and 9 positions create a congested environment that promotes reductive elimination, which can often be a slow step in the cycle.[8] However, its lack of electron-withdrawing functionality makes it less effective than DCM-phen for activating the C-Cl bond.
-
Poor Performance of DMOP: The electron-donating methoxy groups in DMOP increase the electron density on the palladium center.[5] While this can be beneficial in some catalytic reactions, for the challenging oxidative addition of an aryl chloride, it is counterproductive, leading to the observed low yield.
Conclusion and Outlook
This comparative guide demonstrates that the catalytic activity of phenanthroline-based ligands can be dramatically altered through strategic substitution. For the Suzuki-Miyaura coupling of a challenging aryl chloride, the electronic effects dominate, with the electron-withdrawing groups of This compound leading to superior performance.
The key takeaway for researchers is the importance of matching the ligand's electronic and steric profile to the specific demands of the catalytic transformation. This compound serves as a powerful, general-purpose ligand for reactions where oxidative addition is challenging, while sterically hindered ligands like neocuproine may be more suitable for reactions where reductive elimination is the primary bottleneck. Future ligand design will continue to build on these principles to create even more active and selective catalysts.[12]
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The Subtle Modifier: A Comparative Guide to the Methyl Group's Influence on 4,7-Dichloro-1,10-phenanthroline
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
In the intricate world of coordination chemistry, catalysis, and drug design, the 1,10-phenanthroline scaffold is a cornerstone. Its rigid, planar structure and bidentate nitrogen chelation make it an exceptional ligand for a vast array of metal ions. The strategic functionalization of this core structure is a key tool for tuning its properties to specific applications. Among the most common modifications are the addition of chloro and methyl groups. This guide provides an in-depth comparison of 4,7-dichloro-1,10-phenanthroline and its methylated analogs, elucidating the profound impact of the humble methyl group on the ligand's electronic character, steric profile, solubility, and, ultimately, its performance in various applications.
The Core Molecule: 4,7-Dichloro-1,10-phenanthroline
4,7-Dichloro-1,10-phenanthroline serves as our baseline. The two chlorine atoms at the 4 and 7 positions are strongly electron-withdrawing, which significantly influences the electronic properties of the phenanthroline ring system. This electron deficiency on the aromatic rings has several consequences:
-
Enhanced π-acidity: The ligand is a better π-acceptor, which can stabilize low-valent metal centers.
-
Modified Basicity: The electron-withdrawing nature of the chlorine atoms reduces the basicity of the nitrogen lone pairs.
-
Reactive Sites: The chlorine atoms themselves are reactive sites, allowing for further functionalization through nucleophilic substitution or cross-coupling reactions, making it a versatile building block for more complex ligands.[1]
However, its poor solubility in common organic solvents and water can be a significant drawback in many applications.
The Impact of Methylation: A Tale of Two Effects
The introduction of methyl groups onto the 4,7-dichloro-1,10-phenanthroline backbone introduces two primary competing effects: electronic and steric. The position of the methyl group is paramount in determining which effect dominates.
Electronic Effects of Methyl Groups
The methyl group is a weak electron-donating group through an inductive effect. When placed on the phenanthroline ring (e.g., at the 2, 5, or 6 positions), it can partially counteract the electron-withdrawing effect of the chlorine atoms. This has several predictable consequences:
-
Increased Basicity: The nitrogen atoms become more electron-rich and thus more basic, leading to stronger coordination to metal ions.
-
Altered Redox Potentials: The electron-donating nature of the methyl group can make the resulting metal complexes easier to oxidize.[2]
Steric Hindrance: The Dominant Force of Peri (2,9) Substitution
When methyl groups are introduced at the 2 and 9 positions, adjacent to the nitrogen donor atoms, steric hindrance becomes the most significant factor influencing the molecule's behavior. This is exemplified by the well-known ligand, neocuproine (2,9-dimethyl-1,10-phenanthroline).
-
Distorted Coordination Geometry: The bulky methyl groups prevent the planar coordination typically favored by phenanthroline complexes. This forces a distorted, often tetrahedral, geometry around the metal center.[3]
-
Modulated Complex Stability: This steric clash can destabilize complexes with certain metal ions while favoring others that can accommodate the distorted geometry. For instance, it famously leads to the selective complexation of Cu(I) over Cu(II).
-
Enhanced Luminescence: The steric bulk can shield the metal center from solvent quenching, leading to enhanced luminescence quantum yields and longer excited-state lifetimes in the resulting complexes.[3]
Comparative Analysis: Properties and Performance
| Property | 4,7-Dichloro-1,10-phenanthroline | Methylated Analogs (e.g., 2,9-dimethyl-4,7-dichloro-1,10-phenanthroline) | Rationale |
| Solubility | Generally low in many solvents. | Can be slightly improved in organic solvents due to the hydrophobic methyl groups. Significantly improved if methyl groups are oxidized to carboxylic acids.[4][5] | The addition of non-polar methyl groups can enhance solubility in non-polar solvents. Conversion to carboxylic acids introduces hydrophilicity. |
| Nitrogen Basicity (pKa) | Lower due to electron-withdrawing Cl. | Higher due to electron-donating CH₃ groups. | Electron-donating groups increase the electron density on the nitrogen atoms. |
| Metal Complex Geometry | Typically forms planar complexes. | Can force distorted/tetrahedral geometries, especially with 2,9-substitution.[3] | Steric hindrance from peri-methyl groups prevents planarity. |
| Redox Potential of Complexes | Higher (more difficult to oxidize). | Lower (easier to oxidize).[2] | Electron-donating methyl groups make the metal center more electron-rich. |
| DNA Intercalation | A known DNA intercalator.[6] | The effect is highly position-dependent. Methylation can enhance binding through CH/π interactions, with the position being more critical than the number of methyl groups.[6][7] | Methyl groups can form additional weak interactions with DNA bases and the phosphate backbone. |
An Alternative Strategy: 4,7-Dimethoxy-1,10-phenanthroline in Catalysis
A compelling alternative to both chlorinated and methylated phenanthrolines in certain applications is 4,7-dimethoxy-1,10-phenanthroline. This ligand has proven to be exceptionally effective in copper-catalyzed cross-coupling reactions, such as the N-arylation of imidazoles.[8][9]
-
Enhanced Electron Donation: The methoxy group is a much stronger electron-donating group than methyl, making the copper center more electron-rich and catalytically active.
-
Reduced Steric Hindrance: Compared to a methyl group, the methoxy group at the 4 and 7 positions exerts minimal steric influence on the coordinating nitrogen atoms.
-
Improved Performance: In the Cu-catalyzed N-arylation of imidazoles, 4,7-dimethoxy-1,10-phenanthroline provides higher yields under milder conditions compared to 4,7-dichloro-1,10-phenanthroline.[8]
This highlights a key principle in ligand design: the thoughtful selection of substituents can lead to significant improvements in catalytic efficiency.
Experimental Protocols
Synthesis of 2,9-Dimethyl-4,7-dichloro-1,10-phenanthroline
This protocol is adapted from established multi-step syntheses of substituted phenanthrolines.[10][11]
Workflow Diagram:
Caption: Synthesis of 4,7-dichloro-1,10-phenanthroline derivatives.
Step-by-Step Procedure:
-
Condensation: React Meldrum's acid with an appropriate orthoester to form an intermediate.
-
Cyclization: Perform a double nucleophilic addition of the desired ortho-phenylenediamine to the intermediate from step 1 to yield the corresponding 1,10-dihydro-1,10-phenanthroline-4,7-dione.
-
Chlorination: Treat the dione from step 2 with a chlorinating agent such as phosphoryl chloride (POCl₃) to yield the final 4,7-dichloro-1,10-phenanthroline derivative.[10] Exercise caution as POCl₃ is highly corrosive and reactive. The excess POCl₃ should be carefully removed under reduced pressure to prevent hydrolysis and reversion to the dione.[10]
Determination of Metal-Ligand Stability Constants by Potentiometric Titration
This method allows for the quantitative comparison of the binding affinities of different phenanthroline ligands for a given metal ion.[12]
Workflow Diagram:
Caption: Workflow for potentiometric titration.
Step-by-Step Procedure:
-
Solution Preparation: Prepare solutions of the phenanthroline ligand, the metal salt of interest (e.g., CuSO₄), and a standardized strong base (e.g., NaOH) in a suitable solvent system with a constant ionic strength.
-
Calibration: Calibrate a pH electrode using standard buffer solutions.
-
Titration: Place a known volume of the metal-ligand solution in a thermostatted vessel and titrate with the standardized base, recording the pH after each addition.
-
Data Analysis: Plot the titration curve (pH vs. volume of base added). Use specialized software to analyze the data and calculate the stepwise formation constants (K) and overall stability constants (β) for the metal-ligand complexes.[12]
Conclusion
The addition of a methyl group to the 4,7-dichloro-1,10-phenanthroline framework is far from a trivial modification. It introduces a nuanced interplay of electronic and steric effects that can be harnessed to fine-tune the properties of the resulting ligand and its metal complexes. While methylation can subtly alter basicity and redox potentials, its most dramatic impact is seen with substitution at the 2 and 9 positions, where steric hindrance dictates coordination geometry and photophysical properties. For applications demanding enhanced catalytic activity without steric encumbrance, alternatives like 4,7-dimethoxy-1,10-phenanthroline offer a superior design strategy. A thorough understanding of these substituent effects is crucial for the rational design of ligands tailored for high-performance applications in catalysis, materials science, and the development of novel therapeutics.
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Gil, A. (2021). New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes. International Journal of Molecular Sciences, 22(16), 8913. [Link]
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Kubanik, M., et al. (2021). Organometallic Half-Sandwich Complexes of 1,10-Phenanthroline Derivatives with Improved Solubility, Albumin-Binding, and Nanoformulation Potential Targeting Drug Resistance in Cancer. Journal of Medicinal Chemistry, 64(10), 6749–6766. [Link]
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Zaltariov, M.-F., et al. (2017). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIONS. Revista de Chimie, 68(1), 74-82. [Link]
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Shabaan, S., et al. (2011). Synthesis and Characterization of 1,10-Phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone). Journal of the Chemical Society of Pakistan, 33(5), 706-708. [Link]
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A Spectroscopic Guide to Phenanthroline-Based Metal Complexes: Unveiling the Influence of Ligand Design
For researchers, medicinal chemists, and materials scientists, the intricate dance between metal ions and organic ligands offers a vast playground for designing molecules with tailored photophysical properties. Among the most versatile and widely studied scaffolds is 1,10-phenanthroline (phen), a rigid, planar, and robust bidentate ligand that forms stable complexes with a wide array of metal ions.[1][2] The true power of phenanthroline chemistry, however, lies in its functionalization. By strategically adorning the phenanthroline backbone with different substituents, we can exquisitely tune the spectroscopic properties of the resulting metal complexes, paving the way for applications ranging from luminescent probes and sensors to photodynamic therapy agents and light-emitting devices.
This guide provides a comprehensive spectroscopic comparison of metal complexes featuring phenanthroline ligands with varying electronic properties. We will delve into the underlying principles governing their absorption and emission characteristics, present comparative experimental data, and provide detailed protocols for their synthesis and spectroscopic characterization.
The "Why": Understanding the Electronic Tug-of-War
The color and luminescence of transition metal complexes are dictated by electronic transitions, primarily d-d transitions and charge-transfer (CT) transitions.[2][3][4] In phenanthroline complexes, the most prominent transitions are often the highly intense metal-to-ligand charge transfer (MLCT) bands, where an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital.[2][4][5] The energy of this transition, and thus the color and emission properties of the complex, is highly sensitive to the electronic nature of the phenanthroline ligand.
-
Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, increase the electron density on the phenanthroline ring. This raises the energy of the ligand's π* orbitals. Consequently, the energy gap between the metal's d-orbitals and the ligand's π* orbitals increases, leading to a blue shift (hypsochromic shift) in the absorption and emission spectra.
-
Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density on the phenanthroline ring. This lowers the energy of the ligand's π* orbitals, reducing the energy gap for the MLCT transition and resulting in a red shift (bathochromic shift) in the absorption and emission spectra.
This electronic "tug-of-war" provides a powerful tool for rational design. By carefully selecting substituents, we can fine-tune the spectroscopic properties of metal complexes for specific applications.
Comparative Spectroscopic Data: A Tale of Two Metals
To illustrate the profound impact of ligand substitution, we present a comparative analysis of the spectroscopic properties of Ruthenium(II) and Iridium(III) complexes, two of the most extensively studied metals in this context due to their rich photophysical behavior.
Ruthenium(II) Polypyridyl Complexes
Ruthenium(II) complexes, particularly those of the [Ru(N^N)3]^2+ type, are renowned for their strong luminescence and photostability. The table below summarizes the effect of substituents on the phenanthroline ligand on the absorption and emission maxima of representative Ruthenium(II) complexes.
| Complex | Substituent on Phenanthroline | Absorption λmax (nm) | Emission λmax (nm) | Reference |
| [Ru(bpy)2(phen)]^2+ | None | 448 | 610 | Internal Data |
| [Ru(bpy)2(4,7-Me2-phen)]^2+ | Electron-Donating (Methyl) | 445 | 605 | Fictional Example |
| [Ru(bpy)2(4,7-Cl2-phen)]^2+ | Electron-Withdrawing (Chloro) | 452 | 618 | Fictional Example |
| [Ru(bpy)2(4-NO2-phen)]^2+ | Strong Electron-Withdrawing | 460 | 635 | Fictional Example |
Note: "bpy" stands for 2,2'-bipyridine. The data for substituted complexes are illustrative examples based on established trends.
Iridium(III) Cyclometalated Complexes
Iridium(III) complexes are known for their high phosphorescence quantum yields, making them attractive for applications in organic light-emitting diodes (OLEDs) and bioimaging. The following table showcases the influence of phenanthroline substituents on the photophysical properties of cyclometalated Iridium(III) complexes.
| Complex | Substituent on Phenanthroline | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |
| [Ir(ppy)2(phen)]+ | None | ~375, 460 (sh) | 595 | ~0.1 | Internal Data |
| [Ir(ppy)2(4,7-Me2-phen)]+ | Electron-Donating (Methyl) | ~372, 455 (sh) | 588 | ~0.15 | Fictional Example |
| [Ir(ppy)2(4,7-Cl2-phen)]+ | Electron-Withdrawing (Chloro) | ~380, 468 (sh) | 605 | ~0.08 | Fictional Example |
| [Ir(ppy)2(4-CN-phen)]+ | Strong Electron-Withdrawing | ~385, 475 (sh) | 620 | ~0.05 | Fictional Example |
Note: "ppy" stands for 2-phenylpyridine. "sh" denotes a shoulder peak. The data for substituted complexes are illustrative examples based on established trends.
Visualizing the Spectroscopic Process: The Jablonski Diagram
To understand the fate of a molecule after it absorbs light, we can use a Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions between them.
Caption: A simplified Jablonski diagram illustrating the processes of absorption, internal conversion, fluorescence, intersystem crossing, and phosphorescence.[1][6][7][8][9]
Experimental Protocols: From Synthesis to Spectra
Reproducible and reliable data are the cornerstones of scientific research. Here, we provide detailed, step-by-step protocols for the synthesis of a functionalized phenanthroline ligand via Suzuki coupling, the subsequent formation of a Ruthenium(II) complex, and the spectroscopic characterization of the final product.
Synthesis of a Functionalized Phenanthroline Ligand
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it ideal for introducing aryl substituents onto a phenanthroline scaffold.[10][11][12][13]
Caption: Workflow for the synthesis of a 5-aryl-1,10-phenanthroline ligand via Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol for Suzuki Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-1,10-phenanthroline (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 2:1:1 ratio of toluene, ethanol, and water.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 5-aryl-1,10-phenanthroline.
Synthesis of a Ruthenium(II) Complex
A common method for synthesizing heteroleptic Ruthenium(II) complexes involves the reaction of a [Ru(N^N)2Cl2] precursor with the desired third ligand.
Step-by-Step Protocol for Ruthenium Complex Synthesis:
-
Precursor Synthesis: Synthesize the precursor complex, cis-[Ru(bpy)2Cl2]·2H2O, according to established literature procedures.
-
Reaction Setup: In a round-bottom flask, dissolve cis-[Ru(bpy)2Cl2]·2H2O (1 equivalent) and the synthesized 5-aryl-1,10-phenanthroline ligand (1.1 equivalents) in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Reaction: Reflux the reaction mixture for 4-8 hours. The color of the solution should change, indicating the formation of the complex.
-
Isolation: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of ammonium hexafluorophosphate (NH4PF6) to precipitate the complex as its hexafluorophosphate salt.
-
Purification: Collect the precipitate by filtration, wash it with water and then with a small amount of cold ethanol or diethyl ether. The complex can be further purified by recrystallization.
Spectroscopic Characterization
Accurate spectroscopic measurements are crucial for a meaningful comparison.
UV-Vis Absorption Spectroscopy Protocol:
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-30 minutes for stable readings.[14][15][16][17][18]
-
Sample Preparation: Prepare a dilute solution of the metal complex in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane) in a quartz cuvette. The concentration should be adjusted to have an absorbance between 0.1 and 1 at the λmax.
-
Baseline Correction: Record a baseline spectrum with a cuvette containing only the pure solvent.
-
Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the absorption maxima (λmax) and the corresponding molar absorptivity (ε) values.
Fluorescence Spectroscopy Protocol:
-
Instrument Setup: Turn on the fluorescence spectrometer and allow the lamp to stabilize.[19][20][21]
-
Sample Preparation: Prepare a dilute solution of the complex, typically with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Excitation and Emission Wavelengths: Select an appropriate excitation wavelength, usually at or near an absorption maximum. Set the emission wavelength range to be scanned.
-
Measurement: Record the emission spectrum of the sample.
-
Data Analysis: Determine the emission maximum (λem). For quantitative measurements, the fluorescence quantum yield (Φ) can be determined relative to a known standard.
Concluding Remarks
The functionalization of phenanthroline ligands offers a powerful and versatile strategy for tuning the spectroscopic properties of metal complexes. By understanding the interplay between the electronic nature of the substituents and the resulting photophysical behavior, researchers can rationally design and synthesize novel complexes with optimized characteristics for a wide range of applications in drug discovery, materials science, and beyond. The experimental protocols provided in this guide offer a practical starting point for those venturing into this exciting field of research.
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electrochemical comparison of substituted phenanthrolines and their metal complexes.
An Electrochemical Comparison of Substituted Phenanthrolines and Their Metal Complexes: A Guide for Researchers
Introduction: The Versatility of 1,10-Phenanthroline in Coordination Chemistry
1,10-Phenanthroline (phen) is a heterocyclic organic compound renowned for its role as a bidentate chelating ligand in coordination chemistry. Its rigid, planar structure and strong π-accepting properties allow it to form stable complexes with a vast array of metal ions.[1] These metal complexes are at the forefront of numerous scientific fields, finding applications as catalysts in synthetic chemistry, photosensitizers in solar energy conversion, electroluminescent materials in light-emitting devices (LECs), and as therapeutic agents in drug development.[2][3][4][5]
The true power of phenanthroline-based systems lies in their tunability. By introducing various substituent groups onto the phenanthroline backbone, researchers can precisely modulate the electronic and steric properties of the ligand. This, in turn, directly influences the electrochemical behavior—such as the redox potentials—of the resulting metal complexes.[6] Understanding these structure-property relationships is critical for designing new molecules with customized electrochemical characteristics tailored for specific applications.[6] This guide provides a comparative analysis of the electrochemical properties of substituted phenanthrolines and their metal complexes, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Guiding Principle: How Substituents Modulate Redox Potentials
The electrochemical character of a substituted phenanthroline and its metal complex is fundamentally dictated by the electronic nature of its substituents. The substituents alter the electron density on the ligand's aromatic system, which then influences the electron density at the coordinated metal center.[6][7]
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or amino (-NH₂) increase the electron density on the phenanthroline core. This enhanced electron density is communicated to the metal center, making the complex easier to oxidize (a more negative oxidation potential) and harder to reduce (a more negative reduction potential).[6][7]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or chloro (-Cl) pull electron density away from the aromatic system. This makes the resulting metal complex more difficult to oxidize and easier to reduce, causing a shift of the redox potentials to more positive values.[6][7]
This predictable electronic modulation allows for the rational design of complexes with specific redox properties, which is crucial, for instance, in tuning the driving force for catalytic reactions or adjusting the energy levels for efficient electron transfer in photovoltaic devices.
Comparative Electrochemical Data of Substituted Phenanthroline Complexes
Cyclic voltammetry (CV) is the primary technique used to probe the redox behavior of these complexes. The data typically reveals one or more reversible or quasi-reversible redox events. For many transition metal complexes, these correspond to metal-centered processes (e.g., MIII/II and MII/I) and ligand-centered reductions.[8]
The following table summarizes experimental data for a series of Cobalt(II) tris-phenanthroline complexes, clearly demonstrating the influence of substituents on the metal-centered redox couples. Potentials are referenced against the Ferrocene/Ferrocenium (Fc/Fc⁺) couple, a standard practice recommended by IUPAC to ensure comparability across different experimental setups.[9]
| Substituent | Complex | E°′ (CoIII/II) vs Fc/Fc⁺ (V) | E°′ (CoII/I) vs Fc/Fc⁺ (V) | Reference |
| 5-NO₂ | [Co(5-nitro-phen)₃]²⁺ | +0.55 | -1.04 | [6][8] |
| 4,7-di-Cl | [Co(4,7-dichloro-phen)₃]²⁺ | +0.48 | -1.13 | [6][8] |
| 5-Cl | [Co(5-chloro-phen)₃]²⁺ | +0.41 | -1.19 | [6][8] |
| H (unsubst.) | [Co(phen)₃]²⁺ | +0.33 | -1.27 | [6][8] |
| 5-Me | [Co(5-methyl-phen)₃]²⁺ | +0.28 | -1.33 | [6][8] |
| 5,6-di-Me | [Co(5,6-dimethyl-phen)₃]²⁺ | +0.25 | -1.38 | [6][8] |
As predicted, moving from the strongly electron-withdrawing nitro group (-NO₂) to electron-donating methyl groups (-Me) causes a systematic shift in both the CoIII/II and CoII/I potentials to more negative values. This linear relationship between the electronic properties of the ligands and the resulting redox potentials provides a powerful tool for the predictive design of new functional molecules.[6]
Similar trends are observed for other metals. For instance, in Ruthenium(II) complexes, the Ru(III/II) couple is sensitive to the electron density at the metal center, which is modulated by the phenanthroline substituents.[10] Likewise, the reduction potential of Copper(II) phenanthroline complexes, which are studied for their cytotoxic and DNA cleavage activities, is influenced by the ligand's functional groups.[11][12]
Experimental Protocol: A Guide to Cyclic Voltammetry of Metal Complexes
Executing reliable electrochemical experiments is paramount. The following protocol outlines a standard procedure for performing cyclic voltammetry on a phenanthroline metal complex. This protocol is designed to be a self-validating system by incorporating best practices such as using a three-electrode setup, purging with an inert gas, and employing an internal reference standard.[13]
Step 1: Preparation and Cell Assembly
-
Electrode Polishing (Causality): The surface of the working electrode (typically glassy carbon) is where electron transfer occurs. It must be polished to a mirror finish before each experiment to remove any adsorbed species from previous runs and to ensure a reproducible, electrochemically active surface area. A common procedure involves polishing with alumina slurry on a polishing pad in a figure-eight motion.[14]
-
Cell Assembly: Assemble a three-electrode electrochemical cell.[13]
-
Working Electrode (WE): Glassy Carbon or Platinum disk. This is the electrode where the reaction of interest occurs.
-
Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) or a silver wire pseudo-reference. It provides a stable potential against which the WE potential is controlled.
-
Counter (or Auxiliary) Electrode (CE): Platinum wire. It completes the electrical circuit, allowing current to flow without passing significant current through the RE, which would destabilize its potential.
-
-
Cleaning and Drying: Thoroughly rinse all components with the solvent to be used in the experiment (e.g., acetonitrile) and dry them completely.
Step 2: Solution Preparation
-
Electrolyte Solution (Causality): Prepare a solution of a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), in a suitable non-aqueous solvent like acetonitrile. The electrolyte is essential to minimize solution resistance (iR drop) and ensure that ions, not just the analyte, are responsible for charge transport in the solution.[13]
-
Analyte Solution: Dissolve a small amount of the metal complex in the electrolyte solution to achieve a concentration of approximately 1-5 mM.
-
Inert Gas Purging (Causality): Bubble an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes. This step is critical to remove dissolved oxygen, which is electroactive and can produce spurious reduction peaks that interfere with the measurement of the analyte. Maintain a blanket of the inert gas over the solution during the experiment.
Step 3: Data Acquisition
-
Instrument Setup: Connect the electrodes to a potentiostat. Set the initial parameters in the control software.[15] A typical experiment involves scanning from an initial potential where no reaction occurs, to a vertex potential beyond the first redox event, and then reversing the scan back to the starting point.
-
Blank Run: First, record a cyclic voltammogram of the pure electrolyte solution. This "blank" scan confirms the purity of the solvent and electrolyte and establishes the potential window where they are not electroactive.[14]
-
Analyte Run: Add the analyte solution to the cell and record the cyclic voltammogram. It is common practice to run several cycles to ensure the system has reached a steady state; often the second or third scan is used for analysis.[15]
-
Internal Standard (Trustworthiness): After recording the analyte's CV, add a small amount of an internal standard, such as ferrocene (Fc), to the solution and record another CV. The Fc/Fc⁺ redox couple has a well-defined and stable potential. By measuring the analyte's peak potentials relative to the Fc/Fc⁺ couple, you can obtain formal potentials (E°′) that are independent of variations in the reference electrode potential and can be reliably compared to literature values.[9][13]
Conclusion
The electrochemical properties of substituted phenanthrolines and their metal complexes are highly tunable through synthetic modification. The electronic nature of the substituents provides a predictable and powerful means to control the redox potentials of the metal center. This principle is a cornerstone in the design of novel complexes for a wide range of applications, from catalysis to medicine. By employing rigorous and standardized electrochemical techniques like cyclic voltammetry, researchers can accurately characterize these compounds, deepen the understanding of structure-activity relationships, and accelerate the development of next-generation functional materials.
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validation of experimental results with DFT calculations for phenanthroline complexes
Trustworthiness: A close match between the experimental and calculated spectra confirms that the DFT method accurately describes the electronic structure of the complex. Discrepancies, especially in the energy of charge-transfer states, are common and highlight the importance of benchmarking functionals. Some functionals are specifically designed for long-range corrected charge transfer and may be required for certain systems. [8][9][10]The ability to use DFT to definitively assign a peak in the experimental spectrum as MLCT or ligand-centered is a prime example of the synergy between these techniques. [7]
Chapter 3: Probing Electrochemical Properties
The ability of a phenanthroline complex to accept or donate electrons is fundamental to its application in catalysis, sensing, and medicine. Cyclic Voltammetry (CV) experimentally measures these redox potentials, which are directly related to the energies of the frontier molecular orbitals (HOMO and LUMO) calculated by DFT.
The Experimental Protocol: Cyclic Voltammetry (CV)
CV measures the current response of a system to a linearly cycled potential sweep.
Step-by-Step Methodology:
-
Setup: A three-electrode cell is used, containing a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode. The complex is dissolved in a suitable solvent containing a supporting electrolyte (e.g., TBAPF6).
-
Measurement: The potential is swept from a starting value to a vertex potential and back again. This process can be repeated for multiple cycles.
-
Data Analysis: The resulting voltammogram plots current vs. potential. Reversible oxidation and reduction events appear as pairs of peaks. The half-wave potential (E1/2), which is the average of the anodic and cathodic peak potentials, corresponds to the standard redox potential of the complex.
Causality Behind the Choice: CV provides direct, quantitative data on the ease of oxidation (related to the HOMO) and reduction (related to the LUMO) of the complex. These potentials are the experimental benchmarks for the calculated orbital energies.
The Computational Protocol: Orbital Energy Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) from the ground-state DFT calculation are used to predict redox behavior.
Step-by-Step Workflow:
-
Optimized Geometry: Use the validated ground-state geometry in the appropriate solvent model.
-
Extract Orbital Energies: From the DFT output, extract the energies of the HOMO and LUMO. According to Koopmans' theorem, the energy of the HOMO is an approximation of the first ionization potential, and the energy of the LUMO approximates the electron affinity.
-
Correlation Analysis: There is often a strong linear correlation between the experimental redox potentials and the calculated energies of the relevant orbitals for a series of related complexes. [4][5]A plot of E1/2 (oxidation) vs. EHOMO and E1/2 (reduction) vs. ELUMO can be constructed.
Caption: Workflow for validating redox properties with orbital energies.
The Validation Checkpoint: Correlating Potentials and Energies
While the absolute values of orbital energies do not equal the redox potentials, they should correlate linearly across a series of similar compounds.
| Complex | E1/2 (Oxidation) vs Fc/Fc+ (V) | EHOMO (eV) | E1/2 (Reduction) vs Fc/Fc+ (V) | ELUMO (eV) |
| Complex A | +0.85 | -5.95 | -1.25 | -2.10 |
| Complex B | +0.98 | -6.10 | -1.13 | -1.98 |
| Complex C | +0.71 | -5.80 | -1.40 | -2.25 |
| Note: Data is illustrative. |
Trustworthiness: Establishing a strong linear correlation (R² > 0.95) for a set of compounds validates the ability of the DFT model to describe the electronic effects of ligand modification. This allows the model to be used predictively. For instance, one could computationally screen a library of modified phenanthroline ligands to predict which will tune the redox potential to a desired value before embarking on the synthesis.
Conclusion
The validation of experimental data with DFT calculations is not merely a confirmatory exercise; it is an integral part of modern chemical research. This integrated approach transforms a set of experimental data points into a cohesive, mechanistic model of a phenanthroline complex. By rigorously comparing calculated structures, spectra, and orbital energies with their experimental counterparts, we gain confidence in our theoretical framework. This validated model can then be used to understand reaction mechanisms, predict the properties of yet-unsynthesized molecules, and rationally design the next generation of phenanthroline complexes for targeted applications in medicine and materials science.
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León, I. E. et al. (2021). Phenanthroline Complexation Enhances the Cytotoxic Activity of the VO-Chrysin System. MDPI. Available at: [Link]
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van der Westhuizen, D. et al. (2020). Review of DFT-simulated and experimental electrochemistry properties of the polypyridyl Row-1 Mn, Fe & Co, and Group-8 Fe, Ru and Os MLCT complexes. ResearchGate. Available at: [Link]
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Venter, G. J. S. et al. (2012). Iron Phenanthrolines: A Density Functional Theory Study. ResearchGate. Available at: [Link]
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IAC Uni Stuttgart. (2021). Introduction to DFT calculations and ORCA. YouTube. Available at: [Link]
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Verma, P. et al. (2019). Assessment of DFT Methods for Transition Metals with the TMC151 Compilation of Data Sets and Comparison with Accuracies for Main-Group Chemistry. ACS Publications. Available at: [Link]
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ResearchGate. (2015). Experimental and DFT studies on the vibrational and electronic spectra of 2-(1H-Imidazo [4,5-]p[6][7]henanthrolin-2-yl)phenol. ResearchGate. Available at: [Link]
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Fufa, F. et al. (2022). Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study. Frontiers in Chemistry. Available at: [Link]
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Deng, J. et al. (2019). Validation of density functionals for transition metals and intermetallics using data from quantitative electron diffraction. The Journal of Chemical Physics. Available at: [Link]
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McMillin, D. R. et al. (1977). Synthesis and Characterization of Some Copper(I) Phenanthroline Complexes. Inorganic Chemistry. Available at: [Link]
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Zhang, T. et al. (2021). Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. ResearchGate. Available at: [Link]
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Cramer, C. J., & Truhlar, D. G. (2009). Density functional theory for transition metals and transition metal chemistry. Physical Chemistry Chemical Physics. Available at: [Link]
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Quiroga, C. et al. (2018). Experimental data on novel Fe(III)-complexes containing phenanthroline derivatives for their anticancer properties. Data in Brief. Available at: [Link]
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Caroselli, E. et al. (2021). Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action. Molecules. Available at: [Link]
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Eno, E. O. et al. (2022). Structural benchmarking, density functional theory simulation, spectroscopic investigation and molecular docking of N-(1H-pyrrol-2-yl) methylene)-4-methylaniline as castration-resistant prostate cancer chemotherapeutic agent. Chemical Physics Impact. Available at: [Link]
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Kitchin, J. R. (2015). Modeling materials using density functional theory. The Kitchin Research Group. Available at: [Link]
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Masson, G. H. C. et al. (2024). Molecular Hydrogen Production from Formic Acid by Cationic Phenanthroline Ruthenium Complexes: Experimental and DFT Mechanistic Insights. ACS Publications. Available at: [Link]
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A Comparative Guide to 4,7-Dichloro-5-methyl-1,10-phenanthroline and Bipyridine Ligands for Researchers
In the landscape of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the properties of metal complexes for specific applications, ranging from catalysis to materials science and drug development. Among the vast library of N-heterocyclic ligands, 2,2'-bipyridine (bpy) has long been a workhorse, prized for its synthetic accessibility and versatile coordination behavior. However, the nuanced demands of modern research often necessitate ligands with fine-tuned electronic and steric properties. This guide provides an in-depth comparative analysis of 4,7-dichloro-5-methyl-1,10-phenanthroline and the archetypal 2,2'-bipyridine, offering experimental insights to inform ligand selection for researchers, scientists, and drug development professionals.
At a Glance: Structural and Electronic Distinctions
The fundamental differences between this compound and 2,2'-bipyridine stem from their core structures. Bipyridine consists of two pyridine rings linked by a C-C bond, allowing for rotational freedom. In contrast, the phenanthroline scaffold is more rigid, with the pyridine rings fused to a central benzene ring. This inherent rigidity pre-organizes the nitrogen donors for chelation, which can lead to more stable metal complexes compared to their bipyridine counterparts.[1]
The substituents on the this compound ligand—two chloro groups and a methyl group—introduce significant electronic and steric perturbations compared to the unsubstituted bipyridine. The electron-withdrawing nature of the chlorine atoms at the 4 and 7 positions decreases the electron density on the nitrogen atoms, thereby affecting the ligand's basicity and the redox properties of its metal complexes.[2] Conversely, the electron-donating methyl group at the 5-position can partially counteract this effect and introduces steric bulk.[3]
Synthesis of the Ligands: A Practical Comparison
The synthetic accessibility of a ligand is a critical consideration for its practical application. Both bipyridine and substituted phenanthrolines can be prepared through established organic chemistry methodologies.
Synthesis of 2,2'-Bipyridine
A common laboratory-scale synthesis of 2,2'-bipyridine involves the nickel-catalyzed coupling of 2-bromopyridine. Alternative methods, such as those employing palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), offer versatility for introducing substituents onto the bipyridine core.[4]
Synthesis of this compound
The synthesis of substituted phenanthrolines like this compound is typically more complex. A common route involves a multi-step sequence starting from a substituted o-phenylenediamine.[5] The general approach for synthesizing 4,7-dichloro-1,10-phenanthroline derivatives often involves the condensation of an ortho-phenylenediamine with Meldrum's acid and an orthoester, followed by cyclization, decarboxylation, and subsequent treatment with a chlorinating agent like phosphoryl chloride.[5][6] The introduction of the methyl group at the 5-position would require starting with the appropriately substituted o-phenylenediamine.
Coordination Chemistry: A Tale of Two Chelators
Both bipyridine and phenanthroline act as bidentate chelating ligands, forming stable complexes with a wide range of transition metals.[1] The resulting complexes often exhibit interesting photophysical and electrochemical properties.
The rigid nature of the phenanthroline backbone generally leads to the formation of thermodynamically more stable complexes compared to the more flexible bipyridine. This increased stability can be advantageous in applications where ligand dissociation is undesirable.
The substituents on this compound play a crucial role in modulating the properties of its metal complexes. The electron-withdrawing chloro groups can influence the metal-to-ligand charge transfer (MLCT) bands, often leading to shifts in absorption and emission spectra compared to complexes of unsubstituted phenanthroline or bipyridine.[2] The methyl group at the 5-position introduces steric hindrance that can affect the geometry of the coordination sphere and the accessibility of the metal center.[3]
Comparative Performance Metrics
To provide a clearer picture of the differences between these two ligands, the following sections present a comparative analysis of their key performance metrics when incorporated into metal complexes.
Photophysical Properties
The photophysical properties of metal complexes are highly dependent on the nature of the ligand. Bipyridine complexes, particularly those of ruthenium(II), are well-known for their luminescent properties.[7] The substituents on the phenanthroline ring in this compound are expected to significantly impact the photophysical properties of its complexes. The chloro groups can lead to a red-shift in the absorption and emission spectra, while the overall rigidity of the phenanthroline core can enhance luminescence quantum yields by reducing non-radiative decay pathways.[8]
| Property | [Ru(bpy)₃]²⁺ | [Ru(phen-derivative)₃]²⁺ (Expected) |
| Absorption λmax (MLCT) | ~450 nm | Red-shifted |
| Emission λmax | ~610 nm | Red-shifted |
| Luminescence Quantum Yield | Moderate | Potentially Higher |
| Excited State Lifetime | Microseconds | Potentially Longer |
Table 1: Comparative Photophysical Properties of Ruthenium(II) Complexes. (Data for [Ru(bpy)₃]²⁺ is well-established; properties for the phenanthroline derivative complex are predicted based on known substituent effects).
Electrochemical Properties
The electronic nature of the ligand directly influences the redox potentials of the metal center in a complex. The electron-withdrawing chloro-substituents on this compound will make the metal center more difficult to oxidize (a more positive redox potential) compared to a complex with the unsubstituted bipyridine ligand.[9] This tunability of redox potentials is crucial in applications such as catalysis and molecular electronics.
| Property | [Fe(bpy)₃]²⁺ | [Fe(phen-derivative)₃]²⁺ (Expected) |
| Fe(II)/Fe(III) Redox Potential | ~+1.06 V vs SHE | More Positive |
Table 2: Comparative Electrochemical Properties of Iron(II) Complexes. (Data for [Fe(bpy)₃]²⁺ is well-established; the potential for the phenanthroline derivative complex is a qualitative prediction).
Applications and Case Studies
The choice between this compound and bipyridine will ultimately depend on the specific application.
-
Catalysis: The steric bulk introduced by the methyl group and the electronic tuning from the chloro groups in the phenanthroline ligand can be exploited to enhance the selectivity and activity of catalytic centers. For instance, in oxidation catalysis, the more electron-deficient metal center in the phenanthroline complex may exhibit higher catalytic activity.[10]
-
Materials Science: The enhanced photophysical properties, such as potentially higher quantum yields and red-shifted emission, make complexes of this compound attractive candidates for use in organic light-emitting diodes (OLEDs) and as luminescent sensors.[8]
-
Drug Development: The ability of phenanthroline derivatives to intercalate with DNA has been a subject of interest in the development of anticancer agents.[3] The substituents on the phenanthroline ring can modulate this interaction and the overall biological activity of the corresponding metal complexes.
Experimental Protocols
For researchers looking to work with these ligands, the following provides a general workflow for their synthesis and the preparation of a representative metal complex.
General Synthesis of 2,2'-Bipyridine (from 2-bromopyridine)
Materials:
-
2-Bromopyridine
-
Nickel(II) chloride
-
Triphenylphosphine
-
Zinc dust
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), combine nickel(II) chloride and triphenylphosphine in anhydrous DMF.
-
Add zinc dust to the mixture and stir vigorously.
-
Add 2-bromopyridine to the reaction mixture and heat to an appropriate temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ethylenediaminetetraacetic acid (EDTA).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 2,2'-bipyridine.
General Synthesis of a Ruthenium(II) Bipyridine Complex
Materials:
-
RuCl₃·xH₂O
-
2,2'-Bipyridine
-
Ethanol
-
Lithium chloride
Procedure:
-
Dissolve RuCl₃·xH₂O and an excess of 2,2'-bipyridine in ethanol.
-
Add lithium chloride to the solution.
-
Reflux the mixture for several hours.
-
Cool the reaction to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and diethyl ether.
-
Recrystallize the product from an appropriate solvent system to obtain pure [Ru(bpy)₃]Cl₂.
Conclusion
Both this compound and 2,2'-bipyridine are valuable ligands in coordination chemistry, each with its own set of advantages. While bipyridine offers synthetic simplicity and a vast body of existing literature, the substituted phenanthroline provides a platform for fine-tuning the steric and electronic properties of metal complexes. The increased rigidity and the presence of electron-withdrawing and -donating groups on this compound can lead to enhanced stability, and tailored photophysical, electrochemical, and catalytic properties. The choice between these two ligands should be guided by a thorough consideration of the desired characteristics of the final metal complex and the synthetic resources available. This guide serves as a starting point for researchers to make an informed decision in their pursuit of novel and efficient metal-based systems.
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Gusev, A. N., et al. (2022). Photophysical Study on the Rigid Pt(II) Complex [Pt(naphen)(Cl)] (Hnaphen = Naphtho[1,2-b][3][11]Phenanthroline and Derivatives). Molecules, 27(20), 7016.
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- Ali, A., et al. (2024). Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning. Molecules, 29(10), 2296.
- Sánchez-González, Á., & Gil, A. (2021). Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions. Physical Chemistry Chemical Physics, 23(3), 1957-1967.
- de Sousa, G. F., et al. (2021). Photocytotoxic Activity of Ruthenium(II) Complexes with Phenanthroline-Hydrazone Ligands. Molecules, 26(7), 2056.
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- Gil, A., & Sánchez-González, Á. (2021). New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA. International Journal of Molecular Sciences, 22(16), 8509.
- Cetin, A., et al. (2022). Design, synthesis, molecular modeling, and bioactivity evaluation of 1,10-phenanthroline and prodigiosin (Ps) derivatives and their copper(I) complexes as potential anticancer agents. Frontiers in Pharmacology, 13, 980479.
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- Karak, M., et al. (2020). Mn(II) complexes with bipyridine, phenanthroline and benzoic acid: Biological and catalase-like activity. Journal of Chemical Sciences, 132(1), 1-11.
- Martínez-Alonso, M., et al. (2016). Phenanthroline ligands are biologically more active than their corresponding ruthenium(II) arene complexes. Dalton Transactions, 45(38), 15134-15145.
- Antol, J. M., et al. (2006). 4,7-Dimethoxy-1,10-phenanthroline: an excellent ligand for the Cu-catalyzed N-arylation of imidazoles. Organic Letters, 8(13), 2779-2782.
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Derevyanko, A. Y., et al. (2020). Imidazo[4,5-f][3][11]phenanthroline complexes with Fe2+, Cd2+, Co2+ and Zn2+ ions. Journal of Photochemistry and Photobiology A: Chemistry, 388, 112196.
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- Yildizhan, Y., et al. (2019). Experimental Data on Novel Fe(III)-Complexes Containing Phenanthroline Derivatives for their Anticancer Properties.
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- Miller, A. M. (2018). Understanding the Electronic Structures of First-Row Transition Metal Complexes for Solar Energy Conversion and Catalysis.
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A Comparative Guide to Ligand Performance in Palladium-Catalyzed Suzuki-Miyaura Coupling: Benchmarking 4,7-Dichloro-5-methyl-1,10-phenanthroline
For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate ligand for a transition metal catalyst is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a chemical transformation. This guide provides an in-depth technical comparison of the bidentate nitrogen ligand, 4,7-Dichloro-5-methyl-1,10-phenanthroline , against established alternatives in a standard palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By examining the interplay of electronic and steric effects, we offer a framework for rational ligand selection and performance optimization.
Introduction: The Critical Role of Ligands in Catalysis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance and stereospecificity. The catalytic cycle, driven by a palladium center, is critically modulated by the coordinating ligands. These ligands are not mere spectators; they actively participate in the catalytic cycle by influencing the electronic properties and steric environment of the metal center. This, in turn, affects the rates of key mechanistic steps: oxidative addition, transmetalation, and reductive elimination.
This guide focuses on this compound, a structurally distinct phenanthroline derivative. The presence of two electron-withdrawing chloro groups at the 4 and 7 positions, combined with an electron-donating methyl group at the 5 position, presents an interesting electronic and steric profile. We will benchmark its projected performance against the parent 1,10-phenanthroline and a state-of-the-art biaryl monophosphine ligand, SPhos, in a well-defined benchmark reaction.
The Benchmark Reaction: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
To provide a standardized platform for comparison, we have selected the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid. This reaction is a widely accepted model system due to the moderate reactivity of the aryl bromide and the commercial availability of the coupling partners.
Reaction Scheme:
The key performance indicators for this benchmark reaction are the reaction yield (%) and the time required to achieve that yield under standardized conditions (catalyst loading, temperature, base, and solvent).
Ligand Profiles and Performance Comparison
The Challenger: this compound
-
Structure:
-
Projected Performance: While direct, published performance data for this specific ligand in our benchmark reaction is not available, we can formulate a scientifically grounded hypothesis based on its structural features:
-
Electronic Effects: The two chlorine atoms are strongly electron-withdrawing, which will decrease the electron density on the palladium center. This can have a complex effect. While it may slow down the oxidative addition step, it could potentially accelerate the reductive elimination step. The methyl group at the 5-position is electron-donating, which may partially counteract the effect of the chloro groups.
-
Steric Effects: The methyl group introduces some steric bulk in proximity to the metal's coordination sphere, which could promote the reductive elimination step and prevent catalyst deactivation pathways.
-
-
Hypothesized Performance: We project that this compound will be a moderately effective ligand in this reaction. The electron-withdrawing nature of the chloro groups might lead to a longer reaction time compared to more electron-rich ligands. However, the stabilizing steric influence of the methyl group could result in a robust catalyst system that achieves a respectable yield.
The Standard: 1,10-Phenanthroline
-
Structure:
-
Performance: 1,10-Phenanthroline is a classic bidentate nitrogen ligand. In Suzuki-Miyaura couplings, it generally shows moderate activity. For the coupling of aryl bromides, it can facilitate the reaction, but often requires higher catalyst loadings and temperatures compared to more advanced ligand systems.
The High-Performer: SPhos (A Biaryl Monophosphine Ligand)
-
Structure:
-
Performance: SPhos is a well-established, highly effective ligand for a broad range of Suzuki-Miyaura couplings. Its significant steric bulk and electron-rich nature are known to dramatically accelerate the key steps of the catalytic cycle.
Experimental Data and Comparison
The following table summarizes the performance of the selected ligands in the benchmark Suzuki-Miyaura reaction. The data for 1,10-Phenanthroline and SPhos are derived from representative literature reports, while the data for this compound is a scientifically informed projection.
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference/Basis |
| This compound | 2 | 100 | 12 | ~75-85 | Projected |
| 1,10-Phenanthroline | 2 | 100 | 24 | ~60-70 | Representative Literature |
| SPhos | 1 | 80 | 2 | >95 |
Note: The projected yield for this compound is a hypothesis based on structure-activity relationships and awaits experimental verification.
Experimental Protocols and Methodologies
To ensure the reproducibility and validity of these comparisons, a detailed experimental protocol is provided.
General Procedure for the Benchmark Suzuki-Miyaura Coupling
An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with Pd(OAc)₂ (0.02 mmol, 1 mol%), the respective ligand (0.04 mmol, 2 mol%), K₃PO₄ (3.0 mmol), and phenylboronic acid (1.5 mmol). The tube is evacuated and backfilled with argon three times. 4-Bromoanisole (1.0 mmol) and toluene (5 mL) are then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Causality Behind Experimental Choices
-
Palladium Precursor (Pd(OAc)₂): Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.
-
Base (K₃PO₄): The base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species. Potassium phosphate is a moderately strong base that is effective in a wide range of Suzuki couplings.
-
Solvent (Toluene): Toluene is a common non-polar solvent for Suzuki reactions, offering a suitable temperature range and good solubility for the reactants and catalyst.
-
Inert Atmosphere (Argon): The active Pd(0) catalyst is sensitive to oxidation, so the reaction is carried out under an inert atmosphere to prevent catalyst deactivation.
Mechanistic Insights and Visualization
The catalytic cycle of the Suzuki-Miyaura reaction involves a sequence of well-defined steps. The ligand plays a pivotal role in each of these.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electronic properties of the ligand directly influence the rates of oxidative addition and reductive elimination. Electron-rich ligands, like SPhos, enhance the electron density on the palladium, facilitating the oxidative addition of the aryl halide. Conversely, electron-withdrawing ligands, such as this compound, may favor the reductive elimination step. The steric bulk of the ligand is also critical, as it can promote the formation of the desired product by destabilizing intermediates and preventing catalyst aggregation.
Conclusion and Future Outlook
This comparative guide highlights the critical role of ligand selection in the Suzuki-Miyaura cross-coupling reaction. While high-performance phosphine ligands like SPhos remain the gold standard for achieving high yields in short reaction times, substituted phenanthrolines offer a structurally distinct class of ligands with tunable electronic and steric properties.
Our analysis projects that This compound would serve as a moderately effective ligand, likely outperforming the parent 1,10-phenanthroline due to the steric influence of the methyl group. The electron-withdrawing nature of the chloro substituents may, however, necessitate longer reaction times or higher temperatures to achieve optimal yields.
Future experimental work is required to validate this hypothesis and to fully elucidate the catalytic potential of this compound. Such studies will contribute to a deeper understanding of structure-activity relationships in ligand design and pave the way for the development of novel, highly efficient catalytic systems.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
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Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 2005 , 127 (13), 4685–4696. [Link]
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Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Aryl Chlorides and Bromides with Phenylboronic Acid. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
A Comparative Guide to Structure-Activity Relationships of Substituted 1,10-Phenanthroline Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 1,10-Phenanthroline Scaffold
1,10-Phenanthroline (phen) is a robust, planar heterocyclic ligand renowned for its strong and versatile coordination with a wide array of metal ions.[1][2][3] This inherent affinity has established it as a cornerstone in coordination chemistry, with applications in catalysis, supramolecular chemistry, sensors, and therapeutics.[2][3][4] The true power of the phenanthroline scaffold lies in its susceptibility to functionalization at eight distinct positions on its carbon framework ([5][6],[7][8],[9][10], and[2][3]), allowing for the fine-tuning of its steric and electronic properties.[2][3] This guide will dissect how substitutions at these positions dictate the activity of the resulting ligands and their metal complexes, providing a comparative framework for informed ligand design.
The Influence of Substituents on Coordination and Stability
The nature and position of substituents on the 1,10-phenanthroline ring profoundly impact the stability and geometry of the resulting metal complexes. This is a critical consideration in the design of catalysts and therapeutic agents where the coordination environment of the metal center is paramount.
Steric Effects: Dictating Coordination Geometry
Substituents at the 2 and 9 positions, flanking the nitrogen donor atoms, exert significant steric hindrance. This "buttressing" effect can prevent the coordination of multiple ligands to a metal center, favoring lower coordination numbers and influencing the geometry of the complex. For instance, bulky substituents at the 2,9-positions can promote the formation of tetrahedral or trigonal complexes, in contrast to the typical octahedral geometry observed with unsubstituted phenanthroline which can form [M(phen)₃]²⁺ complexes.[5] Neocuproine and bathocuproine, with methyl groups at the 2,9-positions, exemplify this, forming 1:1 complexes like [Ni(neocuproine)Cl₂]₂.[5]
Electronic Effects: Tuning Metal Chelation Affinity
The electronic properties of substituents modulate the electron density on the nitrogen atoms, thereby influencing the ligand's basicity and its affinity for metal ions. Electron-donating groups (EDGs) increase the electron density on the nitrogen atoms, enhancing the ligand's ability to donate electron pairs to a metal center and forming more stable complexes. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to weaker metal-ligand interactions.
The stability of a metal-ligand complex is quantified by its stability constant (log K), with higher values indicating stronger affinity.[1] The following table compiles stability constants for various substituted phenanthrolines with common transition metal ions, illustrating the impact of electronic modifications.
| Ligand | Substituent(s) | Metal Ion | log K₁ | log K₂ | log K₃ |
| 1,10-Phenanthroline | None | Fe²⁺ | 5.9 | 5.3 | 9.8 |
| Ni²⁺ | 8.6 | 8.1 | 7.8 | ||
| Cu²⁺ | 9.0 | 6.8 | 5.4 | ||
| 5-Nitro-1,10-phenanthroline | 5-NO₂ (EWG) | Fe²⁺ | 5.2 | - | - |
| 4,7-Dimethyl-1,10-phenanthroline | 4,7-(CH₃)₂ (EDG) | Fe²⁺ | 6.5 | - | - |
| 5-Chloro-1,10-phenanthroline | 5-Cl (EWG) | Fe²⁺ | 5.5 | - | - |
Data synthesized from multiple sources for illustrative purposes.
Structure-Activity Relationships in Key Applications
The strategic placement of substituents on the 1,10-phenanthroline core is a powerful tool for tailoring the functionality of its metal complexes for specific applications.
Medicinal Chemistry: Anticancer and Antibacterial Agents
1,10-phenanthroline and its derivatives are potent inhibitors of metalloenzymes and have shown significant promise as anticancer and antimicrobial agents.[1][11] Their biological activity is often linked to their ability to chelate essential metal ions, such as zinc and iron, or to intercalate into DNA.[5][11]
Mechanism of Action: Many phenanthroline-based anticancer agents function as DNA intercalators. The planar aromatic structure of the ligand allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription, ultimately leading to apoptosis. The nature of the substituents can influence the binding affinity and selectivity for specific DNA sequences. For instance, platinum(II) complexes with substituted phenanthroline ligands have demonstrated a defined structure-activity relationship, with methyl-substituted ligands showing high cytotoxicity.[12]
Caption: DNA intercalation by substituted phenanthroline metal complexes.
Novel imine-based ligands derived from amino-1,10-phenanthroline have exhibited selective dose-dependent anticancer activity across various cancer cell lines.[6] Furthermore, copper(II) complexes incorporating 1,10-phenanthroline have shown higher anticancer activity than cisplatin on resistant cancer cells.[8] The design of hybrid molecules, such as 1,10-phenanthroline-based hydroxamate derivatives, aims to create dual inhibitors targeting multiple pathways in cancer cells, like histone deacetylases (HDAC) and ribonucleotide reductase (RR).[13]
Catalysis: Fine-Tuning Reactivity and Selectivity
In the realm of catalysis, substituted 1,10-phenanthroline ligands are instrumental in modulating the electronic and steric environment of the metal center, thereby controlling the catalytic activity and selectivity.[14] For example, 2-imino-1,10-phenanthrolyl iron and cobalt complexes have demonstrated superior performance in ethylene oligomerization.[15] Machine learning models have been employed to quantitatively investigate the correlation between the catalyst structure and its activity, revealing that descriptors such as the effective charge and beta values have a strong correlation with experimental activity.[15]
A phosphonate substituent on a 1,10-phenanthroline ligand in a Ruthenium(II) complex has been shown to boost the performance of light-driven catalytic water oxidation.[16] This highlights the importance of considering not only the redox potential but also factors like photostability and quenching efficiency in the design of photosensitizers.[16]
Photophysical Properties: Engineering Luminescent Materials and Sensors
The introduction of substituents onto the 1,10-phenanthroline ring significantly affects the photophysical properties of the ligands and their metal complexes, making them valuable components in luminescent materials, sensors, and organic light-emitting diodes (OLEDs).[7][9][17]
Modification of the electronic nature of the ligand through various functional groups can lead to the emergence of intra-ligand or ligand-to-ligand charge transfer (CT) states.[7] For instance, in lanthanide complexes, the triplet state energy of the substituted phenanthroline ligand is crucial for efficient sensitization of the metal ion's luminescence.[18] The introduction of a nitro group (an EWG) at the 5-position of 1,10-phenanthroline can effectively sensitize the luminescence of Eu(III) ions.[18]
The perturbation of the energy levels of the highly conjugated phenanthroline system upon substitution leads to detectable changes in UV-vis and fluorescence properties, which can be harnessed for the development of chemosensors for cations and anions.[19]
Experimental Protocols for Characterization
To elucidate the structure-activity relationships of substituted 1,10-phenanthroline ligands, a variety of experimental techniques are employed. Below are detailed protocols for two common methods used to determine metal chelation affinity.
Protocol 1: Determination of Stoichiometry by Job's Method of Continuous Variation
Objective: To determine the stoichiometry of a metal-ligand complex in solution.
Methodology:
-
Solution Preparation: Prepare equimolar stock solutions of the metal salt (e.g., FeCl₂) and the substituted 1,10-phenanthroline ligand in a suitable solvent (e.g., ethanol).
-
Preparation of the Job's Plot Series: Prepare a series of solutions where the total molar concentration of the metal and ligand is held constant, but their mole fractions vary systematically. For example, mix X mL of the metal solution with (10-X) mL of the ligand solution, where X varies from 0 to 10 in increments of 1. Dilute each solution to the same final volume.
-
Spectrophotometric Measurement: Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex by scanning a solution containing an excess of the ligand. Measure the absorbance of each solution in the series at this λ_max.
-
Data Analysis: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.
Caption: Workflow for determining complex stoichiometry using Job's method.
Protocol 2: Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (binding affinity, enthalpy, and entropy) of metal-ligand binding.
Methodology:
-
Sample Preparation: Prepare a solution of the metal ion and a solution of the substituted 1,10-phenanthroline ligand in the same buffer to minimize heats of dilution. Degas both solutions thoroughly.
-
Instrument Setup: Clean the sample cell and injection syringe of the ITC instrument. Load the metal ion solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand solution into the metal solution while monitoring the heat change.
-
Data Analysis: Integrate the heat change peaks for each injection and plot them against the molar ratio of ligand to metal. Fit the resulting binding isotherm to a suitable binding model to determine the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
Conclusion and Future Perspectives
The ability to systematically modify the 1,10-phenanthroline scaffold offers immense opportunities for the rational design of ligands with tailored properties.[2][3] Understanding the intricate interplay between substituent effects and the resulting activity is paramount for advancing the fields of catalysis, medicinal chemistry, and materials science. Future research will likely focus on the development of multifunctional ligands that integrate optical, electrochemical, and biological activities for coupled applications.[17] Furthermore, the pursuit of green and sustainable synthetic routes for these versatile ligands will be crucial for their broader industrial and biomedical applications.[17]
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- Photophysical analysis of 1,10-phenanthroline-embedded porphyrin analogues and their magnesium(II) complexes - PubMed.
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- Hydrazylpyridine salicylaldehyde-copper(II)-1,10-phenanthroline complexes as potential anticancer agents - RSC Publishing.
- Tumoricidal Potential of Novel Amino-1,10-phenanthroline Derived Imine Ligands: Chemical Preparation, Structure, and Biological Investigations - PubMed Central.
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- Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning.
- A Phosphonate Substituent in a 1,10‐Phenanthroline Ligand Boosts Light‐Driven Catalytic Water Oxidation Performance Sensitized by Ruthenium Chromophores - ResearchGate.
- Catalyst Ligands: The Role of 1,10-Phenanthroline-5-carbaldehyde.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,7-Dichloro-5-methyl-1,10-phenanthroline
As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed protocol for the safe disposal of 4,7-Dichloro-5-methyl-1,10-phenanthroline, grounding every recommendation in established safety principles to ensure the protection of personnel and the environment.
The structure of this guide is designed to be intuitive, following the logical workflow of a researcher from initial hazard assessment to the final hand-off of waste material. We will delve into the why behind each step, empowering you to make informed decisions that uphold the highest standards of laboratory safety.
Hazard Identification: Understanding the Risk Profile
Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, like many chlorinated heterocyclic compounds, possesses a significant hazard profile. Its parent compound, 1,10-phenanthroline, is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects[1][2][3][4]. The addition of chloro- and methyl- groups can alter reactivity and toxicity, necessitating a specific review of its known classifications.
According to the aggregated GHS information from the ECHA C&L Inventory, the closely related 4,7-Dichloro-1,10-phenanthroline is classified with significant health hazards[5]. These classifications form the basis for all subsequent handling and disposal protocols.
Table 1: GHS Hazard Classification for 4,7-Dichloro-1,10-phenanthroline
| Hazard Class | Hazard Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[5] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[5] |
These classifications mandate that this compound be treated as a particularly hazardous substance, requiring stringent controls to prevent exposure and environmental release[6].
Personnel Protection: Establishing a Barrier to Exposure
Given the compound's toxicity and irritant properties, establishing a robust barrier between the researcher and the chemical is a non-negotiable aspect of safe handling. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate Personal Protective Equipment (PPE) when handling hazardous chemicals[7][8].
Essential PPE for Handling and Disposal:
-
Eye Protection: Due to the risk of serious eye damage (H318), chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing[9].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always check the manufacturer's glove compatibility charts for breakthrough times. Contaminated gloves must be removed promptly and disposed of as hazardous waste[10].
-
Protective Clothing: A lab coat is required to protect against skin contact. Ensure it is fully buttoned.
-
Respiratory Protection: Work involving the solid compound where dust may be generated, or with solutions that could become aerosolized, should be conducted within a certified chemical fume hood to mitigate the risk of respiratory tract irritation (H335)[6].
The causality is clear: direct contact with this compound can cause immediate harm. PPE is the last line of defense, and its correct use is critical.
Emergency Procedures: Managing Spills and Exposures
In the event of an accidental release, a swift and correct response is critical to minimizing harm.
-
Minor Spill (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully sweep or scoop the contaminated absorbent into a designated hazardous waste container[9][11].
-
Decontaminate the area with an appropriate solvent, followed by soap and water[10].
-
All materials used for cleanup must be disposed of as hazardous waste[10].
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately[10].
-
Alert your institution's Environmental Health and Safety (EHS) office and follow their specific emergency protocol.
-
Prevent entry into the contaminated area.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1][10]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[10][12]. Seek immediate medical attention.
-
Ingestion: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do not induce vomiting[1][2].
-
Disposal Protocol: A Step-by-Step Guide
All waste containing this compound, including the pure compound, contaminated solutions, and disposable materials, must be treated as hazardous waste[10]. Disposal into sanitary sewers or regular trash is strictly prohibited and environmentally irresponsible[3][4].
The principle of waste segregation is to prevent dangerous reactions and to facilitate proper treatment. As a chlorinated organic compound, this waste must be collected separately from non-halogenated solvents and other waste streams.
-
Action: Designate a specific, properly labeled waste container for "Halogenated Organic Waste" or as directed by your institution's waste management guidelines. Do not mix with acids, bases, or oxidizers.
The integrity of the waste container is essential for safe storage and transport.
-
Action: Use a container that is chemically compatible with the waste. A glass bottle with a screw cap is often a suitable choice[13]. The original product container can be reused for waste collection once empty[13].
-
Action: The container must be clearly labeled as "Hazardous Waste" and list all components, including "this compound" and any solvents, with their approximate concentrations[13]. The container must remain closed at all times except when adding waste[13][14].
-
Action: Store the sealed waste container in a designated satellite accumulation area, which should be a secondary containment bin within or near the laboratory.
-
Action: Ensure the storage location is secure and away from drains, heat sources, and incompatible chemicals[1][15].
Hazardous waste must be disposed of through a licensed and approved waste disposal company[3].
-
Action: Follow your institution's procedure for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting your EHS office[13].
-
Action: Ensure all paperwork is completed accurately, as this is a regulatory requirement.
The entire disposal process is governed by regulations from agencies such as the Environmental Protection Agency (EPA) in the United States[4]. Adherence to these protocols is a legal and ethical obligation.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured, scientifically-grounded disposal protocol, you ensure that your critical research activities are conducted with the utmost regard for safety, regulatory compliance, and environmental stewardship.
References
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Carl ROTH GmbH + Co. KG. (2025, March 10). Safety Data Sheet: 1,10-Phenanthroline hydrochloride monohydrate. Retrieved from [Link]
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Chem-Supply Pty Ltd. (n.d.). Safety Data Sheet: 1,10-PHENANTHROLINE Monohydrate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219391, 4,7-Dichloro-1,10-phenanthroline. Retrieved from [Link]
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Carl ROTH GmbH + Co. KG. (2024, March 3). Safety Data Sheet: 1,10-Phenanthroline monohydrate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 5). Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
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Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
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OSHA Training. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
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ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes | Request PDF. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, And Halogenated Pesticides/Herbicides. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA-EAD: 612: Chlorinated Hydrocarbons in Water by GCECD. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,7-Dichloro-5-methyl-1,10-phenanthroline
As researchers and scientists at the forefront of drug development, our work necessitates the handling of novel chemical entities. 4,7-Dichloro-5-methyl-1,10-phenanthroline, a halogenated heterocyclic compound, represents a class of molecules with significant potential in various research applications. However, its structural similarity to other toxic phenanthroline derivatives demands a cautious and well-informed approach to laboratory handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the recommended personal protective equipment (PPE) and handling protocols.
Understanding the Hazard: A Proactive Stance on Safety
-
A cause of serious eye damage and skin irritation .[2]
-
Potentially causing respiratory irritation .[2]
-
Very toxic to aquatic life with long-lasting effects.[1]
Therefore, all handling procedures must be designed to minimize the possibility of ingestion, skin/eye contact, and inhalation of dust particles.[3] A fundamental principle of laboratory safety is to treat all new or uncharacterized substances as potentially hazardous.[3]
Core Directive: Your Personal Protective Equipment Ensemble
The selection of PPE is the most critical barrier between you and potential exposure. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification | Rationale |
| Eyes/Face | Safety Goggles and Face Shield | EN166 Compliant[4] | Provides protection against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.[4][5] |
| Hands | Chemical-Resistant Gloves (e.g., Nitrile) | ASTM F739 or EN 374 | Prevents skin contact. Double gloving is recommended when handling highly toxic solids. |
| Body | Laboratory Coat (fully buttoned) | --- | Protects skin and personal clothing from contamination. |
| Respiratory | N95 Dust Mask (or higher) | NIOSH Approved[6] | Minimizes inhalation of fine dust particles, especially during weighing and transfer operations.[6] |
| Feet | Closed-toe Shoes | --- | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step protocol is paramount to ensuring safety. The following workflow is designed to be a self-validating system, where each step logically follows the last to minimize risk.
Preparation and Weighing
-
Designated Area: All handling of solid this compound must be conducted within a certified chemical fume hood to control airborne particles.[1]
-
Donning PPE: Before entering the designated area, don all required PPE as outlined in the table above.
-
Surface Preparation: Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Weighing: Use a tared weigh boat or paper. Avoid generating dust by handling the container and spatula gently.[7][8]
Dissolution and Use in Experiments
-
Solvent Addition: If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Container Sealing: Ensure the reaction vessel is securely sealed before removing it from the fume hood.
-
Labeling: Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings.[9]
Post-Handling and Decontamination
-
Cleaning: Decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a thorough wipe-down.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, goggles, lab coat, and finally inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[9]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical handling lifecycle.
-
Solid Waste: All contaminated solid waste, including gloves, bench paper, and weigh boats, must be collected in a designated, labeled hazardous waste container.[10]
-
Chemical Waste: Unused chemical and solutions containing this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[1] Do not pour down the drain.[7]
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key steps and decision points.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
